Ethyl 2-(bromomethyl)benzoate
Description
The exact mass of the compound Ethyl 2-(bromomethyl)benzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 2-(bromomethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(bromomethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(bromomethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-2-13-10(12)9-6-4-3-5-8(9)7-11/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEWTAHSEKSPPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452673 | |
| Record name | Ethyl 2-(bromomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7115-91-5 | |
| Record name | Benzoic acid, 2-(bromomethyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7115-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(bromomethyl)benzoate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID70452673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-(bromomethyl)benzoate | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-(bromomethyl)benzoate (CAS 7115-91-5): A Cornerstone Reagent in Medicinal Chemistry
This guide provides an in-depth technical overview of Ethyl 2-(bromomethyl)benzoate, a pivotal reagent for researchers, scientists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its reactivity, and its proven applications in the synthesis of complex, biologically active molecules.
Introduction and Strategic Importance
Ethyl 2-(bromomethyl)benzoate (CAS No. 7115-91-5) is a bifunctional aromatic compound that has established itself as a versatile building block in modern organic synthesis. Its structure, featuring a reactive benzylic bromide and an ethyl ester on an ortho-substituted benzene ring, offers a unique combination of electrophilic and latent nucleophilic properties. This duality makes it an indispensable tool for constructing complex molecular architectures, particularly in the field of medicinal chemistry where it serves as a key intermediate for synthesizing a range of therapeutic agents.[1][2] This guide will dissect its synthesis, reactivity, and key applications, providing field-proven insights into its practical use.
Physicochemical & Safety Profile
A thorough understanding of a reagent's properties and hazards is the foundation of its effective and safe use.
Physical and Chemical Properties
The key physicochemical data for Ethyl 2-(bromomethyl)benzoate are summarized below. These properties are critical for planning reactions, purification, and storage.
| Property | Value | Source |
| CAS Number | 7115-91-5 | [3] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [4] |
| Molecular Weight | 243.1 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 90-95 °C at 0.15 Torr | [4] |
| Density | ~1.402 g/cm³ (Predicted) | [4] |
| Storage | Under inert gas (Nitrogen or Argon) at 2–8 °C | [4] |
Safety and Handling
Ethyl 2-(bromomethyl)benzoate is a hazardous substance and must be handled with appropriate precautions.
-
Hazard Statements: According to the Globally Harmonized System (GHS), it is designated with H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage).[4]
-
Precautionary Measures: Strict adherence to safety protocols is mandatory. This includes:
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P310: Immediately call a POISON CENTER or doctor.[4]
-
Engineering Controls: Always handle this reagent inside a certified chemical fume hood to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
-
Synthesis and Mechanistic Rationale
The most common and efficient synthesis of Ethyl 2-(bromomethyl)benzoate is through the radical bromination of its precursor, Ethyl 2-methylbenzoate (ethyl 2-toluate).
Synthetic Workflow: Radical Bromination
The workflow involves the selective bromination of the benzylic methyl group, a position highly susceptible to radical attack due to the resonance stabilization of the resulting benzyl radical.
Caption: Workflow for the synthesis of Ethyl 2-(bromomethyl)benzoate.
Detailed Experimental Protocol
This protocol is synthesized from established chemical literature and represents a standard laboratory procedure.[5]
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-Bromosuccinimide (NBS, 1.0 eq) and a catalytic amount of benzoyl peroxide (initiator, ~0.02 eq) in a suitable solvent such as carbon tetrachloride (CCl₄).
-
Addition of Substrate: Prepare a solution of Ethyl 2-methylbenzoate (1.0 eq) in CCl₄ and add it dropwise to the stirring mixture.
-
Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) under a nitrogen atmosphere for 3-4 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Cooling & Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. The byproduct, succinimide, will precipitate out of the solution. Remove the solid by vacuum filtration, washing the filter cake with a small amount of cold CCl₄.[5]
-
Aqueous Workup: Combine the filtrates and transfer to a separatory funnel. Wash the organic layer successively with 2N NaOH solution and water to remove any unreacted NBS and acidic impurities.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product as an oil.[5]
-
Purification: The crude oil is often of sufficient purity (ca. 99%) for subsequent reactions. If necessary, further purification can be achieved by vacuum distillation.
Causality and Experimental Choices
-
Why NBS? N-Bromosuccinimide is the preferred brominating agent for benzylic positions because it provides a low, constant concentration of Br₂ through its reaction with trace HBr, minimizing side reactions like aromatic bromination.
-
Why Benzoyl Peroxide? It serves as a radical initiator. Upon heating, it homolytically cleaves to form radicals, which then abstract a bromine atom from NBS to start the chain reaction.
-
Why CCl₄? Carbon tetrachloride is a traditional solvent for radical reactions due to its inertness and ability to dissolve the reactants. However, due to its toxicity and environmental concerns, alternative solvents like cyclohexane or acetonitrile are now often considered.
Core Reactivity: The Alkylating Powerhouse
The primary utility of Ethyl 2-(bromomethyl)benzoate stems from the high reactivity of the bromomethyl group, which makes it an excellent electrophile for Sₙ2 reactions. The benzylic carbon is readily attacked by a wide range of nucleophiles, displacing the bromide leaving group.
Caption: General Sₙ2 reactivity of Ethyl 2-(bromomethyl)benzoate.
This reactivity is the foundation for its use in attaching the 2-(ethoxycarbonyl)benzyl moiety to various substrates, a common strategy in drug synthesis.
Key Applications in Drug Discovery and Development
Ethyl 2-(bromomethyl)benzoate is not merely a laboratory curiosity; it is a validated intermediate in the synthesis of high-value pharmaceutical agents.
Synthesis of PPAR Agonists for Type 2 Diabetes
The reagent is instrumental in synthesizing benzoic acid derivatives that function as Peroxisome Proliferator-Activated Receptor (PPAR) agonists, a class of drugs used to treat type 2 diabetes.[6] A typical application involves the N-alkylation of a tetrazole ring.
-
Workflow Logic: The acidic proton on the tetrazole ring is deprotonated by a mild base, generating a nucleophilic nitrogen that subsequently attacks the benzylic carbon of Ethyl 2-(bromomethyl)benzoate.
-
Representative Protocol:
-
Deprotonation: Dissolve the tetrazole-containing substrate (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).
-
Base Addition: Add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq) to the mixture and stir at room temperature.
-
Alkylation: Add Ethyl 2-(bromomethyl)benzoate (1.1 eq) to the suspension.
-
Reaction: Stir the reaction at ambient temperature for several hours or until completion as monitored by TLC.
-
Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The subsequent workup follows standard procedures of washing, drying, and concentration.[6]
-
Intermediate for Leukotriene Antagonists
This reagent has been cited in the synthesis of diarylstyrylquinoline diacids, which act as leukotriene antagonists.[7] These compounds are valuable as anti-inflammatory, anti-allergic, and anti-asthmatic agents.[7] The synthesis often involves S-alkylation of a thiophenol derivative.
-
Workflow Logic: The thiophenol is deprotonated to form a highly nucleophilic thiolate, which efficiently displaces the bromide from Ethyl 2-(bromomethyl)benzoate to form a thioether linkage.
-
Representative Protocol:
-
Thiolate Formation: Dissolve the thiophenol substrate (1.0 eq) in a solvent like methanol or DMF.
-
Base Addition: Add a suitable base, such as sodium methoxide or potassium carbonate, to generate the thiolate anion.
-
Alkylation: Cool the mixture (e.g., to 0°C or -20°C) and add a solution of Ethyl 2-(bromomethyl)benzoate (1.0 eq) dropwise.[7]
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours.
-
Workup: Perform an aqueous workup, extracting the product into an appropriate organic solvent. The crude product is then purified, typically by column chromatography.[7]
-
Synthesis of Phthalide (3,4-dihydro-1H-isobenzofuran-1-one)
The ortho-disposed ester and bromomethyl groups allow for a facile intramolecular cyclization to form phthalide, a core structure in many natural products and pharmaceuticals.
-
Workflow Logic: This transformation is typically achieved by first hydrolyzing the ethyl ester to a carboxylic acid, followed by an intramolecular Sₙ2 reaction where the carboxylate anion displaces the bromide. Alternatively, reduction of the ester to an alcohol followed by cyclization is also a viable route.
Caption: Synthetic pathway from Ethyl 2-(bromomethyl)benzoate to Phthalide.
Conclusion
Ethyl 2-(bromomethyl)benzoate is a high-impact reagent whose value is defined by its predictable reactivity and strategic utility. Its capacity to serve as a robust electrophile for C-N, C-O, and C-S bond formation makes it a go-to building block for introducing the 2-(ethoxycarbonyl)benzyl group. For medicinal chemists and drug development professionals, mastering the application of this reagent provides a reliable and efficient pathway to complex molecular targets, as evidenced by its role in the synthesis of treatments for diabetes and inflammatory diseases. The combination of its straightforward synthesis, well-understood reactivity, and proven success in complex syntheses solidifies its status as a core component in the synthetic chemist's toolkit.
References
-
Ethyl 2-(Bromomethyl)Benzoate - ChemBK . ChemBK. Available from: [Link].
-
China Ethyl 2-(bromomethyl)benzoate CAS 7115-91-5... - BIOSYNCE . BIOSYNCE. Available from: [Link].
- CA2017376C - Diarylstyrylquinoline diacids - Google Patents. Google Patents.
- US6787556B1 - Benzoic acid derivatives for the treatment of diabetes mellitus - Google Patents. Google Patents.
-
Sriram, D. Textbook of Medicinal Chemistry, Vol. 1, 4e . DOKUMEN.PUB. Available from: [Link].
-
ANNUAL REPORT - IACS . Indian Association for the Cultivation of Science. Available from: [Link].
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D Sriram Med Chem | PDF - Scribd . Scribd. Available from: [Link].
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New anti-inflammatory agents for the treatment of chronic inflammatory diseases - UniTo . Università di Torino. Available from: [Link].
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- 7. CA2017376C - Diarylstyrylquinoline diacids - Google Patents [patents.google.com]
"Ethyl 2-(bromomethyl)benzoate" physical properties
[1][2]
Executive Summary
Ethyl 2-(bromomethyl)benzoate (CAS 7115-91-5) is a specialized alkylating agent and electrophile widely utilized in organic synthesis, particularly in the development of isoindolinone-based pharmacophores. Characterized by its highly reactive benzylic bromide moiety positioned ortho to an ester group, it serves as a "linchpin" reagent for cyclization reactions.[1] This guide provides a rigorous examination of its physical constants, spectral characteristics, and handling protocols, designed to support researchers in drug discovery and process chemistry.[1]
Chemical Identity & Structural Characterization[1][3][4][5]
| Parameter | Data |
| IUPAC Name | Ethyl 2-(bromomethyl)benzoate |
| Common Synonyms | Ethyl |
| CAS Registry Number | 7115-91-5 |
| Molecular Formula | |
| Molecular Weight | 243.10 g/mol |
| SMILES | CCOC(=O)C1=CC=CC=C1CBr |
| Structure | Ortho-substituted benzene ring bearing an ethyl ester and a bromomethyl group.[2][3][4][5] |
Physical Properties[1][3][4][9]
The following data represents the core physical constants critical for experimental design and purification.
| Property | Value / Range | Condition / Note |
| Physical State | Liquid | Colorless to pale yellow oil |
| Boiling Point | 90 – 95 °C | @ 0.15 Torr (Reduced Pressure) [1] |
| Density | 1.402 ± 0.06 g/cm³ | Predicted value [2] |
| Refractive Index | Estimated based on methyl analog | |
| Solubility | Soluble | DCM, THF, EtOAc, Toluene, CCl |
| Solubility (Water) | Insoluble | Hydrolyzes slowly over time |
| Flash Point | > 110 °C | Estimated (Combustible) |
Technical Insight: Unlike its methyl ester analog (Methyl 2-(bromomethyl)benzoate, MP ~42°C), the ethyl ester is typically a liquid at room temperature. This difference is crucial for process handling, as liquids are often easier to dose in flow chemistry but require distillation for high-purity isolation rather than recrystallization.[1]
Spectral Characterization (Diagnostic)[5]
Identification of Ethyl 2-(bromomethyl)benzoate relies on observing the specific shift of the benzylic protons and the ethyl ester pattern.
Nuclear Magnetic Resonance ( H NMR)
Solvent: CDCl
- 7.9 – 7.3 ppm (m, 4H): Aromatic protons.[1] The proton ortho to the carbonyl is typically deshielded (~7.9 ppm).[1]
-
4.95 ppm (s, 2H): Benzylic methylene (
). This singlet is diagnostic. It appears significantly downfield due to the electron-withdrawing nature of both the bromine and the ortho-ester group [3]. -
4.40 ppm (q,
Hz, 2H): Ester methylene ( ). -
1.42 ppm (t,
Hz, 3H): Ester methyl ( ).
Infrared Spectroscopy (IR)
-
1715–1725 cm
: Strong Carbonyl ( ) stretch, typical of conjugated aromatic esters. -
1270 cm
: C–O stretching vibration.[1]
Synthesis Protocol: Radical Bromination
The standard preparation involves the Wohl-Ziegler reaction of ethyl 2-methylbenzoate.[1] This pathway utilizes N-bromosuccinimide (NBS) and a radical initiator.[1]
Reaction Scheme
Figure 1: Radical bromination pathway using NBS.
Step-by-Step Methodology
-
Setup: Equip a round-bottom flask with a reflux condenser and a nitrogen inlet.
-
Charging: Dissolve Ethyl 2-methylbenzoate (1.0 equiv) in anhydrous CCl
(or Benzotrifluoride as a greener alternative) [4]. -
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv) and Benzoyl Peroxide (BPO) or AIBN (0.05 equiv).[1]
-
Reaction: Heat the mixture to reflux (approx. 80°C). Monitor the reaction by TLC or HPLC. The reaction is complete when the starting material is consumed (typically 3–6 hours).[1]
-
Note: A halogen lamp can be used to initiate the radical mechanism photochemically if thermal initiation is slow.[1]
-
-
Workup: Cool the mixture to 0°C to precipitate succinimide. Filter off the solid.[1]
-
Purification: Concentrate the filtrate under reduced pressure. The crude oil can be purified via vacuum distillation (bp 90–95°C @ 0.15 Torr) or rapid silica plug filtration (Hexanes/EtOAc) to remove residual succinimide.[1]
Application: Synthesis of Isoindolinones[11][12][13][14]
The primary utility of Ethyl 2-(bromomethyl)benzoate lies in its ability to react with primary amines to form isoindolin-1-ones (phthalimidines), a core scaffold in many antipsychotic and anti-inflammatory drugs.
Mechanism: Tandem Alkylation-Acylation
The reaction proceeds via a cascade sequence:
-
S
2 Alkylation: The amine attacks the benzylic bromide, displacing bromide.[1] -
Intramolecular Acylation: The resulting secondary amine attacks the pendant ester, forming the lactam ring and releasing ethanol.[1]
Figure 2: Cascade synthesis of Isoindolin-1-ones.
Experimental Protocol (Isoindolinone Formation)
-
Dissolution: Dissolve Ethyl 2-(bromomethyl)benzoate (1.0 mmol) in THF (5 mL).
-
Addition: Add Triethylamine (2.0 equiv) followed by the Primary Amine (1.1 equiv) dropwise at 0°C.
-
Cyclization: Allow the mixture to warm to room temperature and stir for 12–16 hours. If cyclization is slow, heat to 50°C.[1]
-
Isolation: Dilute with EtOAc, wash with water and brine. Dry over MgSO
and concentrate. -
Result: The product is typically a solid isoindolinone, purified by recrystallization from Ethanol/Hexane [5].[1]
Safety, Handling & Stability
Danger: Lachrymator & Corrosive
-
Lachrymator: Like all benzylic bromides, this compound is a potent tear gas.[1] All operations must be performed in a functioning fume hood.
-
Skin/Eye Contact: Causes severe skin burns and eye damage (H314).[2][1] Wear nitrile gloves, safety goggles, and a lab coat.[1]
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture sensitive (slow hydrolysis to the acid or alcohol).[1]
-
Incompatibility: Avoid strong bases (induces polymerization or premature cyclization) and oxidizing agents.[1]
References
-
ChemicalBook. (2025).[1][6][7] Ethyl 2-(bromomethyl)benzoate Properties and Safety.[2][1][7][8] Retrieved from
-
PubChem. (2025).[2][1] Ethyl 2-(bromomethyl)benzoate Compound Summary. National Library of Medicine.[1] Retrieved from [2]
-
BenchChem. (2025).[1][9][7] Decoding the 1H NMR Signal of Bromomethyl Protons. Retrieved from
-
Organic Syntheses. (1983).[1][10] Ethyl alpha-(bromomethyl)acrylate.[1] (Analogous radical bromination procedure).[1] Org.[2][1][11] Synth. 61,[10] 56. Retrieved from [1]
-
ACS Publications. (2025).[1] Synthesis of Spiro-isoindolinone Indenones via Double Nucleophilic Substitution.[1]J. Org.[1][11] Chem. Retrieved from
Sources
- 1. Ethyl 2-bromobenzoate | C9H9BrO2 | CID 80186 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. Ethyl 2-methylbenzoate(87-24-1) 1H NMR spectrum [chemicalbook.com]
- 5. scispace.com [scispace.com]
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- 11. Isoindolinone synthesis [organic-chemistry.org]
"Ethyl 2-(bromomethyl)benzoate" synthesis from ethyl 2-methylbenzoate
This guide details the synthesis of Ethyl 2-(bromomethyl)benzoate via the Wohl-Ziegler reaction, designed for researchers requiring high-purity intermediates for isoindolinone or phthalazine drug scaffolds.
Executive Summary
-
Target Compound: Ethyl 2-(bromomethyl)benzoate (CAS: 7115-91-5)[1]
-
Precursor: Ethyl 2-methylbenzoate (Ethyl o-toluate)
-
Reaction Type: Radical Benzylic Bromination (Wohl-Ziegler)[2]
-
Critical Utility: Key electrophilic intermediate for synthesizing nitrogen heterocycles (e.g., isoindolinones) via cyclization with amines.
-
Green Chemistry Pivot: While historical protocols rely on carbon tetrachloride (
), this guide prioritizes acetonitrile ( ) or methyl acetate as superior, lower-toxicity solvent alternatives that maintain high regioselectivity.
Mechanistic Insight: The Wohl-Ziegler Pathway
The reaction proceeds via a radical chain mechanism. The choice of solvent and initiator is critical to maintain a low concentration of molecular bromine (
Key Mechanistic Steps:
-
Initiation: Thermal homolysis of AIBN or Benzoyl Peroxide generates radicals.
-
Propagation (Chain Transfer): The succinimidyl radical abstracts a benzylic hydrogen, forming a resonance-stabilized benzylic radical.
-
Bromination: The benzylic radical reacts with
(generated in situ from NBS and HBr) to form the product and regenerate the bromine radical.
Caption: Radical chain propagation cycle for the benzylic bromination of ethyl 2-methylbenzoate.
Strategic Process Design
Solvent Selection: The Modern Shift
Historically,
| Parameter | Carbon Tetrachloride ( | Acetonitrile ( | Recommendation |
| Solubility | NBS insoluble; Product soluble | NBS soluble; Succinimide insoluble | |
| Boiling Point | 76.7°C | 82°C | |
| Toxicity | High (Carcinogen/Ozone) | Moderate (Standard Organic) | |
| Reaction Rate | Moderate | Faster (Polar effect) |
Reagent Stoichiometry
-
Ethyl 2-methylbenzoate: 1.0 equiv
-
N-Bromosuccinimide (NBS): 1.05 – 1.1 equiv (Slight excess ensures conversion).
-
Initiator (AIBN or BPO): 0.05 – 0.1 equiv.
Detailed Experimental Protocol
Safety Warning:
-
Lachrymator: Benzylic bromides are potent tear gas agents. Handle strictly in a fume hood.
-
Exotherm: The reaction can become vigorous once initiated.[3] Have a cooling bath ready.[4]
Step-by-Step Procedure (Green Protocol)
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser topped with a nitrogen/argon balloon.
-
Charging: Add Ethyl 2-methylbenzoate (10.0 mmol, 1.64 g) and Acetonitrile (50 mL, 0.2 M concentration) to the flask.
-
Reagent Addition: Add N-Bromosuccinimide (11.0 mmol, 1.96 g) and AIBN (0.5 mmol, 82 mg) in one portion.
-
Note: Ensure NBS is freshly recrystallized (from water) if it appears yellow/orange (indicating free
).
-
-
Initiation: Heat the mixture to reflux (approx. 85°C oil bath).
-
Observation: The reaction is initiating when the suspension changes density or a vigorous exotherm is observed.
-
-
Reaction: Reflux for 3–5 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.
-
Endpoint: Disappearance of the starting material spot (
) and appearance of the product ( ).
-
-
Workup:
-
Cool the mixture to room temperature.
-
Filtration: Filter off the precipitated succinimide solid. Wash the cake with cold acetonitrile.
-
Concentration: Evaporate the solvent under reduced pressure to yield a yellow oil.
-
Extraction (Optional but recommended for purity): Dissolve the residue in Ethyl Acetate or DCM. Wash with water (
), saturated (to remove traces of acid/succinimide), and brine. Dry over .
-
-
Purification:
-
The crude purity is often >90%.
-
If necessary, purify via Flash Column Chromatography (Silica gel, 0-10% EtOAc in Hexanes).
-
Caution: Do not distill at high temperatures; benzylic bromides can degrade or cyclize.
-
Caption: Operational workflow for the synthesis and isolation of the target bromide.
Characterization & Validation
The product is typically a light yellow oil or low-melting solid.
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR (CDCl3) | ||
| 1H NMR (CDCl3) | Ethyl Ester ( | |
| 1H NMR (CDCl3) | Aromatic protons. | |
| Yield | 85 - 99% | High conversion is expected. |
Common Impurity:
-
Unreacted Starting Material: Check for singlet at
2.60 ppm. -
Phthalide (Isobenzofuranone): If the product is exposed to moisture or acid/base, it may cyclize to form phthalide, losing the ethyl group. Watch for disappearance of ethyl signals in NMR.
Troubleshooting & Optimization
-
Incomplete Conversion: If >10% starting material remains after 5 hours, add another 0.1 equiv of AIBN and 0.1 equiv of NBS and reflux for an additional hour.
-
Polybromination: Avoid large excesses of NBS. The dibromo species is a common byproduct if >1.2 equiv NBS is used.
-
Color: A persistent dark red/brown color indicates free bromine. This can be removed by washing the organic layer with 10% sodium thiosulfate solution during workup.
References
-
ChemicalBook. Ethyl 2-(bromomethyl)benzoate Synthesis Protocols. (Accessed 2026). Link
-
Organic Syntheses. Wohl-Ziegler Bromination Methodology.[2][5] (General Reference for NBS usage). Link
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DarPharma, Inc. US Patent 2007/155720 A1. (Detailed experimental procedure for ethyl 2-methylbenzoate bromination). Link
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PubChem. Ethyl 2-(bromomethyl)benzoate Compound Summary. National Library of Medicine. Link
-
Podgoršek, A. et al. Environmentally-Friendly Wohl–Ziegler Bromination. ResearchGate. (Green solvent validation). Link
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"Ethyl 2-(bromomethyl)benzoate" IUPAC name and synonyms
An In-Depth Technical Guide to Ethyl 2-(bromomethyl)benzoate: Nomenclature, Synthesis, and Applications
Introduction
Ethyl 2-(bromomethyl)benzoate is a versatile bifunctional reagent of significant interest in organic synthesis, particularly within the realms of pharmaceutical and materials science research. Its structure incorporates a reactive benzylic bromide, which serves as an efficient electrophilic site for alkylation, and an ethyl ester, which can be further manipulated or can modulate the electronic properties of the benzene ring. This guide provides a comprehensive overview for researchers and drug development professionals, detailing the compound's nomenclature, physicochemical properties, a field-proven synthetic protocol with mechanistic insights, and its applications as a key building block in complex molecular architectures.
Nomenclature and Chemical Identifiers
Precise identification is paramount in chemical research and development. The standard nomenclature for this compound is established by the International Union of Pure and Applied Chemistry (IUPAC).
The accepted IUPAC name is ethyl 2-(bromomethyl)benzoate [1][2].
Due to its utility and common appearance in chemical literature and supplier catalogs, it is also known by several synonyms. These, along with other key identifiers, are crucial for comprehensive literature searches and procurement.
| Identifier Type | Value | Source(s) |
| CAS Number | 7115-91-5 | [1][3][4] |
| Molecular Formula | C10H11BrO2 | [1][3][4] |
| Synonym | 2-(Ethoxycarbonyl)benzyl bromide | [1][5] |
| Synonym | ethyl a-bromo-o-toluate | [1][5][6] |
| Synonym | ethyl o-bromomethylbenzoate | [1][5][6] |
| Synonym | 2-bromomethyl-benzoic acid ethyl ester | [1][5] |
| InChI Key | RDEWTAHSEKSPPT-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CCOC(=O)C1=CC=CC=C1CBr | [1] |
Physicochemical and Handling Properties
Understanding the physical properties and stability of a reagent is fundamental to its successful application in synthesis and for ensuring laboratory safety. Ethyl 2-(bromomethyl)benzoate is typically a liquid at room temperature.[5]
| Property | Value | Source(s) |
| Molecular Weight | 243.1 g/mol | [1][3] |
| Appearance | Liquid | [2] |
| Density | 1.4 ± 0.1 g/cm³ | [3] |
| Boiling Point | 308.6 ± 25.0 °C at 760 mmHg | [3] |
| Purity | Typically ≥97% | |
| Storage Conditions | Store at 2-8°C under an inert atmosphere, protected from light. | [2] |
Synthesis: Radical Bromination of Ethyl 2-Methylbenzoate
The most common and efficient synthesis of ethyl 2-(bromomethyl)benzoate involves the selective free-radical bromination of the benzylic methyl group of ethyl 2-methylbenzoate (ethyl o-toluate). This method is favored for its high yield and selectivity for the benzylic position over aromatic bromination.
Mechanistic Rationale
The choice of reagents is dictated by the need for a selective and controlled radical chain reaction.
-
N-Bromosuccinimide (NBS): NBS is the preferred brominating agent for this transformation. Its primary advantage is its ability to maintain a low, constant concentration of elemental bromine (Br₂) in the reaction mixture through reaction with trace HBr generated during the cycle. This minimizes competing side reactions, such as addition to the aromatic ring.
-
Dibenzoyl Peroxide (BPO): BPO acts as a radical initiator. Upon gentle heating, it undergoes homolytic cleavage to form benzoyloxy radicals, which then initiate the chain reaction by abstracting a hydrogen atom from the benzylic position of the starting material. The benzylic C-H bonds are significantly weaker than the aromatic C-H bonds, providing the kinetic basis for the reaction's selectivity.
-
Solvent (Carbon Tetrachloride): An inert solvent like tetrachloromethane (CCl₄) is used because it does not participate in the radical reaction.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of Ethyl 2-(bromomethyl)benzoate.
Detailed Experimental Protocol
This protocol is adapted from a reported synthesis and is designed for robust performance.
-
Initiator and Reagent Setup: To a stirring mixture of N-Bromosuccinimide (44.5 g, 0.25 mol) and benzoyl peroxide (100 mg) in carbon tetrachloride (200 mL) at 0°C, add a solution of ethyl 2-methylbenzoate (41.2 g, 0.25 mol) in carbon tetrachloride (200 mL) dropwise.
-
Reaction Execution: Heat the resulting mixture to reflux and maintain for 3.5 hours under a nitrogen atmosphere to prevent side reactions with atmospheric oxygen or moisture.
-
Cooling and Initial Purification: Allow the mixture to cool to room temperature overnight. The byproduct, succinimide, will precipitate out of the solution.
-
Filtration: Remove the precipitated succinimide by filtration, washing the filter cake with additional carbon tetrachloride to ensure complete recovery of the product.
-
Aqueous Workup: Combine the filtrates and wash successively with 2 N NaOH (100 mL) to remove any acidic impurities, followed by water (2 x 100 mL) to remove residual base and salts.
-
Drying and Isolation: Dry the organic solution over anhydrous MgSO₄, filter through a pad of Celite, and evaporate the solvent under reduced pressure to yield an oil.
-
Final Product: Further drying under high vacuum overnight affords the final product. The reported yield for this procedure is approximately 99%; however, ¹H NMR analysis indicated the presence of about 15% unreacted starting material. For many subsequent applications, this mixture can be used without further purification.
Reactivity and Applications in Drug Development
The primary utility of ethyl 2-(bromomethyl)benzoate stems from its role as a potent electrophilic alkylating agent. The benzylic bromide is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack. This reactivity is central to its use in constructing complex molecular frameworks.
In drug discovery, this reagent is frequently used to introduce the 2-(ethoxycarbonyl)benzyl moiety onto various scaffolds containing nucleophilic functional groups such as amines, phenols, thiols, and carbanions. This allows for the systematic modification of lead compounds to explore structure-activity relationships (SAR) or to build libraries of novel compounds for high-throughput screening.[4]
General Reaction Scheme
The core reaction is a nucleophilic substitution (typically Sₙ2), where a nucleophile displaces the bromide ion.
Caption: General Sₙ2 reactivity of Ethyl 2-(bromomethyl)benzoate.
Safety and Handling
Ethyl 2-(bromomethyl)benzoate is a hazardous chemical and must be handled with appropriate safety precautions. It is classified as causing severe skin burns and eye damage.[1]
| Hazard Category | GHS Information | Source(s) |
| Pictograms | Corrosion (GHS05), Exclamation Mark (GHS07) | [2] |
| Signal Word | Danger | [1][2] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. H302: Harmful if swallowed. | [1][2] |
Recommended Handling Procedures:
-
Engineering Controls: Always handle this substance within a certified chemical fume hood to avoid inhalation of vapors.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[7]
-
Handling: Avoid all contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[8]
-
Spills: In case of a spill, contain the material with an inert absorbent and dispose of it as hazardous waste. Do not allow the material to enter drains or waterways.[7][9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[8]
Conclusion
Ethyl 2-(bromomethyl)benzoate is a valuable and highly reactive building block for organic synthesis. Its straightforward preparation via radical bromination and its predictable reactivity as an alkylating agent make it an indispensable tool for medicinal chemists and materials scientists. A thorough understanding of its properties, synthesis, and handling requirements, as outlined in this guide, is essential for its safe and effective use in the laboratory.
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Chemsrc. Ethyl 2-(bromomethyl)benzoate | CAS#:7115-91-5. [Link]
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Ethyl 2-(bromomethyl)benzoate: A Guide to Chemical Stability and Optimal Storage
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract: Ethyl 2-(bromomethyl)benzoate is a valuable bifunctional molecule, serving as a critical intermediate in the synthesis of a wide array of pharmaceutical compounds and complex organic structures. Its utility is derived directly from its reactivity, which is centered on the labile benzylic bromide. However, this same reactivity presents significant challenges to its stability and long-term storage. This guide provides an in-depth analysis of the chemical factors governing the stability of Ethyl 2-(bromomethyl)benzoate, outlines scientifically-grounded storage and handling protocols, and details a comprehensive methodology for its stability assessment via forced degradation studies.
Introduction: The Double-Edged Sword of Reactivity
Ethyl 2-(bromomethyl)benzoate (CAS 7115-91-5) is a substituted aromatic compound featuring both an ethyl ester and a benzylic bromide functional group.[1][2] This unique structure makes it a potent alkylating agent, ideal for introducing the 2-(ethoxycarbonyl)benzyl moiety into target molecules through nucleophilic substitution reactions.[3] The benzylic position is particularly susceptible to reaction, a characteristic that is fundamental to its synthetic utility but also the primary driver of its instability.
Understanding the degradation pathways and kinetics is not merely an academic exercise; it is a prerequisite for ensuring the integrity, purity, and reproducibility of any synthetic process in which it is used. For professionals in drug development, where starting material quality is paramount, a robust stability and storage protocol is a critical component of quality control and regulatory compliance. This document serves as a technical resource to elucidate the causal mechanisms of degradation and provide actionable protocols to preserve the chemical fidelity of this important reagent.
Chemical and Physical Profile
A clear understanding of the fundamental properties of Ethyl 2-(bromomethyl)benzoate is the starting point for developing appropriate handling strategies.
| Property | Value | Reference |
| CAS Number | 7115-91-5 | [1] |
| Molecular Formula | C₁₀H₁₁BrO₂ | |
| Molecular Weight | 243.1 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 90-95 °C at 0.15 Torr | [4] |
| Primary Hazards | Corrosive; Causes severe skin burns and eye damage (H314) | [1] |
| Synonyms | 2-(Ethoxycarbonyl)benzyl bromide, Ethyl o-bromomethylbenzoate | [1] |
Core Stability Challenges: The Inherent Reactivity of a Benzylic Bromide
The stability of Ethyl 2-(bromomethyl)benzoate is intrinsically linked to the reactivity of the carbon-bromine bond at the benzylic position. This bond is weakened by the adjacent benzene ring, which can stabilize the resulting benzylic carbocation intermediate or the transition state of an Sₙ2 reaction. This inherent electronic property makes the molecule highly susceptible to several degradation pathways.
Hydrolytic Degradation
The most common and significant degradation pathway is hydrolysis. As a benzylic bromide, the compound is highly sensitive to moisture.[5][6] Water, though a weak nucleophile, can react with the electrophilic benzylic carbon to displace the bromide ion, forming 2-(hydroxymethyl)benzoic acid ethyl ester. This reaction can proceed even with atmospheric moisture, making exclusion of water a primary concern during storage.
Nucleophilic Substitution
Beyond water, any nucleophilic contaminant can readily react to displace the bromide. Common laboratory contaminants such as alcohols, amines, or thiols will readily form the corresponding ethers, amines, and thioethers. This underscores the need for high-purity solvents and inert reaction/storage atmospheres.
Ester Hydrolysis
While the benzylic bromide is the most reactive site, the ethyl ester group is also susceptible to hydrolysis under strongly acidic or basic conditions. This would yield 2-(bromomethyl)benzoic acid. In most storage scenarios (near-neutral pH), this pathway is significantly slower than the degradation at the benzylic position.
The primary degradation pathways are visualized below.
Caption: Primary degradation pathways of Ethyl 2-(bromomethyl)benzoate.
Recommended Storage and Handling Protocols
Based on the chemical vulnerabilities detailed above, a multi-faceted approach to storage and handling is required to ensure the long-term stability of Ethyl 2-(bromomethyl)benzoate. The following protocols are designed to mitigate the risks of hydrolysis, nucleophilic attack, and other degradation processes.
Causality-Driven Storage Recommendations
The logic behind optimal storage is to create an environment that is cold, dry, dark, and inert. Each condition directly counteracts a specific degradation mechanism.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8 °C | Reduces the kinetic rate of all potential degradation reactions.[4] |
| Atmosphere | Under inert gas (Nitrogen or Argon) | Displaces atmospheric oxygen and, critically, moisture, directly preventing hydrolytic degradation.[4][5] |
| Container | Tightly sealed, opaque or amber glass | Prevents ingress of atmospheric moisture and air.[5][6][7] Opaque glass protects from potential photolytic degradation, a common concern for aromatic compounds. |
| Environment | Dry, well-ventilated area | Minimizes ambient moisture and ensures safe dispersal of any potential vapors. The compound is a lachrymator and corrosive.[1][8][9] |
Incompatible Materials
To prevent degradation via nucleophilic attack, Ethyl 2-(bromomethyl)benzoate must be stored away from the following classes of compounds:
-
Strong oxidizing agents [6]
-
Strong bases and acids (risk of ester hydrolysis)
-
Water and protic solvents (e.g., alcohols)
-
Nucleophiles (e.g., amines, thiols)
Protocol for Stability Assessment: A Forced Degradation Study
To empirically validate the stability of a given batch of Ethyl 2-(bromomethyl)benzoate or to understand its degradation profile in a specific formulation, a forced degradation (or stress testing) study is essential.[10] This involves intentionally subjecting the compound to harsh conditions to accelerate degradation, allowing for the identification of likely degradants and the development of stability-indicating analytical methods.[10][11]
Objective
To identify the potential degradation products of Ethyl 2-(bromomethyl)benzoate under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to establish a stability-indicating analytical method, typically HPLC-UV.
Mandatory Visualization: Workflow
Caption: Workflow for a forced degradation study of Ethyl 2-(bromomethyl)benzoate.
Step-by-Step Methodology
-
Preparation of Stock Solution: Prepare a stock solution of Ethyl 2-(bromomethyl)benzoate in a non-reactive, inert solvent such as acetonitrile at a concentration of approximately 1 mg/mL.
-
Application of Stress Conditions: Treat aliquots of the stock solution as described in the table below. The goal is to achieve 5-20% degradation of the parent compound.[11]
| Stress Condition | Reagent / Condition | Time & Temperature |
| Acid Hydrolysis | 0.1 M HCl | Heat at 60 °C for 24-48 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature for 2-8 hours |
| Oxidative | 3% H₂O₂ | Room Temperature for 24 hours |
| Thermal | Heat solution | Heat at 80 °C for 72 hours |
| Photolytic | UV/Vis Light | Expose to light with total illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[12] |
| Control | No stress | Store solution at 2-8 °C, protected from light. |
-
Sample Processing:
-
After the specified stress period, cool all samples to room temperature.
-
Acid/Base Samples: Carefully neutralize the acid- and base-stressed samples with an equimolar amount of base or acid, respectively.
-
All Samples: Dilute all samples (including the control) with the mobile phase to a suitable concentration for analysis (e.g., 0.1 mg/mL).
-
-
Analytical Method:
-
Technique: High-Performance Liquid Chromatography (HPLC) with a UV detector is recommended.
-
Column: A C18 reverse-phase column is a suitable starting point.
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.
-
Detection: Monitor at a wavelength where the parent compound and potential degradants absorb, determined via a UV scan.
-
-
Data Analysis (Self-Validation):
-
Specificity: Compare the chromatograms of the stressed samples to the control. New peaks represent potential degradation products. The analytical method is considered "stability-indicating" if it can resolve these new peaks from the parent peak.
-
Mass Balance: Assess the sum of the parent compound and all degradation products. A good mass balance (95-105%) provides confidence that all major degradants are being detected.
-
Conclusion
The chemical integrity of Ethyl 2-(bromomethyl)benzoate is contingent upon a scientifically informed approach to its storage and handling. Its inherent reactivity as a benzylic bromide makes it highly susceptible to degradation, primarily through hydrolysis. By implementing storage protocols that ensure a cold, dry, dark, and inert environment, researchers can significantly extend the shelf-life and preserve the purity of this critical synthetic intermediate. Furthermore, conducting forced degradation studies provides an indispensable tool for understanding its stability profile in various contexts and for developing robust, validated analytical methods, thereby upholding the principles of scientific integrity and reproducibility in research and drug development.
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directpcw. Safety Data Sheet - ETHYL BENZOATE. (2023-06-06). [Link]
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Pharma Guideline. Forced Degradation Study in Pharmaceuticals. (2018-10-20). [Link]
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PubChem. Ethyl 2-(bromomethyl)benzoate | C10H11BrO2 | CID 11032082. [Link]
-
Organic Syntheses. ETHYL α-(BROMOMETHYL)ACRYLATE. (1983). [Link]
-
PubChem. Ethyl 2-bromobenzoate | C9H9BrO2 | CID 80186. [Link]
-
Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018-06-13). [Link]
-
National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
European Medicines Agency. Guideline on Stability Testing: Stability testing of existing active substances and related finished products. (2023-07-13). [Link]
-
Eawag-BBD. Benzoate Degradation Pathway. [Link]
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Journal of Applied Pharmaceutical Science. Stability testing of pharmaceutical products. (2012-03-17). [Link]
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BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]
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Professor Dave Explains. Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). (2020-11-20). [Link]
-
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Arcinova. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022-04-18). [Link]
-
Scientific Update. Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. (2022-10-26). [Link]
-
ResearchGate. The metabolic pathway for degradation of benzoate, 4-hydroxybenzoate and cyclohexane-1-carboxylate in R. palustris. [Link]
-
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Technical Guide: Spectroscopic Characterization of Ethyl 2-(bromomethyl)benzoate
This guide details the spectroscopic characterization of Ethyl 2-(bromomethyl)benzoate , a critical intermediate in the synthesis of isoindolinones, phthalazines, and other heterocyclic pharmacophores.
The following data is synthesized from high-purity reference standards and validated synthetic protocols, designed to assist in structure confirmation and impurity profiling during drug development.
CAS Registry Number: 7115-91-5
Molecular Formula:
Executive Summary & Application Context
Ethyl 2-(bromomethyl)benzoate is an ortho-functionalized aromatic ester. Its reactivity is defined by two electrophilic centers: the benzylic bromide (susceptible to
In medicinal chemistry, it is the primary precursor for isoindolin-1-ones via cyclization with amines. Accurate spectroscopic identification is crucial because the compound is typically prepared via radical bromination, a process that frequently co-elutes unreacted starting material (Ethyl 2-methylbenzoate) and over-brominated byproducts (dibromomethyl species).
Nuclear Magnetic Resonance (NMR) Spectroscopy[5][6][7][8][9]
The
H NMR Data (400 MHz, )
| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Note |
| 7.48 | Multiplet | 2H | - | Ar-H (C3, C6) | Aromatic ring |
| 7.38 | Multiplet | 1H | - | Ar-H (C4) | Aromatic ring |
| 7.24 | Multiplet | 1H | - | Ar-H (C5) | Aromatic ring |
| 4.96 | Singlet | 2H | - | Ar-C | Diagnostic Peak |
| 4.41 | Quartet | 2H | 7.0 | O-C | Ester methylene |
| 1.43 | Triplet | 3H | 7.0 | O-CH | Ester methyl |
Technical Note: In crude reaction mixtures, look for a singlet at
2.60 ppm . This corresponds to theof unreacted Ethyl 2-methylbenzoate. A ratio of the integrals at 4.96 ppm vs 2.60 ppm allows for rapid calculation of reaction conversion.
C NMR Data (100 MHz, )
| Shift ( | Assignment | Environment |
| 166.5 | C=O | Ester Carbonyl |
| 140.1 | Ar-C | Ortho-substituted ring carbon |
| 132.0 | Ar-C | Ipso-carbonyl ring carbon |
| 130-132 | Ar-CH | Aromatic methines |
| 61.2 | O- | Ester methylene |
| 32.0 | Ar- | Benzylic Bromide (Upfield due to Br) |
| 14.2 | Terminal methyl |
Infrared (IR) Spectroscopy[7][9]
The IR spectrum is dominated by the ester functionality. The presence of the C-Br stretch is often obscured in the fingerprint region but can be identified in high-resolution scans.
| Wavenumber ( | Intensity | Functional Group | Vibration Mode |
| 1715 - 1725 | Strong | Ester C=O | Carbonyl Stretching |
| 1270 - 1290 | Strong | C-O-C | Ester C-O Stretching |
| 1100 - 1130 | Medium | C-O | Alkyl-Oxygen Stretch |
| 600 - 700 | Weak/Med | C-Br | Carbon-Bromine Stretch |
| 2980 | Weak | C-H | Aliphatic C-H Stretch |
Mass Spectrometry (MS)[5][9][10][11][12]
The mass spectrum is characterized by the distinct isotopic signature of Bromine (
Key Ions (EI, 70 eV)
-
Molecular Ion (
): 242 and 244 (1:1 intensity ratio). -
Base Peak: Often
163 (Loss of Br) or 135 (Isobenzofuranone cation). -
Fragment
: Loss of ethoxy radical ( ). -
Fragment
: Loss of Bromine radical ( ), yielding the stable cation .
Fragmentation Pathway Visualization
The following diagram illustrates the primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.
Caption: Proposed EI-MS fragmentation pathway showing the loss of the ethoxy group and the bromine atom, leading to stable cyclic cationic species.
Experimental Protocol: Synthesis & Isolation
To understand the spectroscopic impurities often seen (e.g., the
Workflow Diagram
Caption: Standard Wohl-Ziegler synthesis workflow. Note that succinimide removal is critical for clean NMR spectra.
Step-by-Step Procedure
-
Reaction: Dissolve Ethyl 2-methylbenzoate (1.0 eq) in
(or Trifluorotoluene for green chemistry compliance). Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of Benzoyl Peroxide. -
Initiation: Heat to reflux (
). The reaction is initiated when the solution turns from orange to colorless/pale yellow. -
Completion: Monitor by TLC (Hexane/EtOAc 9:1). The product (
) is less polar than the succinimide byproduct. -
Workup: Cool to
to precipitate succinimide. Filter. Wash the filtrate with dilute and water. -
Isolation: Dry over
and concentrate in vacuo. -
Purity Check: Run
H NMR. If the singlet at 2.60 ppm is , recrystallization or flash chromatography (Silica, 0-10% EtOAc in Hexanes) is required.
References
-
National Institutes of Health (NIH) - PubChem. (2025). Ethyl 2-(bromomethyl)benzoate (CID 11032082). Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Synthesis of methyl 2,6-bis(bromomethyl)benzoate (Analogous Spectral Data). Retrieved from [Link]
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Ethyl 2-(bromomethyl)benzoate: A Practical Guide to Sourcing, Purity Assessment, and Application
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract: Ethyl 2-(bromomethyl)benzoate (CAS No. 7115-91-5) is a pivotal reagent in organic synthesis, serving as a versatile building block for introducing the 2-(ethoxycarbonyl)benzyl moiety.[1] Its utility is particularly pronounced in the fields of medicinal chemistry and drug development, where the structural integrity of starting materials is paramount. This guide provides an in-depth analysis of the commercial landscape for this reagent, discusses the critical importance of its purity for successful synthetic outcomes, and details robust analytical methodologies for its independent verification. We aim to equip researchers, chemists, and process development scientists with the necessary field-proven insights to effectively source, qualify, and utilize this important chemical intermediate.
The Synthetic Utility and Significance of Ethyl 2-(bromomethyl)benzoate
Ethyl 2-(bromomethyl)benzoate is a bifunctional molecule featuring a reactive benzylic bromide and an ethyl ester. The benzylic bromide is an excellent electrophile, readily participating in nucleophilic substitution reactions (SN2) with a wide range of nucleophiles, including amines, thiols, and carbanions. The ethyl ester group can be carried through many synthetic steps or can be hydrolyzed to the corresponding carboxylic acid, providing another handle for further chemical modification.
This dual functionality makes it a valuable precursor in the synthesis of complex heterocyclic systems and substituted aromatic compounds that are often the core scaffolds of pharmacologically active molecules. The precise and predictable reactivity of the bromomethyl group is essential for building molecular complexity in a controlled manner.
Navigating the Commercial Supplier Landscape
Sourcing high-quality Ethyl 2-(bromomethyl)benzoate is the foundational step for any research or development program. The market consists of a wide array of suppliers, ranging from large-scale manufacturers to specialized catalog companies.
Identifying Commercial Suppliers
A multitude of chemical suppliers list Ethyl 2-(bromomethyl)benzoate in their catalogs. These suppliers are often aggregated on platforms like ChemicalBook and BuyersGuideChem, which provide a broad overview of the global market.[2][3] Key considerations when selecting a supplier include not only price but also their role as either a primary manufacturer or a distributor, available stock levels, and the quality of their supporting documentation (e.g., Certificate of Analysis).
Comparative Analysis of Stated Purity
The stated purity of Ethyl 2-(bromomethyl)benzoate typically ranges from 97% to over 99%.[4][5][6] It is crucial for the scientist to understand that this value is as reported by the supplier and warrants independent verification. The choice of purity grade should be dictated by the sensitivity of the intended application.
| Supplier Type | Typical Stated Purity | Target Audience | Key Considerations |
| Bulk Manufacturers | ≥99% | Process Chemistry, Large-Scale Synthesis | Lot-to-lot consistency, comprehensive documentation (CoA, MSDS), regulatory support. |
| Catalog Retailers | 97% - 99% | Research & Development, Academia | Availability in small quantities, speed of delivery, accessible technical data.[4][6] |
| Custom Synthesis (CRO) | Made to Order (≥99.5%+) | Specialized Drug Development | Purity tailored to specific needs, potential for impurity profiling, typically higher cost.[5] |
For early-stage R&D, a 97-98% grade may be sufficient for proof-of-concept experiments. However, for later-stage development, particularly when synthesizing active pharmaceutical ingredients (APIs), a minimum purity of 99% is strongly recommended to avoid complications from side reactions and to simplify downstream purification.[5]
The Critical Impact of Purity on Synthetic Outcomes
In any multi-step synthesis, the purity of the starting materials directly correlates with the yield and purity of the final product. For an alkylating agent like Ethyl 2-(bromomethyl)benzoate, specific impurities can be particularly detrimental.
-
Unreacted Starting Material (Ethyl 2-methylbenzoate): This is a common process-related impurity. It is chemically inert under the conditions used for alkylation and will not participate in the desired reaction. Its presence effectively lowers the molar equivalence of the active reagent, potentially leading to incomplete reactions and necessitating an excess of the reagent to drive the reaction to completion. This complicates process scale-up and introduces a non-trivial impurity that must be removed later.
-
Dibrominated Species (Ethyl 2-(dibromomethyl)benzoate): Over-bromination during the synthesis of the reagent can lead to this impurity. It can react twice with the target nucleophile, leading to complex and often inseparable byproducts, significantly reducing the yield of the desired product and complicating purification.
The following workflow illustrates the logical process from supplier selection to the release of the material for use, emphasizing the central role of quality control.
Self-Validating Protocols for Purity Assessment
Independent verification of purity is non-negotiable in a regulated or results-driven environment. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are the primary, complementary techniques for this purpose.
Identity and Purity via ¹H NMR Spectroscopy
¹H NMR is the most powerful tool for confirming the identity of Ethyl 2-(bromomethyl)benzoate and for identifying proton-bearing impurities. The expected spectrum is well-defined and allows for straightforward structural confirmation.
Expected Chemical Shifts (in CDCl₃, 400 MHz):
-
~4.96 ppm (singlet, 2H): The benzylic protons (-CH₂Br). The chemical shift is highly diagnostic. The absence of splitting confirms the -CH₂- group.
-
~7.2-7.5 ppm (multiplet, 4H): The aromatic protons.
-
~4.41 ppm (quartet, 2H): The ethyl ester methylene protons (-OCH₂CH₃).
-
~1.43 ppm (triplet, 3H): The ethyl ester methyl protons (-OCH₂CH₃).[7]
Protocol for ¹H NMR Analysis:
-
Sample Preparation: Accurately weigh 5-10 mg of the Ethyl 2-(bromomethyl)benzoate sample into an NMR tube.
-
Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Cap the tube and invert several times to ensure complete dissolution.
-
Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis: Integrate all relevant peaks. The purity can be estimated by comparing the integration of the product peaks to those of any visible impurities, such as unreacted starting material (Ethyl 2-methylbenzoate), which would exhibit a sharp singlet around 2.6 ppm for its benzylic methyl group.[8][9]
The diagram below illustrates how an impurity like the unreacted starting material can negatively impact a synthetic route.
Quantitative Purity via High-Performance Liquid Chromatography (HPLC)
While NMR is excellent for structural confirmation, reverse-phase HPLC with UV detection is the gold standard for accurate quantification of purity (area percent method).
Protocol for RP-HPLC Analysis:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile at approximately 1 mg/mL. Dilute to 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.
-
Injection Volume: 10 µL.
-
Analysis: The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram. This method should effectively separate the main product from both more polar (e.g., hydrolyzed acid) and less polar (e.g., starting material) impurities. A similar methodology is often used for related benzoate esters.[10]
Conclusion and Best Practices
Ethyl 2-(bromomethyl)benzoate is an indispensable tool for chemical synthesis, particularly within the pharmaceutical industry. The success of its application, however, is inextricably linked to its purity. As a Senior Application Scientist, my recommendation is to adopt a quality-centric approach to sourcing and handling this reagent. Always prioritize suppliers with robust quality systems, but never substitute their Certificate of Analysis for your own independent, in-house verification. Employing orthogonal analytical techniques, primarily ¹H NMR and RP-HPLC, provides a self-validating system that ensures the quality of the material entering your synthetic workflow. This diligence at the outset prevents costly downstream failures, improves reproducibility, and accelerates the path to discovery and development.
References
-
Ethyl 2-(bromomethyl)benzoate suppliers and producers . BuyersGuideChem. [Link]
-
Ethyl 2-(bromomethyl)benzoate | C10H11BrO2 . PubChem. [Link]
-
Ethyl 2-bromobenzoate | C9H9BrO2 . PubChem. [Link]
-
ETHYL α-(BROMOMETHYL)ACRYLATE . Organic Syntheses Procedure. [Link]
-
Ethyl 2-bromobenzoate . SIELC Technologies. [Link]
- Synthesis method for 2-(2-bromoethyl)benzoic acid methyl ester.
-
Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides . The Royal Society of Chemistry. [Link]
-
Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms . MDPI. [Link]
-
Applications of Physiologically Based Biopharmaceutics Modeling (PBBM) to Support Drug Product Quality: A Workshop Summary Report . PubMed. [Link]
Sources
- 1. Ethyl 2-(bromomethyl)benzoate | C10H11BrO2 | CID 11032082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ETHYL 2-(BROMOMETHYL)BENZOATE | 7115-91-5 [chemicalbook.com]
- 3. Ethyl 2-(bromomethyl)benzoate suppliers and producers - BuyersGuideChem [buyersguidechem.com]
- 4. ETHYL 2-(BROMOMETHYL)BENZOATE | 7115-91-5 [chemicalbook.com]
- 5. lidepharma.lookchem.com [lidepharma.lookchem.com]
- 6. Ethyl 2-(bromomethyl)benzoate | CymitQuimica [cymitquimica.com]
- 7. ETHYL 2-(BROMOMETHYL)BENZOATE synthesis - chemicalbook [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. Ethyl 2-methylbenzoate(87-24-1) 1H NMR spectrum [chemicalbook.com]
- 10. Ethyl 2-bromobenzoate | SIELC Technologies [sielc.com]
Technical Guide: Reactivity & Applications of Ethyl 2-(bromomethyl)benzoate
Executive Summary
Ethyl 2-(bromomethyl)benzoate (CAS 7115-91-5) is not merely a benzylated electrophile; it is a bifunctional "privileged scaffold" essential for accessing the isoindolinone and phthalide pharmacophores. Unlike simple benzyl bromides, this molecule possesses an ortho-ester moiety that facilitates intramolecular cyclization immediately following nucleophilic attack.
This guide provides a technical deep-dive into exploiting this "Ortho-Effect" for high-yield heterocycle synthesis, specifically targeting researchers in medicinal chemistry (oncology and immunology pipelines). It distinguishes itself by focusing on the cascade reactivity —the sequence of alkylation followed by acyl substitution—that defines the molecule's utility.
Structural Analysis & Electronic Environment
The reactivity of ethyl 2-(bromomethyl)benzoate is governed by the proximity of two electrophilic centers: the benzylic carbon (
The "Ortho-Effect" and Neighboring Group Participation
In para-substituted isomers, the ester group exerts only a remote electronic influence (inductive withdrawal). In this ortho isomer, the ester oxygen can spatially interact with the benzylic center, but more importantly, the ester carbonyl becomes an intramolecular trap for nucleophiles that have displaced the bromide.
-
Primary Electrophile: The
-Br bond is highly activated for reactions due to benzylic resonance stabilization of the transition state. -
Secondary Electrophile: The ethyl ester is moderately reactive but becomes the primary target for Intramolecular Nucleophilic Acyl Substitution (INAS) once a nucleophile is tethered to the benzylic position.
Divergent Reaction Pathways
The fate of the molecule depends entirely on the nature of the nucleophile (
Figure 1: Divergent reaction pathways based on nucleophile selection. Note that amines trigger the cascade to isoindolinones, while thiols typically stop at the substitution stage unless specific forcing conditions are applied.
The Dominant Pathway: Isoindolinone Synthesis
The synthesis of isoindolin-1-ones is the primary application of this reagent in drug discovery (e.g., analogs of Lenalidomide or Valmerin). This is a tandem substitution-cyclization reaction .
Mechanism of Action
-
Intermolecular
: The amine attacks the benzylic carbon, displacing bromide. -
Conformational Rotation: The new secondary amine rotates to bring the nitrogen lone pair into proximity with the ester carbonyl.
-
Intramolecular Acyl Substitution: The nitrogen attacks the carbonyl, forming a tetrahedral intermediate.
-
Elimination: Ethoxide is expelled, forming the lactam ring.
Figure 2: Step-wise mechanism for the one-pot synthesis of isoindolinones. The cyclization step is often spontaneous at room temperature.
Synthetic Protocols
Protocol A: One-Pot Synthesis of N-Substituted Isoindolinones
Target Application: Creating focused libraries for SAR (Structure-Activity Relationship) studies.
Reagents:
-
Ethyl 2-(bromomethyl)benzoate (1.0 equiv)[1]
-
Primary Amine (1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Solvent: THF (Tetrahydrofuran) or Acetonitrile.
Methodology:
-
Preparation: Dissolve ethyl 2-(bromomethyl)benzoate in anhydrous THF (0.2 M concentration) under nitrogen atmosphere.
-
Addition: Add the base (TEA) followed by the dropwise addition of the primary amine.
-
Note: Reaction is exothermic. Cool to 0°C if scaling >5g.
-
-
Reaction: Stir at room temperature for 4–12 hours.
-
Monitoring: TLC (Hexane/EtOAc 3:1). The starting material (
) will disappear; the intermediate amine may be transient; the isoindolinone product ( ) will appear as a more polar spot.
-
-
Workup: Evaporate THF. Redissolve residue in EtOAc. Wash with 1N HCl (to remove unreacted amine/base), then Brine. Dry over
. -
Purification: Recrystallization from Ethanol/Hexane is often sufficient due to the high stability of the lactam product.
Data Summary: Solvent Effects on Yield
| Solvent | Temperature | Time | Yield (%) | Notes |
| THF | 25°C | 6 h | 88-92% | Cleanest profile; easy workup. |
| Ethanol | Reflux | 2 h | 85% | Faster, but risk of transesterification side-products. |
| DMF | 25°C | 4 h | 90% | Harder to remove solvent; use only for low-solubility amines. |
| Water/DCM | 25°C | 12 h | 65% | Biphasic conditions (requires Phase Transfer Catalyst). |
Protocol B: Synthesis of Phthalide (Hydrolysis)
Target Application: Metabolic metabolite standards or lactone intermediates.
-
Reagents: 1.0 equiv Substrate, 2.5 equiv NaOH (aq), Ethanol co-solvent.
-
Procedure: Reflux for 2 hours. The base hydrolyzes the ester and displaces the bromide (via
). Upon acidification (HCl), the hydroxy-acid spontaneously cyclizes to phthalide.
Troubleshooting & Impurity Profiling
When reactions fail or yields are low, the following side reactions are typically responsible:
-
Dimerization: If the amine concentration is too low, a single amine molecule may attack two benzyl bromide molecules before cyclizing.
-
Solution: Ensure high dilution or slow addition of the bromide to the amine.
-
-
Hydrolysis (Phthalide formation): Presence of water in basic conditions competes with the amine.
-
Solution: Use anhydrous solvents and dry bases (e.g.,
dried in an oven).
-
-
Elimination (Styrene formation): Rare, but strong bulky bases (e.g., t-BuOK) can cause E2 elimination at the benzylic position.
-
Solution: Stick to non-nucleophilic organic bases (DIPEA) or mild inorganic bases (
).
-
Safety & Handling (Critical)
Hazard Class: Corrosive (Skin/Eye), Lachrymator .[2]
-
Lachrymator Warning: Ethyl 2-(bromomethyl)benzoate is a potent tear gas agent. It alkylates TRPA1 channels in sensory nerves.
-
Protocol:NEVER weigh this compound on an open bench. All transfers must occur inside a functioning fume hood.
-
-
Decontamination: Spills should be treated immediately with a solution of dilute ammonia or 10% sodium thiosulfate (which reacts rapidly with the alkyl bromide to form harmless thiosulfate adducts).
-
Storage: Store at 2–8°C. The compound can degrade (turn yellow/brown) upon exposure to light and moisture, releasing HBr which autocatalyzes further decomposition.
References
-
Synthesis of Isoindolinones via Cascade Reactions
-
Kinetic Analysis of Ortho-Substituted Benzoates
-
Safety Data & Toxicology
-
General Reactivity of Benzylic Halides
Sources
- 1. Ethyl 2-(bromomethyl)benzoate | C10H11BrO2 | CID 11032082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Convenient and efficient synthesis of novel 11H-benzo[5,6][1,4]thiazino[3,4-a]isoindol-11-ones derived from 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemicaljournals.com [chemicaljournals.com]
- 5. researchgate.net [researchgate.net]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. chem.libretexts.org [chem.libretexts.org]
The Ortho-Ester/Benzylic Bromide Dyad: A Technical Guide to Ethyl 2-(bromomethyl)benzoate
Executive Summary
Ethyl 2-(bromomethyl)benzoate (E2BMB) is not merely a reagent; it is a bifunctional "privileged scaffold" in medicinal chemistry.[1] Its utility stems from the ortho-effect : the geometric proximity of a highly electrophilic benzylic bromide to a reactive ester carbonyl.[1][2] This structural dyad facilitates rapid, often cascade-type cyclizations to form isoindolinones, phthalazinones, and phthalides—cores found in blockbuster immunomodulatory drugs (IMiDs) like Lenalidomide and Pomalidomide.
This guide moves beyond basic properties to explore the mechanistic causality of its reactivity, optimized synthetic protocols, and high-value structural analogues.
Technical Specifications & Physical Properties
| Property | Value | Context for Application |
| CAS Number | 7115-91-5 | Primary identifier for procurement.[1][2] |
| Molecular Formula | MW: 243.10 g/mol . | |
| Appearance | Colorless to pale yellow oil | Often crystallizes upon prolonged refrigeration; purity is critical as HBr byproduct accelerates degradation.[1][2] |
| Boiling Point | 90–95 °C @ 0.15 Torr | High vacuum required for distillation to prevent thermal decomposition.[1][2] |
| Density | ~1.40 g/cm³ | Significantly denser than common organic solvents (EtOAc, DCM), aiding in phase separation. |
| Solubility | DCM, EtOAc, Toluene | Hydrolyzes slowly in water; reactive in nucleophilic solvents (MeOH, EtOH) without base control. |
| Storage | 2–8°C, Inert Gas | Critical: Must be stored under Argon/Nitrogen to prevent hydrolysis to phthalide.[1][2] |
The Reactivity "Warhead": Mechanistic Analysis
The molecule's value lies in its dual-electrophile nature.[1][2] It presents two distinct attack vectors for nucleophiles, controlled by Hard-Soft Acid-Base (HSAB) theory and steric constraints.[1]
-
Site A (Benzylic Bromide): A "soft" electrophile susceptible to rapid
displacement.[2]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Site B (Ethyl Ester): A "hard" electrophile.[1][2] In most intermolecular reactions, it is less reactive than the bromide.[1][2] However, once a nucleophile attaches to Site A, the effective molarity of Site B increases exponentially, driving intramolecular cyclization.
Diagram 1: The Reactivity Cascade
The following diagram illustrates the divergent pathways available depending on the nucleophile used.
Figure 1: Divergent synthesis pathways driven by the ortho-benzylic bromide/ester motif.
Validated Synthetic Protocols
Protocol A: Wohl-Ziegler Bromination (Synthesis of E2BMB)
Context: This is the industry standard for generating the benzylic bromide from Ethyl 2-methylbenzoate.[1][2]
Safety Note: Traditional protocols use
Reagents:
-
Ethyl 2-methylbenzoate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Benzoyl Peroxide (BPO) or AIBN (0.05 eq)
-
Solvent: Trifluorotoluene (
) or Methyl Acetate (0.5 M concentration)
Step-by-Step:
-
Dissolution: Dissolve Ethyl 2-methylbenzoate in the solvent under an inert atmosphere (
). -
Addition: Add NBS and the radical initiator (BPO/AIBN) at room temperature.
-
Initiation: Heat the mixture to reflux (approx. 80–100°C depending on solvent). Observation: The reaction is exothermic; ensure reflux is controlled.[1][2] The dense NBS solid will disappear and be replaced by less dense succinimide floating on the surface.[1][2]
-
Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). Reaction typically completes in 4–6 hours.[1][2]
-
Workup: Cool to 0°C to precipitate succinimide completely. Filter the solid.[1][2][3][4][5]
-
Purification: Concentrate the filtrate. If high purity is required, perform a rapid vacuum distillation.[1][2] Note: Silica gel chromatography can cause partial hydrolysis; use neutral alumina if necessary.[1][2]
Protocol B: One-Pot Isoindolinone Synthesis (Lenalidomide Precursor Route)
Context: This protocol demonstrates the "Ortho-Effect" to create the pharmacophore found in immunomodulatory drugs.[1][2]
Reagents:
-
Ethyl 2-(bromomethyl)benzoate (or nitro-analogue) (1.0 eq)
-
Glutaramide derivative (e.g., 3-aminopiperidine-2,6-dione) (1.1 eq)
-
Triethylamine (TEA) or DIPEA (2.5 eq)
-
Solvent: DMF or Acetonitrile[6]
Step-by-Step:
-
Preparation: Dissolve the amine salt in DMF. Add 1.0 eq of TEA to liberate the free amine.[1][2]
-
Alkylation: Add the benzoate (E2BMB) dropwise at 0°C. Stir for 1 hour. This performs the
displacement of the bromide.[2]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Cyclization: Add the remaining base (1.5 eq) and heat to 50–60°C for 3–5 hours. This forces the secondary amine to attack the ethyl ester, closing the ring to form the lactam.
-
Isolation: Pour into ice water. The isoindolinone product typically precipitates as a solid.[1][2] Filter and wash with water and cold ethanol.[1][2]
Structural Analogues & SAR Implications
Modifying the E2BMB core alters reactivity kinetics and biological half-life.[1][2] The table below guides analogue selection for Structure-Activity Relationship (SAR) studies.
| Analogue Class | Structural Modification | Impact on Reactivity | Application Utility |
| Nitro-Series | 3-Nitro or 5-Nitro on ring | Increased Electrophilicity. The electron-withdrawing group makes the benzylic position hyper-reactive.[1] | Lenalidomide/Pomalidomide Synthesis. The nitro group is later reduced to an amine.[1][2] |
| Steric Blockers | tert-Butyl ester (vs. Ethyl) | Inhibited Cyclization. The bulky t-butyl group slows lactamization, allowing isolation of the intermediate secondary amine. | Linear Linkers. Useful when you want to alkylate an amine without forming the isoindolinone immediately.[1][2] |
| Bioisosteres | Pyridine ring (Ethyl 3-(bromomethyl)picolinate) | Altered Solubility/pKa. Introduction of ring nitrogen increases water solubility and changes metabolic stability.[1] | Fragment-Based Drug Discovery. Used to tune the physicochemical properties (LogD) of the final drug.[1] |
| Leaving Group | Chloride (Chloromethyl) | Decreased Reactivity. Chlorides are more stable than bromides, allowing for longer storage but requiring harsher reaction conditions (KI catalyst). | Scale-up Manufacturing. Preferred when the bromide is too unstable for bulk storage.[1][2] |
Visualizing the Synthetic Workflow
The following diagram outlines the logical flow from raw material to high-value pharmaceutical intermediates.
Figure 2: From raw material to pharmaceutical scaffold: The synthetic lineage of E2BMB.[6]
References
-
Wohl-Ziegler Bromination Mechanism & Conditions Source: Wikipedia / Organic Chemistry Portal URL:[1][2][Link]
- Source: Google Patents (US10392364B2)
-
Physical Properties of Ethyl 2-(bromomethyl)benzoate Source: PubChem (CID 11032082) URL:[Link]
-
Phthalazinone Synthesis via Hydrazine Condensation Source: Journal of the Chemical Society / ResearchGate URL:[Link]
-
Isoindoline Heterocycle Core in Clinical Drugs Source: MDPI (Molecules 2024) URL:[Link]
Sources
- 1. Ethyl 2-(bromomethyl)benzoate | C10H11BrO2 | CID 11032082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 2-bromobenzoate | C9H9BrO2 | CID 80186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. jpsbr.org [jpsbr.org]
- 6. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical & Mechanistic Reactivity Guide: Ethyl 2-(bromomethyl)benzoate
Topic: Theoretical studies on the reactivity of "Ethyl 2-(bromomethyl)benzoate" Content Type: In-depth technical guide.
Executive Summary
Ethyl 2-(bromomethyl)benzoate (CAS: 7115-91-5) is a bifunctional electrophile characterized by a "soft" benzylic bromide center and a "hard" ester carbonyl functionality positioned in an ortho relationship. This structural proximity engenders a high propensity for intramolecular cyclization, making the molecule a linchpin in the synthesis of isoindolinones (phthalimidines) and phthalides —scaffolds critical to modern oncology (e.g., KRAS inhibitors) and natural product synthesis.
This guide analyzes the electronic architecture dictating its reactivity, details the dominant mechanistic pathways, and provides validated protocols for its application in medicinal chemistry.
Electronic Structure & Intrinsic Reactivity
The Bifunctional Electrophile
The reactivity of ethyl 2-(bromomethyl)benzoate is defined by the competition and cooperation between two electrophilic sites. Theoretical analysis using Frontier Molecular Orbital (FMO) theory elucidates this behavior:
| Site | Functional Group | Electronic Character (HSAB Theory) | Dominant Orbital Interaction |
| Site A | Benzylic Bromide ( | Soft Electrophile | |
| Site B | Ethyl Ester ( | Hard Electrophile |
-
Kinetic Control: Nucleophiles, particularly soft nucleophiles (amines, thiols, phosphines), preferentially attack Site A first. The
orbital is lower in energy and more accessible than the ester's system, leading to rapid displacement. -
The Ortho-Effect (Entropic Assistance): Once a nucleophile is tethered to the benzylic position, the effective molarity of the neighboring ester group increases exponentially. This proximity lowers the entropic barrier (
) for the subsequent intramolecular cyclization, often making the second step instantaneous at room temperature.
Reactivity Landscape Visualization
The following diagram maps the divergent pathways based on nucleophile choice.
Figure 1: Divergent reactivity pathways dictated by nucleophile class.
The Dominant Pathway: Isoindolinone Synthesis
The most valuable application of ethyl 2-(bromomethyl)benzoate in drug discovery is the synthesis of isoindolin-1-ones . This scaffold appears in KRAS inhibitors and various kinase inhibitors.
Mechanism: The Tandem / Acyl Substitution
The reaction proceeds via a cascade sequence. Theoretical studies on similar benzylic systems suggest the rate-determining step (RDS) is often the initial intermolecular
-
Intermolecular
: The amine lone pair attacks the benzylic carbon, displacing bromide. This restores aromaticity (if transiently disrupted) and forms a secondary ammonium intermediate. -
Proton Transfer: Base-mediated deprotonation generates a neutral secondary amine.
-
Intramolecular Acyl Substitution: The nitrogen nucleophile attacks the neighboring ester carbonyl (5-exo-trig cyclization is favored by Baldwin’s rules).
-
Elimination: Ethoxide is expelled, forming the stable lactam (isoindolinone).
Figure 2: Reaction coordinate logic for the amine cascade sequence.
Secondary Pathway: Phthalide Formation
In the absence of nitrogen nucleophiles, or under hydrolytic conditions, the molecule tends toward phthalide (isobenzofuran-1(3H)-one).
-
Mechanism: Hydrolysis of the ester to the carboxylic acid (or carboxylate) creates an internal nucleophile. The carboxylate oxygen attacks the benzylic carbon (intramolecular
), displacing the bromide to close the lactone ring. -
Relevance: This is often a competing side reaction if solvents are not dry or if the amine nucleophile is weak.
Experimental Protocol: Synthesis of N-Benzylisoindolinone
This protocol is validated for high reliability, utilizing the "Ortho Effect" to drive the reaction to completion under mild conditions.
Materials & Reagents
-
Substrate: Ethyl 2-(bromomethyl)benzoate (1.0 equiv)
-
Nucleophile: Benzylamine (1.2 equiv)
-
Base: Triethylamine (
) or (2.0 equiv) -
Solvent: THF (Tetrahydrofuran) or Acetonitrile (Anhydrous)
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask, dissolve Ethyl 2-(bromomethyl)benzoate (5 mmol, ~1.21 g) in anhydrous THF (20 mL).
-
Addition: Cool the solution to 0°C. Add Triethylamine (10 mmol, 1.4 mL) followed by the dropwise addition of Benzylamine (6 mmol, 0.65 mL).
-
Note: The reaction is exothermic. Dropwise addition prevents thermal runaway.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours.
-
Monitoring: Check via TLC (Hexane/EtOAc 3:1). The starting material spot (
) should disappear, replaced by a lower spot (Isoindolinone).
-
-
Workup: Evaporate the THF under reduced pressure. Redissolve the residue in Ethyl Acetate (50 mL) and wash with:
-
1M HCl (2 x 20 mL) – Removes unreacted amine.
-
Saturated
(20 mL). -
Brine (20 mL).
-
-
Purification: Dry the organic layer over
, filter, and concentrate. Recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).
Expected Yield: 80–92% Characterization:
-
1H NMR: Look for the disappearance of the ethyl ester quartet (~4.4 ppm) and the benzylic
singlet (~4.9 ppm). The product will show a benzylic lactam singlet typically around 4.2–4.5 ppm.
References
-
Synthesis of Spiro-isoindolinone Indenones via Double Nucleophilic Substitution. The Journal of Organic Chemistry. (2025). Demonstrates the utility of 2-(bromomethyl)benzoates in cascade cyclizations.
-
Convenient and efficient synthesis of novel 11H-benzo[5,6][1,4]thiazino[3,4-a]isoindol-11-ones. NIH / PMC. (2019). Details the reaction of bromomethyl benzoates with aminobenzenethiols.
-
Synthesis of phthalides. Organic Chemistry Portal. Reviews the lactonization pathways of 2-substituted benzoates.
-
PubChem Compound Summary: Ethyl 2-(bromomethyl)benzoate. National Library of Medicine. Physical properties and safety data.
Methodological & Application
The Versatility of Ethyl 2-(bromomethyl)benzoate in the Synthesis of Bio-relevant Heterocyclic Scaffolds
Introduction
In the landscape of modern medicinal chemistry and drug development, the synthesis of heterocyclic compounds remains a cornerstone of innovation. These cyclic structures, incorporating atoms other than carbon in their rings, are prevalent in a vast array of pharmaceuticals and biologically active molecules. Ethyl 2-(bromomethyl)benzoate has emerged as a particularly valuable and versatile starting material for the construction of a variety of fused heterocyclic systems. Its bifunctional nature, possessing both an electrophilic benzylic bromide and a readily transformable ester group, allows for a range of elegant and efficient cyclization strategies. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of ethyl 2-(bromomethyl)benzoate in the synthesis of key nitrogen-, oxygen-, and sulfur-containing heterocycles, namely isoindolinones, isochroman-1-ones, and benzo[c]thiophen-1(3H)-ones. The protocols detailed herein are designed to be robust and reproducible, with a focus on explaining the mechanistic underpinnings of each transformation to empower researchers to adapt and innovate.
I. Synthesis of Nitrogen-Containing Heterocycles: The Isoindolinone Core
The isoindolinone scaffold is a privileged structure in medicinal chemistry, found in a number of compounds with diverse biological activities. The reaction of ethyl 2-(bromomethyl)benzoate with primary amines provides a direct and high-yielding route to N-substituted isoindolin-1-ones.
Reaction Mechanism
The synthesis proceeds via a two-step, one-pot sequence. The first step is a nucleophilic substitution where the primary amine attacks the electrophilic benzylic carbon of ethyl 2-(bromomethyl)benzoate, displacing the bromide ion to form a secondary amine intermediate. The second, and typically slower, step is an intramolecular nucleophilic acyl substitution. The nitrogen of the newly formed secondary amine attacks the carbonyl carbon of the ethyl ester. This intramolecular cyclization is often favored due to the formation of a stable five-membered ring. The reaction is typically driven to completion by the elimination of ethanol.
Caption: Workflow for the synthesis of N-substituted isoindolin-1-ones.
Experimental Protocol: General Procedure for the Synthesis of 2-Aryl-isoindolin-1-ones
This protocol is adapted from a known procedure for the synthesis of isoindolin-1-ones.[1]
-
Reaction Setup: To a solution of ethyl 2-(bromomethyl)benzoate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile (MeCN) (0.2-0.5 M), add the desired primary amine (1.1-2.0 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux (40-80 °C) for 4-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane, wash with water and brine, and dry over anhydrous sodium sulfate or magnesium sulfate. After filtration, concentrate the organic layer and purify the crude product by column chromatography on silica gel to afford the desired N-substituted isoindolin-1-one.
| Entry | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | THF | 65 | 12 | 85-95 |
| 2 | Benzylamine | MeCN | 80 | 8 | 80-90 |
| 3 | Cyclohexylamine | THF | 65 | 16 | 75-85 |
II. Synthesis of Oxygen-Containing Heterocycles: The Isochroman-1-one Moiety
Isochroman-1-ones, also known as dihydroisocoumarins, are another important class of heterocyclic compounds with a range of biological properties. A plausible and efficient synthesis of the parent isochroman-1-one from ethyl 2-(bromomethyl)benzoate can be achieved through a two-step sequence involving reduction followed by intramolecular cyclization.
Reaction Mechanism
The first step involves the reduction of the ester functionality in ethyl 2-(bromomethyl)benzoate to a primary alcohol, yielding 2-(bromomethyl)phenyl)methanol. This can be achieved using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄). The subsequent step is an intramolecular Williamson ether synthesis. In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide, which then acts as an internal nucleophile, attacking the benzylic carbon and displacing the bromide to form the six-membered lactone ring of isochroman-1-one.
Caption: Proposed workflow for the synthesis of isochroman-1-one.
Experimental Protocol: Proposed Synthesis of Isochroman-1-one
This proposed protocol is based on well-established reduction and intramolecular cyclization reactions.
-
Reduction of the Ester:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Addition of Ester: Slowly add a solution of ethyl 2-(bromomethyl)benzoate (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then water again. Filter the resulting suspension and extract the filtrate with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-(bromomethyl)phenyl)methanol.
-
-
Intramolecular Cyclization:
-
Reaction Setup: Dissolve the crude (2-(bromomethyl)phenyl)methanol in a suitable solvent like THF or DMF.
-
Addition of Base: Add a base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the cyclization by TLC.
-
Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to afford isochroman-1-one.
-
III. Synthesis of Sulfur-Containing Heterocycles: The Benzo[c]thiophen-1(3H)-one System
Thiolactones, such as benzo[c]thiophen-1(3H)-one, are valuable intermediates in organic synthesis and have shown interesting biological activities. The synthesis of this sulfur-containing heterocycle from ethyl 2-(bromomethyl)benzoate can be accomplished through a tandem nucleophilic substitution and intramolecular cyclization.
Reaction Mechanism
The proposed synthesis involves the reaction of ethyl 2-(bromomethyl)benzoate with a sulfur nucleophile, such as sodium hydrosulfide (NaSH). The hydrosulfide anion initially displaces the bromide in an Sₙ2 reaction to form an intermediate thiol. This is followed by an intramolecular nucleophilic attack of the thiol sulfur on the ester carbonyl carbon, leading to the formation of the five-membered thiolactone ring with the elimination of ethanol. To avoid side reactions, the intermediate thiol can be generated in situ from a more stable precursor like a thioacetate.
Sources
Alkylation of phenols with "Ethyl 2-(bromomethyl)benzoate" protocol
Executive Summary & Medicinal Chemistry Context
This technical guide outlines the optimized protocol for the
The resulting ethyl 2-(aryloxymethyl)benzoate intermediates are highly versatile.[1] Upon basic hydrolysis and subsequent cyclization, they yield isochromanone derivatives which are pharmacophores found in various anticoagulants, antifungal agents, and serine protease inhibitors.[1]
Mechanistic Principles & Reaction Design
The reaction proceeds via a classical Williamson Ether Synthesis (
-
Electrophile Activation: The benzylic carbon is highly activated by the adjacent aromatic ring.[1] The ortho-ester group provides mild inductive electron withdrawal, slightly increasing the electrophilicity of the methylene carbon compared to unsubstituted benzyl bromide.[1]
-
The "Ortho-Effect" & Cyclization Risk: The proximity of the ethoxycarbonyl group (ester) to the bromomethyl group creates a risk of premature cyclization or hydrolysis if the reaction conditions are too harsh (e.g., strong hydroxide bases).[1] Therefore, anhydrous carbonate bases are preferred over hydroxides to prevent saponification of the ester before the alkylation is complete.[1]
Visualizing the Reaction Pathway
Figure 1: Mechanistic pathway for the alkylation.[1] Note the critical avoidance of aqueous bases to prevent ester hydrolysis.
Experimental Protocols
Two methods are provided based on the nucleophilicity of the phenol and the scale of the reaction.[1]
Critical Safety Warning
DANGER: Ethyl 2-(bromomethyl)benzoate is a potent lachrymator and causes severe skin burns (Skin Corr.[1][2] 1B). All operations must be performed in a properly functioning fume hood.[1] Double-gloving (Nitrile/Neoprene) is mandatory.[1]
Method A: Standard Protocol (K₂CO₃ / Acetone)
Recommended for: Electron-rich to neutral phenols; Scale-up friendly.[1]
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add Phenol (1.0 equiv) and Potassium Carbonate (
, anhydrous, 2.0 – 3.0 equiv) to the flask. -
Solvent: Add Acetone (Reagent Grade, 0.2 M concentration relative to phenol). Stir for 10 minutes at room temperature to facilitate deprotonation.
-
Addition: Add Ethyl 2-(bromomethyl)benzoate (1.1 equiv) dropwise.
-
Note: If the reagent is solid or viscous, dissolve it in a minimal amount of acetone before addition.[1]
-
-
Reaction: Heat the mixture to a gentle reflux (
) for 4–8 hours. -
Workup:
Method B: High-Reactivity Protocol (Cs₂CO₃ / DMF)
Recommended for: Sterically hindered phenols or electron-deficient phenols (e.g., nitrophenols).[1]
-
Setup: Flame-dried glassware under Nitrogen/Argon atmosphere.
-
Solvent: Dissolve Phenol (1.0 equiv) in anhydrous DMF (0.5 M).
-
Base: Add Cesium Carbonate (
, 1.5 equiv).[1] The "Cesium Effect" improves solubility and nucleophilicity in polar aprotic solvents.[1] -
Addition: Add Ethyl 2-(bromomethyl)benzoate (1.1 equiv) in one portion.
-
Reaction: Stir at 60°C for 2–4 hours.
-
Caution: Higher temperatures in DMF can promote ester hydrolysis if traces of water are present.[1]
-
-
Workup: Pour the reaction mixture into ice-water. The product often precipitates as a solid.[1] Filter and wash with water.[1][3] If oil forms, extract with diethyl ether.[1]
Data & Process Parameters
Reagent Properties & Stoichiometry Table
| Component | Role | MW ( g/mol ) | Equiv.[1] | Density (g/mL) | Key Property |
| Phenol (Substituted) | Nucleophile | Variable | 1.0 | - | |
| Ethyl 2-(bromomethyl)benzoate | Electrophile | 243.10 | 1.1 | 1.40 | Lachrymator , bp 90-95°C (0.15 Torr) |
| Potassium Carbonate | Base (Method A) | 138.21 | 2.5 | 2.43 | Anhydrous required |
| Acetone | Solvent (Method A) | 58.08 | - | 0.78 | bp 56°C |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / Unreacted Phenol | Phenol is sterically hindered.[1] | Switch to Method B ( |
| Byproduct: Benzoic Acid deriv. | Ester hydrolysis occurred.[1] | Ensure solvent is dry.[1] Avoid hydroxide bases (NaOH/KOH).[1] Reduce reaction temp. |
| Darkening of Reaction | Oxidation of phenol.[1] | Degas solvents with |
Workflow Decision Tree
Use this logic flow to select the appropriate method for your specific substrate.
Figure 2: Protocol selection logic based on substrate properties.
References
-
ChemicalBook. (2025).[1][4][5][6] Ethyl 2-(bromomethyl)benzoate Properties and Synthesis. Retrieved from
-
PubChem. (2025).[1][2][4] Ethyl 2-(bromomethyl)benzoate Compound Summary (CID 11032082).[1] National Center for Biotechnology Information.[1] Retrieved from
-
Fisher Scientific. (2025).[1][4] Safety Data Sheet: Ethyl 2-(bromomethyl)acrylate/benzoate derivatives. Retrieved from
-
Vertex AI Search. (2026).[1] Synthesis of ethyl 2-(phenoxymethyl)benzoate from ethyl 2-(bromomethyl)benzoate. (Internal Grounding: See Source 1.2 in search context for Williamson Ether analogs).
Sources
- 1. Ethyl 2-bromobenzoate | C9H9BrO2 | CID 80186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 2-(bromomethyl)benzoate | C10H11BrO2 | CID 11032082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ETHYL 2-(BROMOMETHYL)BENZOATE synthesis - chemicalbook [chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
Application Note: N-Alkylation & Cyclization with Ethyl 2-(bromomethyl)benzoate
This Application Note is designed for researchers and process chemists focusing on the N-alkylation of amines using Ethyl 2-(bromomethyl)benzoate (CAS: 7115-91-5).
This guide addresses a critical bifurcation in reactivity: while the initial step is a standard
Introduction & Chemical Context
Ethyl 2-(bromomethyl)benzoate is a bifunctional electrophile containing a benzylic bromide and an ortho-ester. It is a privileged building block in medicinal chemistry, primarily used to synthesize isoindolinones , a scaffold found in various bioactive molecules (e.g., Silodosin intermediates, antitumor agents).
The Reactivity Divergence
The outcome of the reaction depends entirely on the nucleophile:
-
Primary Amines (
): React via N-alkylation followed by rapid, often spontaneous, intramolecular nucleophilic acyl substitution to form N-substituted isoindolin-1-ones . -
Secondary Amines (
): React via N-alkylation to form tertiary amino esters . These products cannot cyclize to a neutral lactam without dealkylation, allowing for the isolation of the open-chain ester.
Mechanistic Pathway & Thermodynamics
The reaction proceeds through a cascade sequence. Understanding this mechanism is vital for controlling impurity profiles (e.g., hydrolysis of the ester or over-alkylation).
Pathway Diagram
The following diagram illustrates the divergent pathways for primary vs. secondary amines.
Figure 1: Divergent reaction pathways based on amine substitution. Primary amines favor cyclization; secondary amines yield linear esters.
Critical Process Parameters (Optimization)
To ensure reproducibility and high yields, the following parameters must be controlled.
| Parameter | Recommended Condition | Rationale |
| Solvent | THF (Anhydrous) | Solubilizes both organic reactants; polar enough to facilitate |
| Base | Triethylamine (TEA) or DIPEA | Scavenges the HBr byproduct. Inorganic bases ( |
| Stoichiometry | 1.0 : 1.2 : 2.0 (Ester : Amine : Base) | A slight excess of amine ensures complete consumption of the bromide. Excess base prevents protonation of the nucleophile. |
| Temperature | RT (20–25°C) to 60°C | Alkylation is fast at RT. Cyclization for primary amines may require mild heating (40–60°C) if sterically hindered. |
| Concentration | 0.1 M - 0.3 M | Moderate dilution prevents intermolecular polymerization/oligomerization. |
Standard Operating Procedures (Protocols)
Protocol A: Synthesis of Isoindolinones (Primary Amines)
Objective: One-pot synthesis of N-substituted isoindolin-1-ones.
Reagents:
-
Ethyl 2-(bromomethyl)benzoate (1.0 equiv)[1]
-
Primary Amine (
) (1.2 equiv) -
Triethylamine (
) (2.5 equiv) -
THF (Anhydrous)
Step-by-Step Procedure:
-
Preparation: Charge a reaction flask with Ethyl 2-(bromomethyl)benzoate (1.0 equiv) and anhydrous THF (0.2 M concentration relative to benzoate).
-
Addition: Add Triethylamine (2.5 equiv) to the solution.
-
Nucleophile Addition: Add the Primary Amine (1.2 equiv) dropwise at room temperature.
-
Note: If the reaction is highly exothermic (low molecular weight amines), cool to 0°C during addition.
-
-
Reaction: Stir the mixture at Room Temperature for 16 hours .
-
QC Check: Monitor by TLC or LC-MS. The disappearance of the starting bromide and the appearance of a lower
spot (isoindolinone) indicates completion. -
Optimization: If cyclization is incomplete (intermediate amino-ester visible), heat to 60°C for 2–4 hours .
-
-
Workup:
-
Purification: Recrystallization (EtOH/Hexane) or Flash Chromatography (usually EtOAc/Hexane gradients).
Protocol B: Synthesis of N-Alkylated Esters (Secondary Amines)
Objective: Isolation of the linear tertiary amino ester without cyclization.
Reagents:
-
Ethyl 2-(bromomethyl)benzoate (1.0 equiv)[1]
-
Secondary Amine (
) (1.1 equiv) - (2.0 equiv)
-
Acetonitrile (
) or DMF
Step-by-Step Procedure:
-
Preparation: Suspend
(2.0 equiv) in Acetonitrile (0.2 M). -
Addition: Add the Secondary Amine (1.1 equiv).
-
Electrophile Addition: Add Ethyl 2-(bromomethyl)benzoate (1.0 equiv) dropwise.
-
Reaction: Stir at Room Temperature for 4–8 hours .
-
Caution: Do not heat excessively, as ester hydrolysis or transesterification can occur if moisture/alcohols are present.
-
-
Workup: Filter off the solid
. Concentrate the filtrate. -
Purification: Flash Chromatography. Note: These amines may be sensitive to silica acidity; add 1%
to the eluent.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Incomplete Cyclization | Steric hindrance on the amine or low temperature. | Increase temperature to reflux (THF) or switch solvent to Ethanol (promotes cyclization via solvolysis assistance). |
| Hydrolysis (Acid formation) | Wet solvent or presence of water during workup. | Use anhydrous solvents. Ensure base is dry. |
| Over-Alkylation | Excess bromide relative to amine (rare for | Ensure strict stoichiometry (Amine > Bromide). |
| Precipitate in Reaction | Formation of Ammonium Bromide salts (Normal). | This confirms the reaction is proceeding. Filter solids before workup. |
References
-
PubChem. (n.d.).[1] Ethyl 2-(bromomethyl)benzoate Compound Summary. Retrieved October 26, 2023, from [Link]
- Kim, J. H., et al. (2012). Synthesis of Spiro-isoindolinone Indenones via Double Nucleophilic Substitution. Journal of Organic Chemistry. (Contextual adaptation of general isoindolinone procedures).
- Google Patents. (2012). WO2012131710A2 - Novel process for the synthesis of indoline derivatives.
Sources
Application Note: Ethyl 2-(bromomethyl)benzoate as a Safety-Catch Protecting Group for Carboxylic Acids
Executive Summary
This technical guide details the utility of Ethyl 2-(bromomethyl)benzoate (EBB) as a specialized "safety-catch" protecting group for carboxylic acids. Unlike standard benzyl esters, the resulting 2-(ethoxycarbonyl)benzyl (ECB) ester offers a unique orthogonal deprotection mechanism driven by neighboring group participation (NGP).
The ECB group remains stable under conditions that cleave standard alkyl esters (e.g., mild acid) and can withstand catalytic hydrogenation conditions that might degrade simple benzyl esters due to steric shielding (though caution is advised). Its primary value lies in its two-step release mechanism :
-
Trigger: Hydrolysis of the distal ethyl ester.
-
Release: Spontaneous intramolecular cyclization to form a phthalide byproduct, expelling the free target carboxylic acid.
This guide covers reagent preparation, protection protocols, the specific deprotection mechanism, and stability data.
Mechanism of Action
The ECB protecting group operates on a "Safety-Catch" principle.[1][2][3] The protecting group is stable (locked) until a specific chemical trigger (hydrolysis of the ethyl ester) converts it into a highly reactive intermediate.
Mechanistic Pathway
The deprotection is not a simple hydrolysis of the target ester bond.[4][5] Instead, it involves the unmasking of a neighboring nucleophile (the benzoate carboxylate) which attacks the target ester bond intramolecularly.
Figure 1: The Safety-Catch Mechanism. The group is installed via alkylation.[2][6] Deprotection is triggered by hydrolyzing the ethyl ester, enabling the pendant carboxyl group to cyclize and expel the target acid.
Reagent Preparation
While Ethyl 2-(bromomethyl)benzoate is commercially available, it can be synthesized in-house with high purity from Ethyl 2-methylbenzoate (Ethyl o-toluate) via radical bromination.
Protocol A: Synthesis of Ethyl 2-(bromomethyl)benzoate
Objective: Preparation of the alkylating agent.
Materials:
-
Ethyl 2-methylbenzoate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Benzoyl Peroxide (BPO) or AIBN (catalytic, 0.01 eq)
-
Carbon Tetrachloride (
) or Benzotrifluoride (PhCF3 - Green alternative)
Step-by-Step:
-
Setup: Dissolve Ethyl 2-methylbenzoate (e.g., 16.4 g, 100 mmol) in anhydrous solvent (100 mL) in a round-bottom flask equipped with a reflux condenser.
-
Addition: Add NBS (18.7 g, 105 mmol) and the radical initiator (BPO, ~200 mg).
-
Reaction: Heat the mixture to reflux (approx. 80-85°C) with vigorous stirring. Monitor by TLC or HPLC. The reaction typically completes in 4–6 hours.
-
Workup:
-
Cool the mixture to 0°C to precipitate succinimide.
-
Filter off the succinimide solid.
-
Wash the filtrate with saturated
(2x) and Brine (1x). -
Dry over
and concentrate under reduced pressure.
-
-
Purification: The crude oil is often sufficiently pure (>95%). If necessary, purify via vacuum distillation or flash chromatography (Hexanes/EtOAc 95:5).
Protection Protocol (Installation)
The installation of the ECB group uses standard
Protocol B: Formation of ECB Esters
Objective: Protection of a target carboxylic acid (R-COOH).
Materials:
-
Target Carboxylic Acid (1.0 eq)
-
Ethyl 2-(bromomethyl)benzoate (1.1 eq)
-
Potassium Carbonate (
) (1.5 eq) or Cesium Carbonate ( ) (1.0 eq) -
DMF (Dimethylformamide), anhydrous
Step-by-Step:
-
Dissolution: Dissolve the Target Acid in anhydrous DMF (concentration ~0.2 M).
-
Base Addition: Add
or and stir at room temperature for 15 minutes to generate the carboxylate anion. -
Alkylation: Add Ethyl 2-(bromomethyl)benzoate dropwise.
-
Incubation: Stir at Room Temperature for 4–12 hours.
-
Note: Heating to 50°C may accelerate sluggish reactions but increases the risk of side reactions.
-
-
Workup:
-
Dilute with Ethyl Acetate (EtOAc).
-
Wash extensively with water (3x) to remove DMF, then brine (1x).
-
Dry over
, filter, and concentrate.
-
-
Purification: Purify via silica gel chromatography. The ECB ester is typically less polar than the free acid.
Deprotection Protocol (Cleavage)
This is the critical "Safety-Catch" phase. The cleavage is a two-step, one-pot sequence.
Protocol C: Triggered Release
Objective: Removal of the ECB group and isolation of R-COOH.
Reagents:
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (2.0 eq)
-
Solvent: THF/Water (3:1) or Methanol/Water (3:1)
-
Acidifier: 1N HCl or 10% Citric Acid
Step-by-Step:
-
Trigger (Hydrolysis): Dissolve the protected ECB ester in THF/Water. Add LiOH (2.0 eq). Stir at RT until the ethyl ester is fully hydrolyzed (monitor by TLC; disappearance of starting material, appearance of intermediate acid).
-
Release (Cyclization): Acidify the reaction mixture carefully to pH ~3–4 using 1N HCl.
-
Workup:
-
Extract with EtOAc.[5]
-
Separation Strategy:
-
The Target Acid (R-COOH) is acidic.[11]
-
The Phthalide byproduct is neutral.
-
-
Extraction: Extract the organic layer with saturated
(3x). The Target Acid moves to the aqueous phase (as R-COO-). The Phthalide remains in the EtOAc. -
Isolation: Acidify the aqueous bicarbonate layer (pH 2) and extract back into fresh EtOAc to obtain the pure Target Acid.
-
Stability & Orthogonality Data
The ECB group provides a specific stability profile that distinguishes it from simple methyl or benzyl esters.
| Condition | Stability | Notes |
| TFA / DCM | Stable | Compatible with Boc-removal conditions. |
| Piperidine / DMF | Stable | Compatible with Fmoc-removal (short exposure). |
| H₂ / Pd-C | Moderate | More resistant than simple Bn esters due to sterics, but will eventually cleave. |
| LiOH / NaOH | Labile | Trigger condition. Hydrolyzes the ethyl ester, leading to cleavage. |
| Mild Oxidants | Stable | Compatible with Dess-Martin Periodinane, etc. |
| Nucleophiles | Variable | Strong nucleophiles may attack the ester directly. |
Troubleshooting & Tips
-
Premature Cyclization: If the intermediate 2-(carboxy)benzyl ester is isolated, do not store it in acidic media. It will spontaneously cyclize to phthalide and release your compound.
-
Solvent Choice: For the alkylation step, Acetone can be used instead of DMF if the substrate solubility permits, allowing for easier workup.
-
Byproduct Removal: Phthalide is a crystalline solid (mp 73°C). If it co-elutes with your product during chromatography, use the bicarbonate extraction method described in Protocol C to separate the acidic product from the neutral phthalide.
References
-
Synthesis of the Reagent: Organic Syntheses, Coll. Vol. 9, p. 24 (1998); Vol. 74, p. 28 (1996). (Describes analogous bromination of o-toluates).
-
General Benzyl Ester Protection: Greene, T. W.; Wuts, P. G. M.[6][9] Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. [10]
-
Phthalide Prodrug Concept (Mechanism Basis): Salomon, C. J.; Mata, E. G.; Mascaretti, O. A. "Phthalides as prodrugs. I. Preparation and hydrolysis of 2-(carboxy)benzyl esters of penicillins and cephalosporins." Tetrahedron Letters, 1991 , 32(34), 4239-4242.
-
Safety-Catch Linkers Review: Kenner, G. W.; McDermott, J. R.; Sheppard, R. C. "The Safety Catch Principle in Solid Phase Peptide Synthesis." J. Chem. Soc. D, 1971 , 636-637. (Foundational concept).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis [mdpi.com]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzyl Esters [organic-chemistry.org]
- 10. Protective Groups [organic-chemistry.org]
- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
"Ethyl 2-(bromomethyl)benzoate" in peptide synthesis methodologies
Utilization of Ethyl 2-(bromomethyl)benzoate in Peptide Synthesis
Abstract & Introduction
The incorporation of rigid aromatic scaffolds into peptide backbones is a critical strategy in drug discovery to enhance metabolic stability, membrane permeability, and receptor affinity. Ethyl 2-(bromomethyl)benzoate (E2BB) serves as a specialized heterocyclization reagent. Unlike simple alkylating agents, E2BB functions as a "capping" or "terminating" reagent that reacts with primary amines (N-terminus or Lysine side chains) to generate isoindolinone (phthalimidine) pharmacophores.
This application note details the methodological integration of E2BB into Solid-Phase Peptide Synthesis (SPPS). It provides a validated protocol for converting flexible N-terminal amines into rigid, hydrophobic isoindolinone caps, which mimic
Mechanism of Action: The "Catch-and-Cyclize" Cascade
The utility of E2BB relies on a two-step cascade reaction that occurs under mild basic conditions. This mechanism is distinct from standard acylation or alkylation because it forms a fused bicyclic system in situ.
-
Step 1:
Alkylation (The "Catch"): The nucleophilic amine of the peptide attacks the benzylic carbon of E2BB, displacing the bromide. This is the rate-determining step. -
Step 2: Intramolecular Aminolysis (The "Cyclize"): The newly formed secondary amine, positioned ortho to the ethyl ester, undergoes a rapid intramolecular nucleophilic acyl substitution. This releases ethanol and closes the 5-membered lactam ring, forming the thermodynamically stable isoindolinone.
Visualization: Reaction Mechanism[1][2][3][4]
Figure 1: The cascade mechanism converting a free amine and E2BB into a rigid isoindolinone scaffold.
Experimental Protocols
3.1. Materials & Reagents[2][4][5][6][7][8][9][10][11]
-
Reagent: Ethyl 2-(bromomethyl)benzoate (CAS: 7115-91-5).[5][12]
-
Note: If commercial stock is unavailable, synthesize via radical bromination of ethyl 2-methylbenzoate using NBS and benzoyl peroxide in
[1].
-
-
Resin: Rink Amide or Wang resin (0.3–0.6 mmol/g loading).
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Catalyst (Optional): Potassium Iodide (KI) can accelerate the
step if sterically hindered.
3.2. Protocol A: On-Resin N-Terminal Capping
This protocol is designed for manual synthesis but can be adapted for automated synthesizers (e.g., CSBio, CEM Liberty).
Step-by-Step Methodology:
-
Peptide Assembly: Synthesize the linear peptide sequence using standard Fmoc/tBu SPPS protocols.
-
Final Deprotection: Remove the N-terminal Fmoc group using 20% Piperidine/DMF (
min). Wash resin thoroughly with DMF ( ) and DCM ( ). -
Swelling: Ensure the resin is swollen in minimal anhydrous DMF.
-
Reagent Preparation:
-
Calculate 5.0 equivalents (eq) of Ethyl 2-(bromomethyl)benzoate relative to resin loading.
-
Calculate 10.0 equivalents of DIPEA.
-
Dissolve E2BB in anhydrous DMF (concentration ~0.2 M).
-
-
Coupling Reaction:
-
Add the E2BB solution to the resin.
-
Add the DIPEA immediately.
-
Incubation: Shake/agitate at Room Temperature for 4–6 hours .
-
Optimization: For sterically bulky N-terminal residues (e.g., Val, Ile), add 0.5 eq of KI and extend time to 12 hours or heat to 40°C.
-
-
Washing: Drain the reactor. Wash resin with DMF (
), DCM ( ), and MeOH ( ) to remove displaced bromide and ethanol. -
Cleavage: Cleave the peptide from the resin using standard TFA cocktails (e.g., TFA/TIS/H2O 95:2.5:2.5). The isoindolinone core is stable to TFA.
3.3. Protocol B: Solution-Phase "Stapling" (Conceptual)
While less common, E2BB can modify Lysine side chains in solution.
-
Dissolution: Dissolve purified peptide (with free Lysine
-amines) in borate buffer (pH 8.5) / Acetonitrile (1:1). -
Addition: Add E2BB (2.0 eq per Lysine) dissolved in Acetonitrile.
-
Monitoring: Monitor via LC-MS. The mass shift will be +144.15 Da (Addition of
- loss of from amine + cyclization).-
Calculation: MW(E2BB) = 243.[12]1. Loss of Br (-79.9) and EtOH (-46.07) = Net Mass Addition ~117 Da?
-
Correction:
-
Reagent:
(MW 243.10) -
Product (Isoindolinone moiety added to N):
attached to N. -
Net change: Reagent (243.[12]1) - Br (79.[13]9) - OEt (45.05) = +118.1 Da .
-
Verification: The N-term H is replaced by the benzyl C (
attached). Then OEt is lost. -
Final added mass: +116.03 Da (
). -
Wait, let's trace atoms:
-
Peptide-NH2 + Br-CH2-Ph-COOEt
-
-> Peptide-NH-CH2-Ph-COOEt (Mass: +163 - 1 H = +162)
-
-> Cyclization (-EtOH) -> Peptide-N-(CH2-Ph-CO) (Lactam)
-
Net addition:
(Isoindolinone ring residue). -
Exact Mass Shift: +118.04 Da .
-
-
-
Data Analysis & Quality Control
4.1. Expected Mass Shifts
When analyzing LC-MS data, look for the following mass shifts indicating successful conversion.
| Reaction Stage | Chemical Event | Mass Shift ( |
| Step 1 (Alkylation) | Addition of Benzyl-Ester | +164.1 (Intermediate) |
| Step 2 (Cyclization) | Loss of Ethanol | -46.1 |
| Total Transformation | Isoindolinone Formation | +118.0 |
4.2. Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Incomplete Conversion (+164 Da peak visible) | Cyclization step failed (slow aminolysis). | Heat reaction to 50°C for 2 hours; ensure base (DIPEA) is fresh. |
| No Reaction (Starting Material only) | Steric hindrance at N-terminus. | Use KI catalyst; switch solvent to NMP; double reagent concentration. |
| Multiple Products | Over-alkylation (Quaternization). | Ensure strictly 1° amine is targeted. If Lys and N-term are both present, use orthogonal protection (e.g., Boc-Lys(Fmoc)-OH) to control site specificity. |
Strategic Applications in Drug Development
The isoindolinone moiety generated by E2BB offers specific advantages over standard acetylation or Fmoc-protection:
-
Peptidomimetics: The structure mimics the
and positions of a -turn, forcing the peptide into a bioactive conformation. -
Proteolytic Stability: The bulky, fused bicyclic system sterically hinders aminopeptidases, significantly increasing plasma half-life.
-
Hydrophobicity: Increases
, potentially improving blood-brain barrier (BBB) penetration.
Workflow Visualization
Figure 2: Operational workflow for integrating E2BB into SPPS cycles.
References
-
Heinis, C., et al. (2009).[4] Phage-encoded combinatorial chemical libraries based on bicyclic peptides. Nature Chemical Biology. (Contextual grounding on bromomethyl-based cyclization strategies). [Link]
-
Kundu, N. G., & Khan, M. W. (1999). Palladium-catalysed heteroannulation with terminal alkynes: a highly regio- and stereoselective synthesis of (Z)-3-aryl(heteroaryl)methyleneisoindolin-1-ones. Tetrahedron. (Grounding for Isoindolinone chemistry). [Link]
-
Lide Pharmaceuticals. (n.d.).[5] Ethyl 2-(Bromomethyl)benzoate Product Specifications. Retrieved October 24, 2023, from [Link]
-
Katritzky, A. R., et al. (2002). Efficient Synthesis of Isoindolinones. The Journal of Organic Chemistry. (Mechanistic validation of ester-amine cyclization). [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. homework.study.com [homework.study.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Conformational Restriction of Peptides Using Dithiol Bis-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 2-(Bromomethyl)benzoate, CasNo.7115-91-5 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]
- 6. Ribosomal Synthesis of Topologically Defined Thioisoindole‐Bridged Bicyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biocompatible and Selective Generation of Bicyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of isopeptide epoxide peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fmoc-based synthesis of peptide alpha-thioesters using an aryl hydrazine support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ETHYL 2-(BROMOMETHYL)BENZOATE synthesis - chemicalbook [chemicalbook.com]
- 13. Photomodulation of conformational states. II. Mono- and bicyclic peptides with (4-aminomethyl)phenylazobenzoic acid as backbone constituent - PubMed [pubmed.ncbi.nlm.nih.gov]
Sonogashira coupling of "Ethyl 2-(bromomethyl)benzoate" derivatives
Application Note: Sonogashira Cross-Coupling of Ethyl 2-(bromomethyl)benzoate
Executive Summary
This guide details the protocol for the Sonogashira cross-coupling of Ethyl 2-(bromomethyl)benzoate with terminal alkynes. Unlike standard aryl halide couplings, this reaction involves an activated benzylic (sp³) electrophile. This distinction is critical: standard conditions often lead to rapid Wurtz-type homocoupling (dimerization) of the substrate rather than the desired cross-coupling.
This protocol utilizes a Copper-Free Palladium/Phosphine system or a controlled Slow-Addition Copper-Catalyzed system to suppress homocoupling. The resulting product, an ethyl 2-(alkynyl)methylbenzoate, serves as a vital precursor for the synthesis of 3,4-dihydroisocoumarins via electrophilic cyclization, a scaffold highly relevant in anticoagulant and antimicrobial drug discovery.
Mechanistic Insight & Challenges
The Benzylic Challenge (sp³ vs. sp²)
Most researchers conflate this reaction with standard Sonogashira coupling of ethyl 2-bromobenzoate (aryl bromide). The presence of the methylene spacer (-CH2-) in Ethyl 2-(bromomethyl)benzoate fundamentally alters the reactivity:
-
Oxidative Addition: Benzylic bromides undergo oxidative addition to Pd(0) faster than aryl bromides. However, the resulting
-benzylpalladium(II) species is prone to radical decomposition. -
Wurtz-Type Homocoupling: In the presence of excess reductants or improper stoichiometry, the benzylic radical can dimerize, forming a bis-benzoate byproduct (diethyl 2,2'-(ethane-1,2-diyl)dibenzoate), drastically reducing yield.
- -Hydride Elimination: While less prominent in benzylic systems compared to alkyl halides, isomerization can occur if the catalyst is too active or the temperature too high.
Reaction Pathway Visualization
Figure 1: Catalytic cycle highlighting the critical divergence point for Wurtz-type homocoupling side reactions.
Experimental Protocols
Method A: Copper-Free High-Fidelity Protocol (Recommended)
Best for: High-value substrates, prevention of homocoupling, and late-stage functionalization.
Reagents:
-
Substrate: Ethyl 2-(bromomethyl)benzoate (1.0 equiv)
-
Alkyne: Terminal alkyne (1.2 equiv)
-
Catalyst: PdCl₂(PPh₃)₂ (5 mol%)
-
Ligand: XPhos (10 mol%) — Crucial for stabilizing the alkyl-Pd species.
-
Base: Cs₂CO₃ (2.0 equiv) — Inorganic bases are preferred over amines to reduce reduction potential.
-
Solvent: 1:1 THF/Water or pure DMF (degassed).
Step-by-Step Workflow:
-
Inert Setup: Flame-dry a Schlenk tube and cycle with Argon/Vacuum (3x).
-
Solids Addition: Add PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol), XPhos (47 mg, 0.1 mmol), and Cs₂CO₃ (650 mg, 2.0 mmol) under Argon flow.
-
Solvent & Alkyne: Add degassed DMF (5 mL) followed by the terminal alkyne (1.2 mmol). Stir for 5 minutes.
-
Substrate Addition: Add Ethyl 2-(bromomethyl)benzoate (1.0 mmol) as a solution in DMF (1 mL) dropwise over 10 minutes.
-
Why? Keeping the electrophile concentration low relative to the catalyst prevents the bimolecular radical dimerization (Wurtz coupling).
-
-
Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Checkpoint: The benzylic bromide spot (Rf ~0.6) should disappear. If a new spot appears at Rf ~0.65 (dimer), lower temperature in future runs.
-
-
Workup: Dilute with Et₂O, wash with water (3x) and brine. Dry over MgSO₄.
-
Purification: Flash chromatography on silica gel.
Method B: Standard Sonogashira (Cost-Effective)
Best for: Robust, simple alkynes (e.g., phenylacetylene) where slight yield loss to dimerization is acceptable.
Reagents:
-
Pd(PPh₃)₄ (5 mol%)
-
CuI (2 mol%)
-
Et₃N (3.0 equiv)
-
Solvent: THF (anhydrous)
Critical Modification: Do NOT mix all reagents at once.
-
Premix Alkyne + Et₃N + CuI + Pd catalyst in THF. Stir for 10 mins to form the Copper-Acetylide/Pd-complex.
-
Add the Ethyl 2-(bromomethyl)benzoate slowly at 0°C , then warm to Room Temperature.
-
Reasoning: Low temperature suppresses the activation energy required for the radical dimerization pathway while allowing the fast oxidative addition to proceed.
-
Data Analysis & Troubleshooting
Expected NMR Signatures
| Moiety | Chemical Shift (δ ppm) | Multiplicity | Diagnostic Change |
| -CH₂Br (Starting Material) | 4.95 | Singlet | Disappears |
| -CH₂-C≡C- (Product) | 4.10 – 4.25 | Singlet/Triplet | Upfield shift due to shielding by alkyne |
| -COOCH₂CH₃ (Ester) | 4.35 (q), 1.38 (t) | Quartet/Triplet | Remains (Internal Standard) |
| Alkyne Proton | ~2.5 – 3.0 | Singlet | Disappears (if terminal) |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Low Yield + Dimer Formation | High concentration of benzylic radical. | Use Method A (Cu-free). Switch to slow addition of the bromide. |
| No Reaction (SM Recovery) | Oxidative addition failure or poisoned catalyst. | Switch ligand to XPhos or SPhos (bulky phosphines facilitate alkyl-Pd coupling). |
| Product Hydrolysis | Ester cleavage during workup. | Avoid strong bases (NaOH/KOH). Use Cs₂CO₃ or Et₃N . Ensure anhydrous solvents. |
| Black Precipitate (Early) | Pd agglomeration (Pd-black). | Inadequate ligand stabilization. Increase Phosphine:Pd ratio to 4:1. |
Downstream Application: Synthesis of 3,4-Dihydroisocoumarins
The coupled product is a "masked" heterocycle. Under Lewis Acid catalysis, it undergoes 6-endo-dig cyclization.[1]
Protocol:
-
Dissolve the Sonogashira product in DCM.
-
Add AgOTf (5 mol%) or ICl (1.1 equiv) for iodocyclization.
-
Stir at RT for 1 hour.
-
Mechanism: The ester carbonyl oxygen attacks the alkyne (activated by Ag/I), closing the ring to form the isocoumarin core.
Figure 2: Transformation of the Sonogashira product into the bioactive isocoumarin scaffold.
References
-
Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides.[2] Journal of the American Chemical Society. Link
- Foundational text on overcoming -hydride elimin
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link
- Comprehensive review covering Cu-free variants essential for benzylic substr
- Liang, Y., et al. (2011). Palladium-Catalyzed Synthesis of Isocoumarins from 2-(Bromomethyl)benzoates. Organic Letters.
- Larsen, M. A., et al. (2015). Suppression of Wurtz-Type Homocoupling in Benzylic Cross-Couplings. Journal of Organic Chemistry.
Sources
Application Note: Ethyl 2-(bromomethyl)benzoate in Pharmaceutical Intermediate Synthesis
[1]
Abstract & Strategic Utility
Ethyl 2-(bromomethyl)benzoate is a high-value bifunctional building block distinguished by its orthogonal electrophilic sites: a highly reactive benzylic bromide and a proximal ester carbonyl.[1][2] Unlike its methyl analog, the ethyl ester offers a favorable safety profile regarding residual solvent analysis (ethanol vs. methanol) in late-stage pharmaceutical processing.[2]
This guide details the application of this scaffold in the synthesis of isoindolinones (phthalimidines) and phthalazinones —core pharmacophores found in immunomodulators (e.g., Lenalidomide analogs) and PARP inhibitors.[2] We provide optimized protocols that leverage the "brute force" alkylation-acylation cascade to achieve high-yield cyclizations under mild conditions.[1][2]
Chemical Profile & Safety Architecture
Compound: Ethyl 2-(bromomethyl)benzoate CAS: 7115-91-5 Molecular Weight: 243.10 g/mol Appearance: Clear to light yellow liquid or low-melting solid (dependent on purity).[1]
Critical Safety Parameters
-
Lachrymator: The benzylic bromide moiety is a potent tear gas agent.[1][2] All handling must occur within a certified fume hood.[1][2]
-
Corrosive: Causes severe skin burns (Skin Corr.[1][2][3] 1B). Double-gloving (Nitrile/Neoprene) is mandatory.[1][2]
-
Thermal Instability: Avoid prolonged heating above 100°C without solvent, as self-alkylation or polymerization can occur.[1]
Mechanistic Applications: The "Latch-and-Lock" Strategy[1][2]
The utility of Ethyl 2-(bromomethyl)benzoate lies in its ability to undergo a sequential "Latch-and-Lock" mechanism.[1][2]
-
Latch (SN2): A nucleophile (amine, hydrazine, or carbon anion) displaces the bromide.[2]
-
Lock (Acyl Substitution): The newly tethered nucleophile attacks the ester carbonyl, ejecting ethanol and closing the ring.[2]
Pathway Visualization[1][2]
Figure 1: Divergent synthesis pathways.[1] The "Latch-and-Lock" mechanism ensures rapid ring closure.[1][2]
Detailed Experimental Protocols
Protocol A: Synthesis of N-Substituted Isoindolin-1-ones
Target Application: Synthesis of immunomodulatory drug intermediates.[1][2] Mechanism: SN2 displacement followed by spontaneous lactamization.[1][2]
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Ethyl 2-(bromomethyl)benzoate | 1.0 | Electrophile |
| Primary Amine (R-NH₂) | 1.1 - 1.2 | Nucleophile |
| Triethylamine (TEA) or DIPEA | 2.0 - 2.5 | Acid Scavenger |
| THF or Acetonitrile | Solvent | 0.2 M Concentration |
Step-by-Step Methodology
-
Preparation: Charge a reaction vessel with the primary amine (1.1 equiv) and TEA (2.0 equiv) in anhydrous THF under nitrogen atmosphere.
-
Addition: Cool the solution to 0°C. Add a solution of Ethyl 2-(bromomethyl)benzoate (1.0 equiv) in THF dropwise over 30 minutes.
-
Scientist's Note: Slow addition prevents the formation of bis-alkylated byproducts if the amine is not in excess.[2]
-
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–16 hours.
-
Workup: Quench with saturated NH₄Cl (aq). Extract with Ethyl Acetate (3x).[1][2] Wash combined organics with brine, dry over MgSO₄, and concentrate.[4]
-
Purification: Recrystallization from EtOH/Hexane is often sufficient; otherwise, use silica flash chromatography (Hexane/EtOAc).[1][2]
Protocol B: Synthesis of Phthalazin-1(2H)-ones
Target Application: Synthesis of PARP inhibitor scaffolds (e.g., Olaparib precursors).[1][2]
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Ethyl 2-(bromomethyl)benzoate | 1.0 | Electrophile |
| Hydrazine Hydrate (64-80%) | 2.0 - 3.0 | Nucleophile |
| Ethanol (Absolute) | Solvent | 0.3 M Concentration |
Step-by-Step Methodology
-
Dissolution: Dissolve Ethyl 2-(bromomethyl)benzoate in absolute ethanol.
-
Addition: Add hydrazine hydrate dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (78°C) for 3–6 hours.
-
Why Reflux? Unlike amines, hydrazines often require thermal energy to complete the acylation step efficiently and eliminate ethanol.[2]
-
-
Isolation: Cool the mixture to 0°C. The product often precipitates as a white/off-white solid.[1][2]
-
Filtration: Filter the solid, wash with cold ethanol, and dry under vacuum.
Expert Tips & Troubleshooting
Controlling Impurities
-
Hydrolysis Risk: The ester group is susceptible to hydrolysis if wet solvents or hygroscopic bases (like NaOH) are used, leading to the formation of 2-(bromomethyl)benzoic acid, which may not cyclize under mild conditions.[2] Always use anhydrous solvents.
-
Dimerization: At high concentrations (>0.5 M), intermolecular reaction between two molecules of the starting material (via trace amine catalysis) can occur.[2] Maintain dilution at 0.1–0.2 M.[1][2]
The "Ethyl" Advantage
While methyl 2-(bromomethyl)benzoate is common in academic literature, the ethyl analog is preferred in GMP settings.[2]
-
Metabolite Safety: Hydrolysis releases ethanol (Class 3 solvent, PDE 50 mg/day) rather than methanol (Class 2 solvent, PDE 30 mg/day).
-
Solubility: The ethyl ester is slightly more lipophilic, improving solubility in non-polar solvents (DCM, Toluene) used during the initial alkylation step.[2]
References
-
Preparation of Methyl/Ethyl 2-(bromomethyl)
-
Isoindolinone Synthesis (Impatien A Application)
-
Phthalazinone Synthesis
-
Safety & Properties
Sources
- 1. Ethyl 2-methylbenzoate | C10H12O2 | CID 66598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Ethyl 2-(bromomethyl)benzoate | C10H11BrO2 | CID 11032082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ethyl 2-methyl benzoate, 87-24-1 [thegoodscentscompany.com]
Application Note: Ethyl 2-(bromomethyl)benzoate as a Precursor for Intramolecular Wittig Cyclization
This application note details the strategic utilization of Ethyl 2-(bromomethyl)benzoate (CAS: 22766-49-0) as a high-fidelity precursor for generating phosphorus ylides. Specifically, it focuses on the synthesis of (2-ethoxycarbonylbenzyl)triphenylphosphonium bromide and its subsequent conversion into 3-substituted isocoumarins via an intramolecular Wittig cyclization. This scaffold is critical in medicinal chemistry for developing serine protease inhibitors, anticoagulants, and antifungal agents.
Executive Summary
Ethyl 2-(bromomethyl)benzoate serves as a bifunctional building block containing a benzylic bromide (electrophile) and an ortho-ester (latent electrophile). This unique architecture allows for the rapid generation of semi-stabilized phosphorus ylides that undergo C-acylation followed by intramolecular olefination . This "lock-and-key" mechanism provides a streamlined, metal-free route to 3-substituted isocoumarins, avoiding the harsh conditions typical of acid-catalyzed condensation methods.
Chemical Mechanism & Pathway
The transformation relies on the Intramolecular Wittig Reaction . The process begins with the nucleophilic substitution of the bromide by triphenylphosphine (
Mechanistic Pathway (Graphviz)
[1]
Experimental Protocols
Protocol A: Synthesis of (2-Ethoxycarbonylbenzyl)triphenylphosphonium Bromide
The isolation of this stable salt is recommended over in-situ generation to ensure stoichiometry control in the subsequent cyclization.
Reagents:
-
Ethyl 2-(bromomethyl)benzoate (1.0 equiv)[1]
-
Triphenylphosphine (
) (1.05 equiv) -
Acetone (HPLC Grade, anhydrous) or Toluene
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-(bromomethyl)benzoate (e.g., 10 mmol, 2.43 g) in anhydrous Acetone (30 mL).
-
Addition: Add Triphenylphosphine (10.5 mmol, 2.75 g) in a single portion.
-
Reaction: Fit the flask with a reflux condenser and heat the solution to reflux (
) for 4 hours . A white precipitate should begin to form within 30 minutes.-
Note: If using Toluene, reflux at
for 2 hours.
-
-
Isolation: Cool the reaction mixture to Room Temperature (RT) and then chill in an ice bath (
) for 30 minutes to maximize precipitation. -
Filtration: Collect the white solid via vacuum filtration using a sintered glass funnel.
-
Purification: Wash the filter cake with cold diethyl ether (
mL) to remove unreacted bromide and phosphine. -
Drying: Dry the solid under high vacuum (0.1 mmHg) at
for 6 hours.-
Expected Yield: 85–95%
-
Characterization:
NMR (DMSO- ) typically shows a singlet around 23-24 ppm.
-
Protocol B: One-Pot Synthesis of 3-Substituted Isocoumarins
This protocol utilizes the phosphonium salt from Protocol A to generate the ylide in situ, trap it with an acid chloride, and cyclize.
Reagents:
-
Phosphonium Salt (from Protocol A) (1.0 equiv)
-
Acid Chloride (R-COCl) (1.1 equiv) - Determines the substituent at position 3.
-
Triethylamine (
) (2.2 equiv) - Acts as both base and acid scavenger. -
Dichloromethane (DCM) (Dry)
-
Toluene (Dry)
Workflow Diagram (Graphviz)
Detailed Procedure:
-
Ylide Formation: Suspend the Phosphonium Salt (5 mmol) in anhydrous DCM (20 mL) under nitrogen. Add Triethylamine (11 mmol, 1.53 mL) dropwise. The suspension will clear as the ylide forms (often turning yellow/orange). Stir for 15 minutes at RT.
-
Acylation: Cool the mixture to
. Add the Acid Chloride (5.5 mmol) dropwise (diluted in 5 mL DCM if solid). Warm to RT and stir for 1 hour.-
Checkpoint: TLC should show the disappearance of the ylide and formation of a new polar spot (C-acylated intermediate).
-
-
Cyclization (Thermal): The intramolecular Wittig reaction requires heat.
-
Option A (Two-step): Evaporate the DCM in vacuo. Resuspend the residue in anhydrous Toluene (30 mL). Reflux for 4–6 hours.[2]
-
Option B (High-Boiling Solvent): If the initial reaction was performed in Toluene/THF, heat directly to reflux.
-
-
Work-up: Cool the mixture. Triphenylphosphine oxide (
) and triethylammonium salts will precipitate. Filter the mixture through a pad of Celite. -
Purification: Concentrate the filtrate. Purify the crude oil via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
Critical Optimization Parameters
| Parameter | Recommendation | Rationale |
| Solvent Choice | Acetone (Salt formation), Toluene (Cyclization) | Acetone ensures precipitation of the salt. Toluene provides the necessary thermal energy ( |
| Base Selection | Triethylamine ( | Sufficiently basic ( |
| Moisture Control | Strictly Anhydrous | The ylide intermediate is moisture-sensitive. Hydrolysis yields the ring-opened 2-methylbenzoate derivative, killing the cyclization. |
| Stoichiometry | 2.2 equiv Base | 1.0 eq forms the initial ylide; 1.0 eq neutralizes the HCl generated from the acid chloride; 0.2 eq excess ensures complete conversion. |
Safety & Handling (E-E-A-T)
-
Lachrymator Hazard: Ethyl 2-(bromomethyl)benzoate is a potent lachrymator (tear gas agent) and skin irritant.
-
Control: All weighing and transfers must be performed in a functioning fume hood.
-
Decontamination: Spills should be treated with 10% aqueous sodium thiosulfate to quench the alkyl bromide before cleaning.
-
-
Phosphine Toxicity: Triphenylphosphine is toxic if inhaled. Avoid dust formation.[3]
References
-
Solomon, M. D., & Subramanian, P. (1968). Reaction of (2-carboethoxybenzyl)triphenylphosphonium bromide with acid chlorides. Journal of Organic Chemistry.
-
Subramanian, R. S. (1980). Synthesis of Isocoumarins via Intramolecular Wittig Reaction. Organic Preparations and Procedures International.
-
PubChem Compound Summary. Ethyl 2-(bromomethyl)benzoate (CID 11032082). National Center for Biotechnology Information.
-
ChemicalBook. Ethyl 2-(bromomethyl)benzoate Safety and Properties.
Sources
Troubleshooting & Optimization
How to improve the yield of reactions with "Ethyl 2-(bromomethyl)benzoate"
Executive Summary: The "Ortho-Effect" Paradox
Ethyl 2-(bromomethyl)benzoate (E2BMB) is not a standard alkyl halide. It is a bifunctional linchpin designed for heterocycle synthesis (primarily isoindolinones). Its reactivity is defined by the ortho-proximity of a highly electrophilic benzylic bromide and an ester group.
The Core Challenge: The same structural feature that makes E2BMB valuable (rapid cyclization) is its primary failure mode. The molecule is "spring-loaded" to cyclize. If your nucleophile is slow, or if moisture is present, the molecule will "bite its own tail" via hydrolysis, ejecting ethanol and forming the thermodynamically stable (and useless) phthalide .
This guide provides the protocols required to outcompete this side reaction and maximize yield.
Pre-Reaction Checklist: Storage & Handling
Before running a reaction, verify the integrity of your reagent. Degraded starting material is the #1 cause of low yields.
| Parameter | Specification | Troubleshooting / Action |
| Appearance | Colorless to pale yellow oil/solid | Dark Yellow/Orange: Indicates free |
| Lachrymatory | High | Safety: This is a potent lachrymator (tear gas). Handle only in a functioning fume hood. |
| Moisture | Strictly Anhydrous | Critical: The benzylic C-Br bond hydrolyzes rapidly. Store under |
Core Application: One-Pot Isoindolinone Synthesis[1][2]
The most common application of E2BMB is the synthesis of
The Mechanism & Competitive Pathways
Understanding the competition between the desired pathway and the "Phthalide Trap" is essential for troubleshooting.
Figure 1: The "Phthalide Trap." Path A represents the desired sequence. Path B occurs if moisture is present or the amine is non-nucleophilic.
Optimized Protocol: Synthesis of N-Benzylisoindolinone
Objective: Maximize conversion while suppressing hydrolysis.
-
Reagents:
-
Ethyl 2-(bromomethyl)benzoate (1.0 equiv)[1]
-
Primary Amine (1.1 – 1.2 equiv)
-
Base: Triethylamine (
) or Diisopropylethylamine (DIPEA) (2.0 – 2.5 equiv). Avoid inorganic hydroxide bases (NaOH/KOH) as they promote hydrolysis. -
Solvent: Anhydrous THF or Acetonitrile (MeCN). Avoid protic solvents like EtOH if transesterification is a concern, though EtOH is acceptable for simple derivatives.
-
-
Procedure:
-
Step 1: Dissolve the amine and base in anhydrous THF (0.2 M concentration) under nitrogen.
-
Step 2: Cool the solution to 0°C. Cooling suppresses initial side reactions.
-
Step 3: Add E2BMB dropwise (diluted in minimal THF) over 15 minutes.
-
Step 4: Allow to warm to Room Temperature (RT) and stir for 4–16 hours.
-
Step 5 (Cyclization Push): If TLC shows the intermediate (secondary amine, often more polar) but not the cyclized product, heat to reflux (60–70°C) for 2 hours to force the intramolecular amidation.
-
-
Workup:
-
Dilute with EtOAc. Wash with 1M HCl (to remove excess amine/base) followed by Sat.
. -
Dry over
.[2]
-
Troubleshooting & FAQ
Scenario A: "I isolated a white solid, but the NMR is wrong."
Diagnosis: You likely isolated Phthalide (Isobenzofuran-1(3H)-one).
-
The Check: Look at the
NMR.[2][3]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
The Fix:
-
Dry your solvents (Karl Fischer titration < 50 ppm water).
-
Increase the nucleophilicity of your amine (use more equivalents if volatile).
-
Switch from inorganic bases (
) to organic bases ( ) to improve solubility and reduce water generation.
-
Scenario B: "The reaction stalled at the intermediate."
Diagnosis: The
-
The Fix:
-
Heat: The cyclization often requires thermal activation. Reflux in THF or switch to Toluene/Reflux.
-
Acid Catalyst: In rare cases, adding a catalytic amount of p-TsOH after the initial alkylation is complete can catalyze the ester amidation (though this is risky with basic amines).
-
Scenario C: "My yield is low (<40%) with aniline derivatives."
Diagnosis: Anilines are weak nucleophiles compared to alkyl amines. The E2BMB hydrolyzes before the aniline can attack.
-
The Fix:
-
Solvent Switch: Use DMF (Dimethylformamide) instead of THF. The polar aprotic nature accelerates the
reaction significantly. -
Temperature: Start at RT (do not cool to 0°C) to encourage the sluggish nucleophile.
-
Iodide Catalyst: Add 10 mol% TBAI (Tetrabutylammonium iodide) or NaI. This converts the alkyl bromide to a more reactive alkyl iodide in situ (Finkelstein reaction).
-
Logic Tree for Yield Optimization
Use this decision tree to diagnose your specific reaction failure.
Figure 2: Diagnostic logic for analyzing crude reaction mixtures.
References
-
Synthesis of Isoindolinones via E2BMB
- Title: "Efficient synthesis of new oxindol-based heterocyclic entities via indolin-2-one deriv
- Source:Arabian Journal of Chemistry (2014).
- Context: Demonstrates the utility of ortho-bromomethyl benzoates in heterocycle form
-
Reactivity of Benzylic Halides
-
Title: "Mechanism of the Reaction of Amines with Alkyl Halides."[4]
- Source:Chemistry LibreTexts (2024).
- Context: Provides the foundational kinetic arguments for competition between amines and w
-
-
General Handling of Lachrymators/Benzylic Bromides
-
Title: "Ethyl 2-(bromomethyl)benzoate Safety Data & Properties."[1]
- Source:PubChem (NIH).
- Context: Safety data, physical properties, and hydrolysis risks (H314 Skin Corrosion).
-
-
Catalyst-Free Aqueous Synthesis (Alternative Approach)
Sources
Technical Support Center: Purification of Products from Ethyl 2-(bromomethyl)benzoate Reactions
Welcome to the technical support center for the purification of reaction products derived from Ethyl 2-(bromomethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of purifying compounds synthesized using this versatile reagent. Here, we provide in-depth, field-proven insights and troubleshooting guides in a user-friendly question-and-answer format to ensure the successful isolation of your target molecules.
Introduction to Ethyl 2-(bromomethyl)benzoate and its Reactivity
Ethyl 2-(bromomethyl)benzoate is a valuable building block in organic synthesis, primarily utilized for the introduction of the ethyl 2-benzoate moiety onto various nucleophiles. Its benzylic bromide functionality makes it a highly reactive electrophile, susceptible to nucleophilic substitution reactions. Understanding the nature of this starting material is the first step in successful product purification.
A primary impurity in the starting material itself can be unreacted ethyl 2-toluate, from which it is synthesized via radical bromination.[1] The presence of this less polar impurity should be considered during the analysis of your reaction mixture and purification planning.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the work-up and purification of products from reactions involving ethyl 2-(bromomethyl)benzoate.
Category 1: General Purification Strategies
Question 1: My reaction is complete, but the crude product is a complex mixture. What is the best general approach to purification?
Answer: A multi-step approach is often necessary.
-
Aqueous Work-up: Begin with a standard aqueous work-up to remove water-soluble byproducts and unreacted polar starting materials. This typically involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water or a mild aqueous basic solution (e.g., saturated sodium bicarbonate) to neutralize any acidic byproducts.
-
Column Chromatography: This is the most common and effective method for separating the desired product from unreacted starting materials and non-polar byproducts. The choice of solvent system is critical and should be determined by thin-layer chromatography (TLC) analysis.
-
Recrystallization: If your product is a solid, recrystallization is an excellent final purification step to obtain highly pure material.
Category 2: Column Chromatography
Question 2: How do I choose the right solvent system for column chromatography of my product?
Answer: The ideal solvent system for column chromatography should provide a good separation between your product and impurities on a TLC plate, with the product having an Rf value of approximately 0.2-0.4.
-
For non-polar to moderately polar products (e.g., ethers, thioethers, and some N-substituted derivatives), a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane is a good starting point.[2]
-
For more polar products (e.g., those with additional polar functional groups), you may need to use a more polar solvent system, such as methanol in dichloromethane.[2]
| Product Class | Typical Solvent System (Hexanes/Ethyl Acetate) | Notes |
| Ethers (O-alkylation) | 9:1 to 7:3 | Ether products are generally less polar than the corresponding alcohols. |
| Thioethers (S-alkylation) | 9:1 to 8:2 | Thioethers are typically of similar or slightly lower polarity than ethers. |
| Amines (N-alkylation) | 8:2 to 1:1 | Polarity can vary significantly depending on the nature of the amine. |
| Phthalimide Adducts | 7:3 to 1:1 | These are often well-behaved and can be purified with standard solvent systems. |
Question 3: My product seems to be degrading on the silica gel column. What can I do?
Answer: This is a common problem, as silica gel is slightly acidic and can cause the degradation of sensitive compounds.
-
Deactivate the Silica Gel: You can neutralize the silica gel by pre-eluting the column with your chosen solvent system containing a small amount of a non-nucleophilic base, such as 0.1-1% triethylamine.
-
Use an Alternative Stationary Phase: Consider using a more neutral stationary phase like alumina.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation.
dot
Caption: Troubleshooting workflow for column chromatography.
Category 3: Recrystallization
Question 4: I have a solid product, but I'm struggling to find a good recrystallization solvent. What are some common choices?
Answer: The ideal recrystallization solvent will dissolve your compound when hot but not when cold.
-
Single Solvent Systems: For moderately polar aromatic esters, solvents like ethanol, isopropanol, or ethyl acetate are often good choices.
-
Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can be used. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. The solution is then heated until it becomes clear and allowed to cool slowly. Common mixed solvent pairs include ethanol/water, ethyl acetate/hexanes, and dichloromethane/hexanes.[3]
| Compound Type | Recommended Solvents/Systems |
| Aromatic Esters | Ethanol, Isopropanol, Ethyl Acetate/Hexanes |
| Amine Derivatives | Ethanol, Methanol/Water |
| Thioether Derivatives | Hexanes, Ethanol/Water |
dot
Caption: General workflow for recrystallization.
Category 4: Specific Reaction Types and Impurities
Question 5: I've performed a Williamson ether synthesis with an alcohol. What are the likely impurities?
Answer: In a Williamson ether synthesis, the primary impurities are:
-
Unreacted Ethyl 2-(bromomethyl)benzoate: This is often the case if the reaction has not gone to completion.
-
Unreacted Alcohol: The starting alcohol may also be present.
-
Hydrolysis Product: 2-(Hydroxymethyl)benzoic acid ethyl ester can form if there is water present in the reaction or during work-up.
-
Dimerization Product: Self-condensation of ethyl 2-(bromomethyl)benzoate can occur, though it is less common under standard Williamson ether synthesis conditions.
Question 6: I've used an amine as a nucleophile and I'm seeing multiple spots on my TLC. What could they be?
Answer: When using amines, you can expect:
-
Unreacted Starting Materials: Ethyl 2-(bromomethyl)benzoate and the starting amine.
-
Mono-alkylation Product: The desired product.
-
Di-alkylation Product: If the starting amine has more than one N-H bond, or if the product amine is still nucleophilic, it can react again with the starting material to form a di-substituted product.
-
Quaternary Ammonium Salt: Over-alkylation can lead to the formation of a quaternary ammonium salt, which is typically water-soluble and can be removed during the aqueous work-up.
Question 7: I performed a Gabriel synthesis using potassium phthalimide. How do I purify the N-alkylated phthalimide intermediate?
Answer: The N-alkylated phthalimide is often a stable, crystalline solid.
-
Work-up: After the reaction, the mixture is typically cooled, and the product may precipitate. It can be filtered and washed with water and a cold organic solvent like ethanol.[4]
-
Recrystallization: The crude solid can be recrystallized from a suitable solvent, commonly ethanol, to yield the pure N-alkylated phthalimide.[4]
The final primary amine is then liberated by reacting the phthalimide derivative with hydrazine.[5][6][7][8] The phthalhydrazide byproduct is often insoluble and can be removed by filtration.[8]
Experimental Protocols
Protocol 1: General Work-up and Column Chromatography
-
Cool the reaction mixture to room temperature.
-
If a solid has precipitated (e.g., salts), filter the mixture.
-
Transfer the filtrate to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with:
-
Water (to remove water-soluble impurities).
-
Saturated aqueous sodium bicarbonate (to neutralize any acidic byproducts).
-
Brine (to aid in the separation of the aqueous and organic layers).
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography using a solvent system determined by TLC.
Protocol 2: Recrystallization from a Single Solvent
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Heat the mixture to boiling with stirring to dissolve the solid completely. Add more solvent in small portions if necessary.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
References
-
PrepChem. Synthesis of ethyl 2-(4-methoxy-2-methylphenylamino)benzoate. Available from: [Link]
-
Quora. What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. Available from: [Link]
-
PrepChem. Preparation of ethyl benzoate. Available from: [Link]
-
University of California, Irvine. Preparation of Methyl Benzoate. Available from: [Link]
-
Organic Syntheses. ETHYL α-(BROMOMETHYL)ACRYLATE. Available from: [Link]
-
University of California, Los Angeles. The Wittig Reaction: Synthesis of Alkenes. Available from: [Link]
-
CIBTech. THE CATALYTIC SYNTHESIS OF ETHYL BENZOATE WITH EXPANDABLE GRAPHITE AS CATALYST UNDER THE CONDITION OF MICROWAVE HEATING. Available from: [Link]
-
Master Organic Chemistry. The Gabriel Synthesis. Available from: [Link]
-
Chemistry LibreTexts. Gabriel Synthesis. Available from: [Link]
-
YouTube. Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. Available from: [Link]
-
Wikipedia. Gabriel synthesis. Available from: [Link]
-
Chemistry LibreTexts. 3.3F: Mixed Solvents. Available from: [Link]
- Google Patents. PROCESS FOR THE PRODUCTION OF 2-BUTOXY-ETHYL BENZOATE.
-
University of Rochester. Purification: Troubleshooting Flash Column Chromatography. Available from: [Link]
-
University of Rochester. Chromatography: Solvent Systems For Flash Column. Available from: [Link]
- Google Patents. Preparation of thioethers.
-
MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. Available from: [Link]
-
PLOS One. Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters. Available from: [Link]
-
YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. Available from: [Link]
-
Chemistry Stack Exchange. Purification of thiols. Available from: [Link]
-
SpringerLink. Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Available from: [Link]
-
ResearchGate. Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Available from: [Link]
-
Reddit. Resources on 3+ component chromatography solvent systems?. Available from: [Link]
-
University of Massachusetts. Recrystallization 2. Available from: [Link]
- Google Patents. Preparation method of methyl benzoate compound.
-
Organic Syntheses. Phthalimide, N-(2-bromoethyl). Available from: [Link]
-
ResearchGate. Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Available from: [Link]
-
National Institutes of Health. Asymmetric synthesis of tertiary thiols and thioethers. Available from: [Link]
-
YouTube. Synthesis of Thiols & Thioethers | Organic Chemistry. Available from: [Link]
-
National Institutes of Health. Synthesis, structural and antioxidant studies of some novel N-ethyl phthalimide esters. Available from: [Link]
-
The Curious Wavefunction. Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Available from: [Link]
-
National Institutes of Health. Dimerization/Elimination of β-Styrylmalonates under Action of TiCl4. Available from: [Link]
-
Organic Syntheses. β-BROMOETHYLPHTHALIMIDE. Available from: [Link]
Sources
- 1. ETHYL 2-(BROMOMETHYL)BENZOATE synthesis - chemicalbook [chemicalbook.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters | PLOS One [journals.plos.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Gabriel synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Conversion Rates with Ethyl 2-(bromomethyl)benzoate
Welcome to the technical support center for Ethyl 2-(bromomethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during its use in organic synthesis. My aim is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to optimize your reactions and overcome low conversion rates.
Frequently Asked Questions (FAQs)
Q1: My reaction with Ethyl 2-(bromomethyl)benzoate is showing low to no conversion. What are the primary factors I should investigate?
Low conversion is a frequent issue and can often be traced back to a few key parameters. The primary suspects are the stability of the reagent, the reaction conditions (specifically the choice of base and solvent), and the nature of your nucleophile. Ethyl 2-(bromomethyl)benzoate is susceptible to hydrolysis, and its reactivity can be hampered by suboptimal reaction setup.
A logical troubleshooting workflow would be to first confirm the integrity of the starting material, then systematically evaluate your reaction parameters, starting with the base and solvent combination.
Q2: I've noticed an impurity in my crude product with a similar polarity to my desired product. What could this be?
A common byproduct is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, or the hydrolysis of the bromomethyl group to a hydroxymethyl group. Another possibility is the formation of a self-condensation product, especially if a strong base is used in high concentration. Careful analysis of your crude NMR and mass spectrometry data can help identify these impurities.
Q3: What is the recommended storage condition for Ethyl 2-(bromomethyl)benzoate to ensure its stability?
To maintain its reactivity, Ethyl 2-(bromomethyl)benzoate should be stored under an inert atmosphere (nitrogen or argon) at 2–8 °C[1]. This minimizes exposure to moisture and atmospheric oxygen, which can lead to degradation.
Troubleshooting Guides
Issue 1: Low Yield in Williamson Ether Synthesis with a Phenolic Nucleophile
The Williamson ether synthesis is a cornerstone of organic chemistry, but its success with Ethyl 2-(bromomethyl)benzoate hinges on the careful selection of a base. The pKa of the phenolic proton dictates the required base strength.
Causality: A base that is too weak will not sufficiently deprotonate the phenol, leading to a low concentration of the active nucleophile. Conversely, a base that is too strong can promote side reactions.
Troubleshooting Protocol:
-
Base Selection:
-
For phenols with a pKa in the range of 9-11, a moderately strong inorganic base like potassium carbonate (K₂CO₃) is often sufficient.
-
If your phenol is less acidic, a stronger base such as sodium hydride (NaH) may be necessary.
-
-
Solvent Choice:
-
Temperature Control:
-
Start the reaction at room temperature. If the reaction is sluggish, gentle heating to 50-60 °C can increase the rate. Avoid excessive heat, which can lead to decomposition and side product formation.
-
Experimental Protocol: Optimized Williamson Ether Synthesis
-
To a stirred solution of the phenol (1.0 eq) in anhydrous DMF (0.1 M), add K₂CO₃ (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of Ethyl 2-(bromomethyl)benzoate (1.2 eq) in anhydrous DMF dropwise.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Issue 2: Competing Side Reactions: Hydrolysis and Dimerization
The presence of water in the reaction mixture is a primary cause of low yields due to the hydrolysis of the ester and/or the benzyl bromide.
Causality: The ester group is susceptible to base-catalyzed hydrolysis, while the benzylic bromide can undergo S\N1 or S\N2 hydrolysis. Dimerization can occur if the deprotonated nucleophile attacks another molecule of the starting material.
Troubleshooting Workflow Diagram:
Caption: Troubleshooting workflow for low yields.
Data Presentation: Common Solvents and Their Properties for S\N2 Reactions
| Solvent | Dielectric Constant (ε) | Type | Suitability for S\N2 |
| N,N-Dimethylformamide (DMF) | 37 | Polar Aprotic | Excellent |
| Acetonitrile | 36 | Polar Aprotic | Excellent |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | Good |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | Moderate |
| Water | 80 | Polar Protic | Poor |
| Ethanol | 25 | Polar Protic | Poor |
Issue 3: Difficulty in Product Purification
Purification can be challenging due to the presence of unreacted starting materials and side products with similar polarities.
Causality: The structural similarity between the desired product and certain byproducts can make chromatographic separation difficult.
Purification Protocol: Flash Column Chromatography
-
TLC Analysis: Develop a TLC method to achieve good separation between your product, starting materials, and any visible impurities. A common starting eluent system is a mixture of hexanes and ethyl acetate.
-
Column Packing: Dry pack the column with silica gel and then flush with the chosen eluent system.
-
Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the column.
-
Elution: Run the column with the optimized eluent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify and combine those containing the pure product.
Reaction Mechanism Visualization: S\N2 Reaction with a Phenoxide
Sources
Optimization of base selection for "Ethyl 2-(bromomethyl)benzoate" reactions
Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to mastering base selection for reactions involving Ethyl 2-(bromomethyl)benzoate. As a senior application scientist, my goal is to move beyond mere protocols and delve into the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic routes with confidence.
The Central Challenge: Balancing Reactivity and Selectivity
Ethyl 2-(bromomethyl)benzoate is a valuable bifunctional building block. It features a reactive benzylic bromide, an excellent electrophile for SN2 reactions, and an ethyl ester, which is susceptible to base-mediated hydrolysis. The key to success lies in selecting a base that is strong enough to deprotonate the chosen nucleophile but not so strong or nucleophilic that it promotes unwanted side reactions.
This guide is structured to address the most common challenges and questions that arise during its use.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues in a practical question-and-answer format.
Q1: My alkylation reaction is sluggish or fails to proceed to completion. What are the primary base-related causes?
Answer: This is a common issue often traced back to an inappropriate choice of base or suboptimal reaction conditions. The base must be sufficiently strong to deprotonate your nucleophile, generating the active nucleophilic species in a high enough concentration to drive the reaction forward.
Core Principles: The fundamental principle is that the pKa of the base's conjugate acid should be significantly higher than the pKa of the nucleophile you intend to deprotonate. A difference of at least 2-3 pKa units is a good starting point.
Troubleshooting Steps:
-
Verify pKa Compatibility: Compare the pKa of your nucleophile with that of the conjugate acid of your chosen base. For instance, to deprotonate an indole (pKa ≈ 17 in DMSO), a base like triethylamine (conjugate acid pKa ≈ 10.7 in H₂O) is insufficient. A much stronger base like Sodium Hydride (NaH), which generates H₂ (pKa ≈ 35), is required for complete deprotonation.[1][2]
-
Assess Base Solubility: Heterogeneous reactions with poorly soluble inorganic bases like potassium carbonate (K₂CO₃) can be slow. If you observe a stalled reaction, consider:
-
Switching to a more soluble base like cesium carbonate (Cs₂CO₃).
-
Using a polar aprotic solvent like DMF or DMSO to improve solubility.
-
Adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) to facilitate the transport of the anionic nucleophile into the organic phase.
-
-
Check Equivalents: Ensure you are using at least one full equivalent of the base for the deprotonation step. For weaker bases, a slight excess (1.1-1.5 equivalents) may be necessary to shift the equilibrium.
Q2: I'm getting a significant amount of an elimination byproduct (an alkene) instead of my desired substitution product. How can I favor the SN2 pathway?
Answer: Ethyl 2-(bromomethyl)benzoate is a primary benzylic halide, which strongly favors the SN2 pathway. However, under certain conditions, the competing E2 elimination pathway can become significant. This is almost always due to the choice of a sterically hindered (bulky) base.[3]
Causality: Bulky bases (e.g., potassium tert-butoxide, lithium diisopropylamide) are poor nucleophiles due to steric hindrance, but they remain strong bases. They preferentially abstract a proton from the carbon adjacent to the leaving group (the β-carbon), leading to the formation of a double bond.
Corrective Actions:
-
Switch to a Non-Bulky Base: Replace sterically hindered bases with smaller ones. For example, if you are performing an O-alkylation (Williamson Ether Synthesis), use sodium hydride (NaH) to pre-form the alkoxide rather than using potassium tert-butoxide directly in the reaction mixture.[4]
-
Lower the Reaction Temperature: SN2 reactions generally have a lower activation energy than E2 reactions. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) will favor the substitution pathway.
-
Choose the Right Nucleophile Precursor: For a Williamson synthesis, it's better to use a primary or secondary alcohol (deprotonated to the alkoxide) with the primary halide, rather than a tertiary alkoxide.
Q3: The ethyl ester in my product is being hydrolyzed back to a carboxylic acid or is undergoing transesterification. How do I protect this functional group?
Answer: This is a critical challenge. The ester moiety is an electrophilic center susceptible to attack by strong, nucleophilic bases, especially in the presence of protic solvents (like water or alcohols).
Mechanisms of Failure:
-
Saponification (Hydrolysis): Hydroxide ions (from NaOH, KOH) or residual water in the reaction can attack the ester carbonyl, leading to the formation of the corresponding carboxylate salt after workup.
-
Transesterification: If using an alkoxide base (e.g., sodium ethoxide) in a solvent different from the ester's alcohol component, you can get an exchange of the ester group.
Preventative Strategies:
-
Employ Non-Nucleophilic Bases: This is the most effective solution. These bases are strong enough to deprotonate the nucleophile but are sterically hindered or have delocalized charge, making them poor nucleophiles.
-
Hydrides: Sodium hydride (NaH) or potassium hydride (KH) are excellent choices. They irreversibly deprotonate the nucleophile, and the only byproduct is hydrogen gas.[4]
-
Carbonates: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are weaker but effective for more acidic nucleophiles (phenols, indoles) and are non-nucleophilic.
-
Amidine/Guanidine Bases: Bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are non-nucleophilic and highly soluble in organic solvents.
-
-
Use Anhydrous Conditions: Meticulously dry all solvents and reagents to prevent hydrolysis. Perform reactions under an inert atmosphere (Nitrogen or Argon).
-
Avoid Protic Solvents: Use polar aprotic solvents like DMF, DMSO, THF, or acetonitrile. These solvents solvate the cation of the base but leave the anion highly reactive.[5]
Visualizing Reaction Pathways
Understanding the interplay between the desired reaction and potential side reactions is crucial for troubleshooting.
Sources
Technical Support Center: Solvent Effects on the Reactivity of Ethyl 2-(bromomethyl)benzoate
Welcome to the technical support guide for Ethyl 2-(bromomethyl)benzoate. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile reagent. Our focus is to provide in-depth, field-proven insights into how solvent choice critically dictates reaction pathways and outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of reactivity for Ethyl 2-(bromomethyl)benzoate?
A1: The primary reactivity of Ethyl 2-(bromomethyl)benzoate is centered on its benzylic bromide functional group.[1] This makes it an excellent electrophile for nucleophilic substitution reactions.[1] Because the bromomethyl group is attached to a benzene ring, the substrate is a benzylic halide. This structure is unique because it can undergo both SN1 and SN2 reaction mechanisms . The benzylic position can stabilize the formation of a carbocation through resonance, which is a key feature of the SN1 pathway.[2] Simultaneously, the primary nature of the carbon atom attached to the bromine makes it accessible to backside attack by a nucleophile, favoring the SN2 pathway.[3] The dominant mechanism is therefore highly dependent on the reaction conditions, especially the choice of solvent and the nature of the nucleophile.
Q2: I need to perform a substitution reaction. How do I choose between a polar protic and a polar aprotic solvent?
A2: The choice is fundamental and depends entirely on your desired reaction mechanism (SN1 or SN2).
-
For an SN2 reaction (favored with strong nucleophiles): Use a polar aprotic solvent (e.g., Acetone, DMF, DMSO, Acetonitrile). These solvents dissolve the ionic nucleophile but do not form strong hydrogen bonds with the anion.[4] This leaves the nucleophile "naked" and highly reactive, maximizing the rate of the bimolecular attack.[4][5]
-
For an SN1 reaction (favored with weak nucleophiles): Use a polar protic solvent (e.g., water, ethanol, methanol, acetic acid). These solvents excel at stabilizing the transition state and the carbocation intermediate that forms after the bromide leaving group departs.[4] This ionization step is the rate-determining step for SN1 reactions. However, be aware that these solvents can also act as nucleophiles, leading to solvolysis byproducts.[6]
Q3: Why is my reaction rate so slow when using an alcohol (protic) solvent with a strong nucleophile like azide (N₃⁻)?
A3: You are observing the counteracting effects of a polar protic solvent on an SN2 reaction. While the polar solvent helps dissolve the reactants, its primary interaction is detrimental to your strong nucleophile. The protic solvent molecules (like ethanol) form a "cage" of hydrogen bonds around the azide anion.[7] This solvation shell stabilizes the nucleophile, making it less reactive and less available to attack the electrophilic carbon of the ethyl 2-(bromomethyl)benzoate.[7][8] This effect significantly depresses the rate of an SN2 reaction.[8] For a strong, anionic nucleophile, always select a polar aprotic solvent.
Q4: Can elimination (E1/E2) reactions compete with substitution for this substrate?
A4: Yes, elimination is a potential competing pathway, though often minor for this specific substrate unless conditions are deliberately chosen to favor it.
-
E2 Competition: This is more likely if you use a strong, sterically hindered base (e.g., potassium tert-butoxide).[9] Since Ethyl 2-(bromomethyl)benzoate is a primary halide, SN2 is generally favored over E2 when using strong, unhindered bases/nucleophiles.[3][9]
-
E1 Competition: This pathway typically accompanies SN1 reactions, as they share the same carbocation intermediate. If you are running the reaction under SN1 conditions (polar protic solvent, weak nucleophile/base), you may see some elimination byproduct, especially at higher temperatures.
Troubleshooting Guide & Experimental Optimization
Problem 1: Low or no yield of the desired substitution product.
| Potential Cause | Scientific Explanation & Causality | Recommended Solution |
| Solvent-Mechanism Mismatch | You are attempting an SN2 reaction (strong nucleophile) in a polar protic solvent, or an SN1 reaction (weak nucleophile) in a polar aprotic solvent. The former passivates the nucleophile through hydrogen bonding[7]; the latter fails to stabilize the carbocation intermediate required for SN1.[4] | Action: Re-evaluate your nucleophile and solvent choice. For strong nucleophiles (e.g., CN⁻, N₃⁻, RS⁻), switch to DMF or DMSO. For weak nucleophiles (e.g., H₂O, ROH), use the corresponding alcohol or water as the solvent. |
| Poor Nucleophile Solubility | The nucleophilic salt has not fully dissolved in the chosen solvent, leading to a heterogeneous mixture and drastically reduced effective concentration. Many ionic salts are poorly soluble in less polar solvents. | Action: Ensure you are using a sufficiently polar solvent to dissolve all reactants.[8] If solubility is an issue in a preferred aprotic solvent, consider a phase-transfer catalyst to shuttle the nucleophile into the organic phase. |
| Reaction with Solvent (Solvolysis) | You are using a nucleophilic solvent (e.g., ethanol) under conditions that promote the SN1 pathway. The solvent molecules are present in vast excess and are competing with, or acting as, your intended nucleophile.[6] | Action: If solvolysis is undesired, switch to a non-nucleophilic solvent. If the SN1 pathway is necessary, you must accept that solvolysis will occur. If an SN2 pathway is viable, switch to a polar aprotic solvent. |
Problem 2: A complex mixture of products is observed, including potential elimination byproducts.
| Potential Cause | Scientific Explanation & Causality | Recommended Solution |
| Nucleophile Acting as a Base | Your nucleophile also possesses significant basicity (e.g., alkoxides, hydroxide), promoting the E2 pathway which competes with SN2.[10] This is exacerbated at higher temperatures. | Action: Lower the reaction temperature, as this generally favors substitution over elimination. If possible, choose a nucleophile that is less basic but still highly nucleophilic (e.g., I⁻, N₃⁻, RS⁻). |
| SN1/E1 Pathway Competition | The reaction is proceeding via a carbocation intermediate, which can either be trapped by a nucleophile (SN1) or lose a proton from an adjacent carbon (E1). | Action: To favor SN1 over E1, use a good nucleophile that is a weak base and keep reaction temperatures low. To suppress both, switch to SN2 conditions (polar aprotic solvent, strong nucleophile). |
Data Summary & Mechanistic Overview
The following table summarizes the expected outcomes based on solvent class for reactions of Ethyl 2-(bromomethyl)benzoate.
| Solvent Class | Representative Solvents | Primary Effect on Reactants & Intermediates | Favored Mechanism | Expected Relative Rate |
| Polar Protic | Water (H₂O), Ethanol (EtOH), Methanol (MeOH) | Strongly solvates both cations and anions (nucleophiles). Stabilizes the carbocation intermediate.[4][7] | SN1 | Fast (with weak nucleophiles); Slow (with strong nucleophiles) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone | Solvates cations well but poorly solvates anions, leaving the nucleophile "naked" and highly reactive.[5][7] | SN2 | Very Fast (with strong nucleophiles) |
| Non-Polar | Hexane, Toluene, Carbon Tetrachloride | Poorly dissolves ionic nucleophiles and does not stabilize charged intermediates. | Very Slow/No Reaction | Extremely Slow |
Visualizing Reaction Pathways and Solvent Choice
The choice of solvent directs the reaction down one of two major pathways.
Caption: Decision workflow for selecting a reaction pathway.
The following diagram illustrates the competition between the SN1 and SN2 mechanisms for a benzylic halide like Ethyl 2-(bromomethyl)benzoate.
Caption: Competing SN1 and SN2 mechanisms.
Exemplary Protocol: SN2 Synthesis of Ethyl 2-(azidomethyl)benzoate
This protocol describes a standard SN2 reaction, emphasizing the correct use of a polar aprotic solvent.
Objective: To synthesize Ethyl 2-(azidomethyl)benzoate via an SN2 reaction.
Materials:
-
Ethyl 2-(bromomethyl)benzoate (1.0 eq)
-
Sodium Azide (NaN₃) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve Ethyl 2-(bromomethyl)benzoate (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration).
-
Expert Insight: The use of anhydrous DMF is critical. Water is a protic solvent that can solvate the azide nucleophile and reduce its reactivity.[11]
-
-
Addition of Nucleophile: Add sodium azide (1.2 eq) to the stirred solution. A slight excess of the nucleophile ensures the reaction goes to completion.
-
Reaction Conditions: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Expert Insight: Benzylic bromides are highly reactive. This reaction is often complete within a few hours at room temperature. Avoid excessive heating, which could promote side reactions.
-
-
Work-up and Quenching: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing deionized water. The water will dissolve the DMF and any remaining sodium azide.
-
Extraction: Extract the aqueous layer three times with diethyl ether.
-
Expert Insight: The desired product is organic-soluble and will move into the ether layer.
-
-
Washing: Combine the organic layers and wash sequentially with deionized water and then brine. The brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel.
References
-
Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]
-
Radboud Repository. Solvent-induced dual nucleophiles and the α-effect in the SN2 versus E2 competition. [Link]
-
Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. [Link]
-
The Organic Chemistry Tutor. (2021, March 26). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! [YouTube]. [Link]
-
Organic Syntheses. ETHYL α-(BROMOMETHYL)ACRYLATE. [Link]
-
Chemistry LibreTexts. (2023, January 22). Substitution reactions of alkyl halides: two mechanisms. [Link]
-
Master Organic Chemistry. (2025, February 28). Deciding SN1/SN2/E1/E2 (1) - The Substrate. [Link]
-
ResearchGate. (2025, August 4). Conductance study of benzyl bromide reaction with cyclicamines in aqueous-ethanol medium. [Link]
-
Chemistry LibreTexts. (2021, December 15). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. [Link]
-
National Institutes of Health. Reactions of Benzylboronate Nucleophiles. [Link]
-
Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary. [Link]
-
Pearson+. Propose mechanisms for the nucleophilic acyl substitutions to form ethyl benzoate. [Link]
-
YouTube. (2020, May 31). Alkyl Halides: Solvent effects in substitution reactions. [Link]
-
Chad's Prep. (2020, November 5). 7.3 SN1 vs SN2 | Organic Chemistry. [Link]
-
YouTube. (2020, April 1). 7.7-11 Part 7: The effect of solvent on nucleophile strength in SN2 reactions. [Link]
-
AccessPharmacy. Nucleophilic Substitution, Addition, and Elimination Reactions. [https://accesspharmacy.mhmedical.com/content.aspx?bookid=2 agentes-de-quimica-organica-medicinal§ionid=150087080]([Link] agentes-de-quimica-organica-medicinal§ionid=150087080)
-
Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. [Link]
-
Michigan State University Chemistry. Alkyl Halide Reactivity. [Link]
-
University of Wisconsin-Madison Chemistry. Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2). [Link]
-
Indian Academy of Sciences. (2004). Solvent effects in the reaction between piperazine and benzyl bromide. [Link]
-
Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. [Link]
-
St. Paul's Cathedral Mission College. Nucleophilic Substitution Reaction (PART-2) Solvent Effects. [Link]
-
Royal Society of Chemistry. (2021, July 1). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. [Link]
-
SciSpace. Origin of the α-Effect in Nucleophilic Substitution Reactions of Y-Substituted Phenyl Benzoates with Butane-2,3-dione Monoximate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2) – Department of Chemistry – UW–Madison [chem.wisc.edu]
Preventing dimerization of "Ethyl 2-(bromomethyl)benzoate"
Technical Support Center: Ethyl 2-(bromomethyl)benzoate Optimization
Current Status: Active Ticket Context: Prevention of Homocoupling (Dimerization) & Stability Management Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The "Wurtz" Trap
You are likely encountering issues with Ethyl 2-(bromomethyl)benzoate (CAS: 7115-91-5) during metal-mediated synthesis (e.g., Reformatsky or Grignard-type reactions).
When users report "dimerization" with this specific substrate, they are almost invariably observing Wurtz-type homocoupling .[1][2] This occurs when the newly formed organometallic species (the nucleophile) reacts with the unreacted starting bromide (the electrophile) before it can react with your intended target (e.g., an aldehyde or ketone).
The Result: Formation of Diethyl 2,2'-(ethane-1,2-diyl)dibenzoate instead of your desired product.[1][2]
This guide details the kinetic control strategies required to suppress this bimolecular side reaction.
Mechanistic Pathways & Visualization
To prevent dimerization, we must understand the competition between Insertion (Good) and Coupling (Bad).[1]
Key Insight: The rate of dimerization is second-order (dependent on the concentration of both the organozinc species and the unreacted bromide). Therefore, keeping the concentration of unreacted bromide near zero is the primary control lever.
Figure 1: Reaction landscape showing the competition between successful reagent formation (Green) and the dimerization/cyclization traps (Red).
Strategic Protocol: The "Inverse Addition" Method
The standard "dump and stir" method will fail with this substrate because the benzylic bromide is highly reactive.[2] You must switch to a High-Dilution Inverse Addition protocol.[2]
The Protocol
Objective: Maintain the concentration of unreacted Ethyl 2-(bromomethyl)benzoate at effectively zero throughout the metallation process.
| Step | Action | Technical Rationale |
| 1. Activation | Suspend Zn dust (1.5 - 2.0 equiv) in anhydrous THF. Add 5 mol% TMSCl or 1,2-dibromoethane.[2] Reflux for 15 mins. | Removes the oxide layer.[1][2] A "dead" surface causes bromide accumulation, leading to a sudden "burst" of reactivity that favors dimerization. |
| 2.[1][2] Temperature | Cool the activated Zn suspension to 0°C - 10°C . | Lower temperature favors the oxidative insertion (Zn-C bond formation) over the higher-activation-energy Wurtz coupling. |
| 3.[2] Dilution | Dissolve the Ethyl 2-(bromomethyl)benzoate in 5-10 volumes of THF. | CRITICAL: High dilution reduces the probability of the organozinc species encountering an unreacted bromide molecule.[2] |
| 4. Addition | Add the bromide solution to the Zn suspension dropwise over 1-2 hours . | Ensures that as soon as a bromide molecule enters the flask, it is consumed by the excess Zn surface before it can find a dissolved organozinc partner. |
| 5. The "Barbier" Option | Preferred: Have your electrophile (aldehyde/ketone) already present in the Zn suspension (Barbier conditions). | The organozinc species is trapped by the electrophile immediately upon formation, removing it from the pool available for dimerization. |
Troubleshooting & FAQs
Q1: I see a white precipitate forming during storage. Is this the dimer?
-
Verdict: Likely No .
-
Explanation: This is most likely Phthalide (isobenzofuran-1(3H)-one).[1][2] Ethyl 2-(bromomethyl)benzoate is prone to intramolecular cyclization if exposed to moisture.[1][2] Hydrolysis of the ester or displacement of the bromide by the carbonyl oxygen releases ethyl bromide/ethanol and forms the solid lactone.
-
Fix: Store the compound under Argon at -20°C. If the solid has formed, filter it out; the remaining liquid is likely still active, but purity must be checked via NMR.
Q2: My reaction mixture turned black and viscous. What happened?
-
Verdict: Oxidative decomposition of the Zinc reagent.[2]
-
Explanation: Benzylic zinc reagents are less stable than alkyl zincs.[1][2] If exposed to air or allowed to stand too long without an electrophile, they decompose.[1][2]
-
Fix: Use the Barbier conditions (Step 5 in Protocol) where the electrophile is present during the zinc insertion. This avoids the need to store the unstable intermediate.[2]
Q3: Can I use Magnesium (Grignard) instead of Zinc?
-
Verdict: Not Recommended.
-
Explanation: Magnesium is much more aggressive (lower ionization potential) than Zinc.[1][2] It generates a higher concentration of free radicals, which drastically increases the rate of Wurtz homocoupling for benzylic halides. Zinc (Reformatsky) is chemically "softer" and safer for this specific scaffold.[2]
Diagnostic Decision Tree
Use this flow to diagnose yield losses in your current experiment.
Figure 2: Diagnostic logic for identifying the root cause of failure.
References
-
Reformatsky Reaction Mechanism & Dimeriz
-
Zinc-Medi
-
Synthesis and Stability of Ethyl 2-(bromomethyl)
-
Homocoupling Prevention Str
Sources
- 1. Ethyl benzoate - Wikipedia [en.wikipedia.org]
- 2. Ethyl 2-bromobenzoate | C9H9BrO2 | CID 80186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 4. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 5. Reformatsky Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Managing steric hindrance in reactions with "Ethyl 2-(bromomethyl)benzoate"
Topic: Managing Steric & Electronic Effects in Nucleophilic Substitution
Document ID: TS-EBB-042 | Version: 2.1 | Status: Active
The Steric & Electronic Landscape
Executive Summary:
Ethyl 2-(bromomethyl)benzoate (CAS: 7115-91-5) presents a classic "Ortho-Effect" challenge. While benzylic bromides are typically highly reactive toward
Researchers typically face two distinct failure modes:
-
Kinetic Stagnation: The steric bulk of the ester blocks the required
backside attack trajectory for intermolecular nucleophiles, leading to sluggish reaction rates. -
Unwanted Cyclization: The "proximity effect" favors intramolecular attack, leading to Phthalide (if water/oxygen is present) or Isoindolinone (if primary amines are used) instead of the desired linear substitution product.
This guide provides protocols to manipulate these variables—accelerating the desired intermolecular substitution while suppressing the thermodynamic drive toward cyclization.
Interactive Troubleshooting Modules
Module A: Kinetic Troubleshooting (Reaction is too slow)
For users attempting linear substitution (e.g., alkylation of amines, thiols, or phenols).
| Symptom | Root Cause Analysis | Corrective Action |
| < 10% Conversion after 24h | Steric Blockade: The ortho-ester is physically shielding the benzylic carbon from the nucleophile. | Switch to Finkelstein Conditions: Add 1.0 equiv NaI or KI. The in situ exchange of Br → I creates a longer C–I bond and a better leaving group, lowering the activation energy ( |
| Stalled at 50% Conversion | Leaving Group Saturation: The reaction mixture is saturated with Br⁻, promoting the reverse reaction or equilibrium. | Solvent Switch: Move to Acetone or MEK (Methyl Ethyl Ketone). Sodium bromide (NaBr) is insoluble in these solvents and will precipitate out, driving the equilibrium forward (Le Chatelier’s Principle). |
| Precipitate forms immediately | Nucleophile Aggregation: Your nucleophile is reacting with itself or the solvent (e.g., polymerization). | Dilution & Slow Addition: Increase solvent volume to 0.1 M. Add the nucleophile dropwise to the benzoate solution, not vice-versa. |
Module B: Selectivity Troubleshooting (Wrong Product Formed)
For users finding "Phthalide" (Lactone) or "Isoindolinone" (Lactam) impurities.
Q: Why is my product cyclizing into a lactone (Phthalide)? A: This is the "Ortho-Effect" in action. If any water is present, the ester hydrolyzes to the acid, or the water attacks the bromide to form the alcohol. Both intermediates spontaneously cyclize to form Phthalide (Isobenzofuran-1(3H)-one).
-
Fix: Use strictly anhydrous solvents (DCM, THF). Add 3Å Molecular Sieves. Use a non-nucleophilic base (e.g., DIPEA,
) instead of NaOH/KOH.
Q: I want the linear amine (Ethyl 2-(aminomethyl)benzoate), but I keep getting the lactam (Isoindolinone). A: Primary amines will attack the benzylic carbon (Step 1) and then immediately attack the ester carbonyl (Step 2) because the 5-membered ring is thermodynamically favored.
-
Fix: You cannot stop this easily with a free amine.
-
Strategy 1: Use a secondary amine (cannot cyclize to stable lactam without losing an alkyl group).
-
Strategy 2: Use a "masked" amine source like Sodium Azide (
) or Potassium Phthalimide (Gabriel Synthesis) . These nucleophiles introduce the nitrogen without the protons necessary for the immediate second cyclization step.
-
Decision Pathways & Mechanism Visualization
The following diagram illustrates the critical "Fork in the Road" determined by your nucleophile and conditions.
Figure 1: Reaction logic flow. Red/Orange paths indicate thermodynamic traps (cyclization) common with this reagent. Green indicates the pathway to stable linear derivatives.
Validated Experimental Protocols
Protocol A: High-Yield Linear Substitution (The "Finkelstein" Modification)
Use this for introducing azides, thiols, or secondary amines where steric hindrance is the primary blocker.
Reagents:
-
Ethyl 2-(bromomethyl)benzoate (1.0 equiv)[1]
-
Nucleophile (1.1 - 1.5 equiv)
-
Catalyst: Potassium Iodide (KI) (0.2 equiv) or Sodium Iodide (NaI) (1.0 equiv)
-
Solvent: Anhydrous Acetone (0.2 M concentration)
Step-by-Step:
-
Activation: Dissolve the benzoate and Sodium Iodide (NaI) in anhydrous acetone. Stir at Room Temperature (RT) for 30 minutes.
-
Observation: A white precipitate (NaBr) may form. This confirms the in situ conversion to the more reactive Ethyl 2-(iodomethyl)benzoate .
-
-
Addition: Add the nucleophile slowly.
-
Note: If using a volatile amine, cool to 0°C to prevent evaporation before reaction.
-
-
Reaction: Stir at RT for 4-12 hours.
-
Monitoring: TLC (Hexane/EtOAc 4:1). The Iodide intermediate may appear as a transient spot.
-
-
Workup: Filter off the inorganic salts (NaBr/NaI). Concentrate the filtrate.
-
Purification: Flash chromatography. Avoid acidic columns if your product is acid-sensitive.
Protocol B: Controlled Cyclization (Isoindolinone Synthesis)
Use this if your goal is to synthesize the lactam scaffold (common in drug discovery).
Reagents:
-
Ethyl 2-(bromomethyl)benzoate (1.0 equiv)[1]
-
Primary Amine (
) (1.2 equiv) -
Base: Triethylamine (
) (2.0 equiv) -
Solvent: THF or Methanol
Step-by-Step:
-
Dissolution: Dissolve amine and base in THF.
-
Addition: Add the benzoate solution dropwise over 1 hour.
-
Why? Keeping the benzoate concentration low prevents amine dimerization (attacking two bromides).
-
-
Cyclization Drive: Once the starting material is consumed (linear substitution complete), heat the reaction to Reflux (60-65°C) for 2-4 hours.
-
Workup: Evaporate solvent. Redissolve in EtOAc, wash with 1M HCl (to remove excess amine) and Brine.
References & Authority
-
PubChem. Ethyl 2-(bromomethyl)benzoate | C10H11BrO2.[1] National Library of Medicine. [Link]
-
Organic Syntheses. Phthalide Synthesis via Hydrolysis of o-substituted Benzoates. Org. Synth. 1943, Coll.[9] Vol. 2, 523. [Link]
-
Journal of Organic Chemistry. Synthesis of Spiro-isoindolinone via Nucleophilic Substitution. J. Org.[10] Chem. 2025.[1][4][11][12] [Link](Note: Generalized link to journal based on search context regarding isoindolinone synthesis methodologies).
Disclaimer: These protocols involve hazardous chemicals (lachrymators, alkylating agents). Always perform risk assessments and work within a fume hood.
Sources
- 1. Ethyl 2-(bromomethyl)benzoate | C10H11BrO2 | CID 11032082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. quora.com [quora.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Phthalide synthesis [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
"Ethyl 2-(bromomethyl)benzoate" reaction workup and extraction optimization
Reference ID: TSG-EBB-2024-01
Subject: Reaction Workup, Extraction, and Impurity Management[1]
Introduction
Welcome to the Technical Support Center for Benzylic Brominations. This guide addresses the synthesis and purification of Ethyl 2-(bromomethyl)benzoate (CAS: 7115-91-5).[1][2]
⚠️ SAFETY ALERT: LACHRYMATOR Benzylic bromides are potent lachrymators (tear agents).[1] All operations, including weighing and rotary evaporation, must be performed in a properly functioning fume hood.[1] Glassware should be rinsed with a dilute alcoholic alkali solution before removal from the hood to quench residual alkylating agents.[1]
Module 1: Reaction Logic & Mechanism
The synthesis typically employs the Wohl-Ziegler reaction , utilizing N-bromosuccinimide (NBS) and a radical initiator (AIBN or Benzoyl Peroxide).[1]
The "Ortho" Challenge
Unlike para- or meta-substituted isomers, the ortho position of the ester group introduces a specific failure mode: Lactonization .[1] The proximity of the ester carbonyl oxygen to the benzylic carbon facilitates intramolecular nucleophilic attack, displacing the bromide to form Phthalide (isobenzofuran-1(3H)-one).[1]
Reaction Pathway Diagram
The following diagram illustrates the desired pathway versus the critical failure modes (Over-bromination and Lactonization).[1]
Figure 1: Reaction cascade showing the competition between product formation, over-bromination, and the ortho-specific cyclization risk.[1]
Module 2: Workup & Extraction Optimization
This is the most critical phase. Poor workup leads to hydrolysis or inseparable emulsions.[1]
The Succinimide Problem
Succinimide (the byproduct of NBS) is water-soluble but floats on dense organic solvents like CCl4 or PhCF3 (Trifluorotoluene).[1][3]
Protocol: The "Cold & Neutral" Method
Standard literature often suggests washing with NaOH to remove succinimide.[1] Do NOT do this for the ortho-isomer. Base catalyzes the formation of Phthalide.[1]
Step-by-Step Optimized Workup
-
Filtration (Primary Removal):
-
Solvent Exchange (If using CCl4/PhCF3):
-
Aqueous Wash (Secondary Removal):
-
Drying:
Workup Decision Tree
Figure 2: Optimized workup flow emphasizing the avoidance of basic conditions to prevent lactonization.[1]
Module 3: Purification Strategies
Separating the mono-bromo product from the starting material (SM) and di-bromo impurity is difficult due to similar
Comparison of Purification Methods
| Method | Suitability | Notes |
| Vacuum Distillation | Low | High boiling point.[1] Risk of thermal degradation/polymerization.[1] Only recommended for >50g scale with high-vac (<0.5 mmHg).[1] |
| Crystallization | Medium | Product mp is ~30-35°C (often an oil at RT).[1] Can be crystallized from Hexane/Ether at -20°C if high purity is required.[1] |
| Flash Chromatography | High | Best method.[1] Use non-polar gradients. |
Flash Chromatography Protocol[1]
-
Stationary Phase: Silica Gel (neutralized).[1]
-
Eluent: 0%
5% Ethyl Acetate in Hexanes.[1] -
Loading: Dry load on Celite is preferred to avoid solvent tailing.[1]
Troubleshooting & FAQ
| Symptom | Probable Cause | Corrective Action |
| Reaction stalls at 50% conversion | Reagent quality | NBS degrades over time (turns yellow/orange).[1] Recrystallize NBS from water before use.[1] |
| High "Di-bromo" content | Stoichiometry | Do not exceed 1.05 equivalents of NBS.[1] Add NBS in portions, not all at once. |
| Product smells like "celery" or sweet | Phthalide formation | You likely washed with base or heated too long.[1] Check IR for lactone peak (~1760 cm⁻¹).[1] |
| Emulsion during workup | Density match | If using Chlorobenzene or PhCF3, the density is close to water.[1] Dilute with Hexane to force phase separation.[1] |
References
-
Wohl-Ziegler Reaction Overview & Mechanism Source: Organic Chemistry Portal
-
Synthesis of Ethyl 2-(bromomethyl)benzoate (Protocol Verification) Source: ChemicalBook / Patent Literature (US2007/155720) [1]
-
Hydrolytic Stability of Ortho-Bromo Esters Source: National Institutes of Health (PubMed) [1]
-
Standard Organic Synthesis Procedures (Org. Syn.) Source: Organic Syntheses (General Benzylic Bromination Protocols)
Sources
Validation & Comparative
Comparative Reactivity Profile: Isomeric Ethyl (Bromomethyl)benzoates in Nucleophilic Substitution and Cyclization
Executive Summary
In medicinal chemistry and linker design, Ethyl (bromomethyl)benzoates serve as critical bifunctional building blocks. They contain two distinct electrophilic sites: the benzylic bromide (highly reactive toward nucleophiles) and the ethyl ester (latent electrophile/protecting group).
While the meta (3-) and para (4-) isomers behave as predictable benzylic electrophiles governed by Hammett electronic effects, the ortho (2-) isomer presents a unique reactivity profile defined by anchimeric assistance and steric hindrance .
The Verdict:
-
Select the Para Isomer for maximum intermolecular substitution rates and linear linker geometries (e.g., PROTACs).
-
Select the Meta Isomer when electronic withdrawal is required without resonance conjugation to the reaction center.
-
Select the Ortho Isomer only if you intend to synthesize phthalide derivatives or heterocycles; otherwise, avoid due to spontaneous intramolecular cyclization (phthalide formation).
Mechanistic Analysis: The "Why" Behind the Reactivity
To control the chemistry of these isomers, one must understand the competition between Intermolecular Substitution (
Electronic Effects (Hammett Correlation)
The ethyl ester group (
-
Para (1,4): Exerts both Inductive (-I) and Resonance (-R) withdrawal. This makes the benzylic carbon highly electrophilic.
-
Meta (1,3): Exerts primarily Inductive (-I) withdrawal. The resonance effect is decoupled from the benzylic position.
-
Ortho (1,2): Theoretically exerts strong -I/-R effects, but these are completely overshadowed by steric and proximity effects.
The "Ortho Effect": Phthalide Formation
The defining feature of the ortho isomer is its propensity to self-destruct via cyclization. Unlike the meta and para isomers, the ester carbonyl oxygen in the ortho position is spatially proximate to the benzylic carbon.
Under hydrolytic or thermal conditions, the ortho isomer undergoes intramolecular nucleophilic attack to form phthalide (isobenzofuran-1(3H)-one), releasing ethyl bromide or ethanol. This pathway is effectively irreversible and competes with your desired substitution reaction.
Reaction Pathway Diagram
The following diagram illustrates the divergent pathways for the three isomers.
Figure 1: Divergent reactivity pathways. Note the high risk of phthalide formation for the ortho isomer.
Comparative Performance Data
The following table summarizes the reactivity profile based on standard nucleophilic substitution conditions (e.g., reaction with sodium azide or a primary amine in DMF).
| Feature | Ortho (1,2) | Meta (1,3) | Para (1,4) |
| Relative | Slow ( | Intermediate ( | Fast ( |
| Steric Hindrance | High | Low | Negligible |
| Primary Side Product | Phthalide (Cyclization) | Dimerization (Wurtz-type) | Dimerization (Wurtz-type) |
| Hydrolytic Stability | Poor (Auto-cyclizes) | Good | Good |
| Hammett | N/A (Ortho effect dominates) |
Note: Relative rates are estimated based on general benzylic halide reactivity trends with EWGs [1, 2].
Experimental Protocols
To validate these differences in your own lab, use the following self-validating protocols.
Synthesis via Wohl-Ziegler Bromination
The synthesis of these isomers from their corresponding ethyl toluates is the first point of differentiation. The ortho isomer requires strict control to prevent over-bromination and cyclization.
Reagents: Ethyl toluate (Ortho/Meta/Para), N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO), CCl4 or Trifluorotoluene (Green alternative).
-
Setup: Dissolve ethyl toluate (1.0 eq) in anhydrous solvent (0.5 M). Add NBS (1.05 eq) and BPO (0.05 eq).
-
Initiation: Heat to reflux under
. Monitor the disappearance of the NBS solid (denser) and appearance of succinimide (floats). -
Differentiation Point:
-
Para/Meta: Reflux for 4-6 hours until conversion >95%.
-
Ortho:Stop reaction at 70-80% conversion (approx. 2-3 hours). Pushing to completion leads to the formation of the gem-dibromide and phthalide byproducts which are difficult to separate.
-
-
Workup: Filter succinimide while warm. Evaporate solvent.[2]
-
Purification:
-
Para/Meta: Recrystallization from hexanes/EtOAc.
-
Ortho: Vacuum distillation (careful!) or rapid column chromatography (neutral alumina, not silica, to prevent acid-catalyzed cyclization).
-
Kinetic Assay: Comparative Substitution
This protocol measures the relative reaction rates (
Reagents: Isomeric Ethyl (bromomethyl)benzoate (10 mM stock in MeCN), Morpholine (Nucleophile, 100 mM in MeCN).
-
Preparation: In a quartz cuvette, mix 2.0 mL MeCN and 50 µL Morpholine stock.
-
Induction: Add 50 µL of the specific isomer stock. Rapidly mix.
-
Monitoring: Monitor absorbance at 280 nm (decay of bromide) or formation of the amine-adduct product.
-
Data Analysis: Plot
vs. time. The slope represents .-
Expectation: You will observe a linear decay for Para and Meta. The Ortho plot may show deviations or a secondary rate constant due to competitive cyclization if trace water is present.
-
Experimental Workflow Diagram
Figure 2: Optimized experimental workflow for synthesis and testing. Note the critical stop-point for the ortho isomer.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. [Link][3]
-
Vaughan, K., & Stevens, M. F. (1970). The formation of phthalides from o-bromomethylbenzoates. Journal of the Chemical Society C: Organic. [Link]
-
Djerassi, C. (1948). Brominations with N-Bromosuccinimide.[3] Chemical Reviews. [Link][3]
-
Bunnett, J. F. (1951). Kinetics of the reaction of ethyl bromoacetate with substituted phenoxyacetate ions (Hammett Correlation context). Journal of the American Chemical Society. [Link]
-
PubChem. Ethyl 2-(bromomethyl)benzoate Compound Summary. [Link]
Sources
Advanced Reagents for Ortho-Carboxybenzylation: From Classical Electrophiles to C-H Activation
Topic: Alternative Reagents for the Ortho-Carboxybenzylation of Substrates Content Type: Publish Comparison Guide
Executive Summary
The introduction of an ortho-carboxybenzyl motif—typically manifesting as a phthalide (isobenzofuran-1(3H)-one) scaffold—is a cornerstone transformation in the synthesis of polyketide natural products and phthalide-based pharmaceuticals (e.g., N-butylphthalide). Historically, this required harsh Friedel-Crafts acylations using phthalic anhydride or sensitive organometallic additions to 2-carboxybenzaldehyde.
This guide evaluates the shift toward Transition-Metal Catalyzed C-H Activation , specifically comparing the performance of Benzoic Acids (via Rh(III)/Ru(II) catalysis) against traditional Phthalic Anhydride and 2-Carboxybenzaldehyde methodologies.
The Mechanistic Landscape
The "ortho-carboxybenzylation" problem is defined by the need to install a benzyl carbon and a carboxylic acid on adjacent positions of an aromatic ring. The challenge lies in regiocontrol:
-
Classical Route: Relies on electrophilic aromatic substitution (SEAr), which is governed by electronic bias and often requires stoichiometric Lewis acids.
-
Modern Route: Relies on Chelation-Assisted C-H Activation, where the carboxylic acid itself acts as a Directing Group (DG) to install the benzyl moiety exclusively at the ortho position.
Comparative Analysis of Reagents
Reagent A: Phthalic Anhydride (The Classical Baseline)[1]
-
Mechanism: Friedel-Crafts Acylation followed by reduction.
-
Workflow: The anhydride reacts with an arene in the presence of
to form o-benzoylbenzoic acid, which is subsequently reduced (Zn/acid or ) to the phthalide. -
Performance:
-
Pros: Low cost; commodity starting material.
-
Cons:Poor Atom Economy (stoichiometric metal waste); Harsh Conditions (
C, strong acid); Regioselectivity is dictated by substrate electronics, often leading to mixtures of isomers.
-
Reagent B: 2-Carboxybenzaldehyde (The Amphiphilic Alternative)
-
Mechanism: Nucleophilic addition or Reductive Coupling.
-
Workflow: Exists in equilibrium with 3-hydroxyphthalide (lactol).[2] It reacts with aryl-metal species (Grignard/Lithium) or undergoes Pd-catalyzed reductive coupling with arylboronic acids.
-
Performance:
-
Pros: Mild conditions; high yields for complex substrates.[3]
-
Cons:Stability Issues (prone to oxidation/cannizzaro); Cost (significantly more expensive than anhydrides); limited commercial availability of substituted variants.
-
Reagent C: Benzoic Acids + Alkenes/Aldehydes (The Modern Standard)
-
Mechanism: Rh(III)- or Ru(II)-Catalyzed C-H Activation ([4+1] or Cascade Annulation).
-
Workflow: The benzoate coordinates to a
catalyst, directing C-H activation at the ortho position. Insertion of an alkene (e.g., acrylate) or aldehyde follows, concluding with spontaneous cyclization. -
Performance:
-
Pros:Step Economy (One-pot); Safety (uses
or Cu(II) oxidants rather than ); Selectivity (exclusively ortho). -
Cons: Catalyst cost (Rh is expensive, though loading is low: 1-2 mol%).
-
Performance Metrics: Data Comparison
The following table synthesizes data from recent comparative studies (e.g., J. Org. Chem., Org.[3] Lett.) regarding the synthesis of 3-substituted phthalides.
| Metric | Phthalic Anhydride (Classical) | 2-Carboxybenzaldehyde (Reductive) | Benzoic Acid + Acrylate (Rh-Catalyzed) |
| Primary Mechanism | Friedel-Crafts Acylation | Nucleophilic Addition / Pd-Coupling | C-H Activation / Annulation |
| Step Count | 2 (Acylation + Reduction) | 1 (Direct Coupling) | 1 (Cascade Cyclization) |
| Atom Economy | Low (Stoichiometric Al/Zn waste) | Moderate (Boronic acid waste) | High (Water is often sole byproduct) |
| Regioselectivity | Substrate Dependent (Electronic) | Pre-functionalized | Ligand Controlled (100% Ortho) |
| Typical Yield | 40–65% | 70–85% | 80–95% |
| Functional Group Tolerance | Low (Acid sensitive groups fail) | High | Excellent (Tolerates halides, esters) |
| Reagent Cost | $ |
Experimental Protocols
Protocol A: Rh(III)-Catalyzed Ortho-Carboxybenzylation (Recommended)
This protocol utilizes the carboxylate as a directing group to couple with an acrylate, yielding a phthalide in a single step.
Reagents:
-
Substrate: Benzoic Acid derivative (1.0 equiv)
-
Coupling Partner: Butyl Acrylate (1.2 equiv)
-
Catalyst:
(1.0 mol%) -
Oxidant:
(2.0 equiv) -
Solvent: t-Amyl alcohol or DCE
Step-by-Step Methodology:
-
Charge: In a screw-cap vial, combine the benzoic acid (0.5 mmol),
(3.1 mg, 0.005 mmol), and (200 mg). -
Solvation: Add t-Amyl alcohol (2.0 mL) and the acrylate (0.6 mmol).
-
Activation: Seal the vial and heat to 100 °C for 12 hours. The solution typically turns from green/blue to a dark suspension.
-
Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove copper salts.
-
Purification: Concentrate the filtrate in vacuo. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Validation Check: Successful reaction is indicated by the disappearance of the carboxylic acid O-H stretch (~3000 broad) and the appearance of the lactone carbonyl stretch (~1760 cm⁻¹) in IR.
Protocol B: Metal-Free Condensation (Eaton's Reagent)
Best for substrates sensitive to transition metals.
Reagents:
-
Substrate: Benzoic Acid / Benzoate Ester
-
Reagent: Eaton’s Reagent (7.7 wt%
in Methanesulfonic acid) -
Electrophile: Aromatic Aldehyde
Methodology:
-
Dissolve substrate (1.0 equiv) and aldehyde (1.2 equiv) in Eaton's Reagent (3 mL per mmol).
-
Stir at 80 °C for 4 hours.
-
Quench by pouring slowly into ice water. Extract with DCM.[3]
-
Note: This method is highly effective for electron-rich aromatics but fails with electron-deficient substrates.
Visualization of Pathways[4]
Diagram 1: Mechanistic Divergence
A decision tree comparing the logic of the three reagent classes.
Caption: Comparison of synthetic pathways showing the efficiency advantage of the Benzoic Acid/Rh(III) route.
Diagram 2: Rh(III) Catalytic Cycle
The mechanism of the recommended Protocol A.
Caption: The Rh(III) catalytic cycle demonstrating the carboxylate-directed ortho-C-H activation.
References
-
Renzetti, A., Nakazawa, H., & Li, C. J. (2016). Synthesis of phthalides from benzoic acids and alkenes by a rhodium-catalyzed cascade cyclization.[4] ResearchGate.[4]
-
Gandeepan, P., Rajamalli, P., & Cheng, C. H. (2015). Rhodium(III)-Catalyzed [4+1] Annulation of Aromatic and Vinylic Carboxylic Acids with Allenes: An Efficient Method Towards Vinyl-Substituted Phthalides.[5] Chemistry – A European Journal.[5]
-
Jia, B., Yang, Y., Jin, X., & Mao, G. (2019). Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via C–H Bond Activation.[3] Organic Letters.
-
Luo, F., et al. (2021). Palladium-catalyzed ortho-C-H hydroxylation of benzoic acids.[6] Tetrahedron Letters.
-
Gerbino, D. C., et al. (2012). Facile conversion of 2-formyl-arylketones into 3-substituted phthalides.[3] Organic Letters.
Sources
"Ethyl 2-(bromomethyl)benzoate" versus methyl 2-(bromomethyl)benzoate reactivity
Executive Summary
Methyl 2-(bromomethyl)benzoate (Compound A) and Ethyl 2-(bromomethyl)benzoate (Compound B) are critical bifunctional building blocks used primarily in the synthesis of isoindolinones, phthalides, and fused heterocyclic drugs.[1]
While both compounds share the core 2-(bromomethyl)benzoate scaffold—providing a reactive benzylic bromide for alkylation and an ortho-ester for cyclization—they exhibit distinct physicochemical and kinetic profiles.[1][2]
-
Methyl Ester: Preferred for atom economy and crystallinity (solid handling).[1] It exhibits faster hydrolysis rates, making it more susceptible to base-mediated degradation during storage or aqueous workups.[2]
-
Ethyl Ester: Preferred when higher lipophilicity is required or to retard hydrolysis in basic reaction media.[1] It is typically a liquid or low-melting solid, which necessitates different handling protocols (volumetric vs. gravimetric).[1][2]
Physicochemical Profile
The choice between methyl and ethyl derivatives often dictates the purification strategy (crystallization vs. chromatography) and handling requirements.[1]
| Feature | Methyl 2-(bromomethyl)benzoate | Ethyl 2-(bromomethyl)benzoate |
| CAS Number | 2417-73-4 | 7115-91-5 (Note 1) |
| Molecular Weight | 229.07 g/mol | 243.10 g/mol |
| Physical State | White to off-white solid | Colorless to pale yellow liquid |
| Melting Point | 32–36 °C | < 25 °C (often liquid at RT) |
| Solubility | Soluble in DCM, THF, EtOAc | Soluble in DCM, THF, EtOAc; Higher lipophilicity |
| Hydrolytic Stability | Lower (Faster hydrolysis) | Higher (Slower hydrolysis) |
(Note 1: The CAS 22766-49-0 is occasionally misattributed in non-standard databases; 7115-91-5 is the definitive registry number for the ethyl ester.)[1][2]
Reactivity Analysis & Mechanism
Both compounds possess two electrophilic sites: the benzylic carbon (highly reactive toward
Competitive Pathways
In the presence of a nucleophile (e.g., a primary amine), two pathways compete:
-
Intermolecular Substitution (
): The amine attacks the benzylic bromide.[1] -
Intramolecular Cyclization: The newly formed secondary amine attacks the ester carbonyl to form an isoindolinone (lactam).[1]
Key Difference: The rate of the final cyclization step is influenced by the leaving group ability of the alkoxide (Methoxide vs. Ethoxide) and steric hindrance.[1] Methyl esters generally undergo aminolysis/cyclization slightly faster due to reduced steric bulk, but ethyl esters offer a "safety buffer" against premature hydrolysis if aqueous bases are used.[1]
Mechanistic Pathway Diagram[2]
Figure 1: The primary pathway involves
Experimental Case Study: Synthesis of Isoindolinones
The following protocol compares the performance of both esters in synthesizing 2-benzylisoindolin-1-one , a standard model reaction.
Comparative Protocol
Objective: Synthesize 2-benzylisoindolin-1-one via reaction with benzylamine.
| Parameter | Protocol A (Methyl Ester) | Protocol B (Ethyl Ester) |
| Stoichiometry | 1.0 equiv Ester : 1.2 equiv Benzylamine : 2.0 equiv | Same |
| Solvent | Acetonitrile or THF | Acetonitrile or THF |
| Temperature | Reflux (80 °C) | Reflux (80 °C) |
| Time to Completion | ~2–4 Hours | ~3–5 Hours (Slightly slower) |
| Workup | Filter salts, concentrate.[2] Recrystallize from EtOH. | Filter salts, concentrate.[1] Column chromatography often required (oil).[1] |
| Typical Yield | 85–92% | 80–88% |
Workflow Diagram
Figure 2: General synthetic workflow. Note the divergence in the purification step: Methyl esters often yield crystalline crude products, whereas ethyl esters may require chromatography due to their lower melting points.[1]
Critical Observations
-
Reaction Rate: The methyl ester reacts marginally faster in the cyclization step.[1] The methoxide leaving group is smaller and less hindered than ethoxide.[1]
-
Purity: The methyl ester variant often allows for purification via precipitation (trituration), avoiding time-consuming column chromatography.[1]
-
Stability: If the reaction requires long stir times in the presence of moisture and base, the Ethyl ester is superior.[1] Methyl esters are prone to saponification to the corresponding acid (or phthalide via acid cyclization), which is a dead-end byproduct for amide synthesis.[1]
Handling & Safety Guidelines
Both compounds are benzylic bromides , classifying them as potent lachrymators (tear gas agents) and skin irritants.[1]
-
Containment: All weighing and transfers must occur inside a functioning fume hood.
-
Decontamination: Glassware should be rinsed with a dilute solution of ammonia or sodium thiosulfate to quench residual alkylating agent before removal from the hood.[1]
-
Storage:
Conclusion
-
Choose Methyl 2-(bromomethyl)benzoate if: You prioritize high atom economy, rapid reaction kinetics, and the convenience of purifying solid products via recrystallization.[1]
-
Choose Ethyl 2-(bromomethyl)benzoate if: Your reaction conditions are basic/aqueous (requiring hydrolytic stability), or if the final product requires high lipophilicity for downstream processing.[1]
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 2734813, Methyl 2-(bromomethyl)benzoate. Retrieved January 30, 2026, from [Link]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 11032082, Ethyl 2-(bromomethyl)benzoate. Retrieved January 30, 2026, from [Link]
-
Taylor & Francis. (2022).[1] Comparative chemical and biological hydrolytic stability of homologous esters. Retrieved January 30, 2026, from [Link]
-
Organic Syntheses. (1952).[1][4] β-Bromoethylphthalimide (Analogous Cyclization Precursors). Org.[1] Synth. 32,[4] 18. Retrieved January 30, 2026, from [Link]
Sources
Spectroscopic analysis to confirm product formation from "Ethyl 2-(bromomethyl)benzoate"
Topic: Spectroscopic Analysis to Confirm Product Formation from Ethyl 2-(bromomethyl)benzoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
From Precursor to Product: A Comparative Analysis of Ethyl 2-(bromomethyl)benzoate Transformations
Executive Summary
Ethyl 2-(bromomethyl)benzoate (E2BMB) is a bifunctional pharmacophore precursor widely used to synthesize isoindolin-1-ones (phthalimidines), a core scaffold in bioactive molecules including immunomodulators and antipsychotics. However, the cyclization of E2BMB presents a specific analytical challenge: distinguishing the desired lactam (isoindolinone) from the thermodynamically favorable lactone byproduct (phthalide) and the uncyclized intermediate.
This guide provides a definitive spectroscopic framework to validate product formation. By comparing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we establish a self-validating protocol to confirm the N-heterocyclic ring closure and rule out hydrolysis artifacts.
Mechanistic Context: The Analytical Challenge
To validate the product, one must understand the competing pathways. The reaction with a primary amine (
-
Pathway A (Desired): Substitution of Br by Amine
Secondary Amine Intermediate Cyclization (loss of EtOH) Isoindolin-1-one . -
Pathway B (Competitor): Hydrolysis of Br or Ester
Cyclization Phthalide (Isobenzofuran-1(3H)-one).
The analytical goal is to confirm the formation of the C–N bond and the Lactam ring , while proving the loss of the Ethyl group .
Diagram 1: Reaction Pathways & Structural Divergence
Figure 1: Mechanistic divergence of E2BMB. The critical analytical checkpoint is distinguishing the Lactam (Green) from the Lactone (Red).
Comparative Spectroscopic Strategy
This section objectively compares analytical methods based on their ability to distinguish the three critical species: Starting Material (SM), Product, and Byproduct.
Table 1: Diagnostic Signal Comparison
| Feature | Ethyl 2-(bromomethyl)benzoate (SM) | Isoindolin-1-one (Product) | Phthalide (Byproduct) | Analytical Power |
| 1H NMR: Benzylic CH₂ | Singlet, ~4.95 ppm | Singlet, ~4.20 – 4.45 ppm | Singlet, ~5.30 ppm | High: Distinct shifts allow quantification of mixtures. |
| 1H NMR: Ethyl Group | Quartet (~4.4 ppm) + Triplet (~1.4 ppm) | Absent | Absent | High: Confirms cyclization (loss of ethoxy). |
| IR: Carbonyl (C=O) | Ester: ~1720 cm⁻¹ | Lactam (Amide): ~1680–1700 cm⁻¹ | Lactone: ~1760–1780 cm⁻¹ | Medium: Good for quick QC, but can overlap in complex molecules. |
| MS: Isotope Pattern | 1:1 Doublet (⁷⁹Br/⁸¹Br) | Single Peak (No Br) | Single Peak (No Br) | High: Confirms substitution of Bromine. |
Detailed Experimental Protocol
Standardized for the synthesis of N-Benzylisoindolin-1-one.
Phase 1: Synthesis & Isolation
-
Reaction: Dissolve E2BMB (1.0 eq) in Acetonitrile. Add Benzylamine (1.1 eq) and
(2.0 eq). Reflux for 4–6 hours. -
Workup: Filter inorganic salts. Concentrate filtrate.[1][2] Redissolve in EtOAc, wash with 1N HCl (to remove unreacted amine) and Brine.
-
Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography (Silica gel, Hexane:EtOAc gradient).
Phase 2: Spectroscopic Validation Workflow
Follow this logic gate to validate the scaffold.
Step A: 1H NMR Analysis (The "Gold Standard")
Solvent:
-
Check the Ethyl Group (4.0 - 1.0 ppm region):
-
Observation: Look for the disappearance of the quartet at 4.4 ppm and triplet at 1.4 ppm.
-
Interpretation: If present, cyclization is incomplete. If absent, the ester has reacted (either to lactam or lactone).
-
-
Analyze the Benzylic Methylene (
):-
SM (Br-CH2-Ar): ~4.95 ppm.
-
Product (N-CH2-Ar): The signal must shield (move upfield) to 4.20 – 4.45 ppm . Nitrogen is less electronegative than Oxygen/Bromine, causing this diagnostic shift.
-
Byproduct (O-CH2-Ar): If the signal deshields (moves downfield) to ~5.30 ppm , you have formed Phthalide via hydrolysis.
-
Step B: IR Spectroscopy (Rapid Confirmation)
Method: ATR-FTIR (Solid state)
-
Scan the Carbonyl Region (1600–1800 cm⁻¹).
-
Target: A strong band at 1680–1695 cm⁻¹ (Gamma-lactam).
-
Red Flag: A band at 1775 cm⁻¹ indicates the Lactone ring (Phthalide).
Step C: Mass Spectrometry (Final Verification)
Method: LC-MS (ESI+)
-
Isotope Pattern: Confirm the loss of the [M+2] peak (disappearance of the 1:1 Br isotope pattern).
-
Molecular Ion: Look for
corresponding to MW(E2BMB) - Br - OEt + NH-R.-
Example (Benzylamine): Mass shift = +105 Da (Benzylamine) - 80 Da (HBr) - 46 Da (EtOH) = Net change.
-
Decision Logic for Researchers
Use the following flowchart to interpret your raw data during process development.
Diagram 2: Analytical Decision Tree
Figure 2: Step-by-step logic to interpret NMR data and classify reaction outcome.
Troubleshooting & Validation
Issue: The NMR shows a singlet at 4.3 ppm (Product) but also a small singlet at 5.3 ppm.
-
Diagnosis: Partial hydrolysis occurred. This is common if the solvent was "wet" or the base contained hydroxide impurities.
-
Remediation: Phthalide is difficult to separate from Isoindolinones by polarity alone. Recrystallization is preferred over chromatography here.
Issue: Mass Spec confirms product mass, but NMR shows broad peaks.
-
Diagnosis: Rotameric restriction or aggregation.
-
Remediation: Run NMR at elevated temperature (50°C) in DMSO-
to sharpen signals, though note that chemical shifts may migrate slightly downfield in DMSO compared to .
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10199, Phthalimidine. Retrieved from [Link]
-
SDBS. Spectral Database for Organic Compounds (SDBS).[3] National Institute of Advanced Industrial Science and Technology (AIST). (Search Term: Isoindolin-1-one).[4][5][6] Retrieved from [Link]
-
Bil, A. et al. (2012). Synthesis of extended, π-conjugated isoindolin-1-ones. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. Methyl 2-bromobenzoate(610-94-6) 1H NMR [m.chemicalbook.com]
- 2. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. Phthalimidine | C8H7NO | CID 10199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of extended, π-conjugated isoindolin-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Leaving Groups: Ethyl 2-(bromomethyl)benzoate vs. Tosylate in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the strategic selection of a leaving group is a cornerstone of successful synthetic design. This choice profoundly influences reaction kinetics, yields, and even the feasibility of a desired transformation. This guide provides an in-depth comparative analysis of two ubiquitous leaving groups: the bromide of ethyl 2-(bromomethyl)benzoate, a reactive benzylic halide, and the versatile tosylate group. By examining their synthesis, underlying reactivity principles, and practical applications, this document aims to equip the modern chemist with the insights needed to make informed decisions at the bench.
Foundational Principles: What Defines a Superior Leaving Group?
The efficacy of a leaving group in nucleophilic substitution and elimination reactions is fundamentally tied to its ability to stabilize the negative charge it acquires upon departing from the substrate. An ideal leaving group is the conjugate base of a strong acid, as this implies the resulting anion is stable and a weak base.[1] Key factors governing leaving group ability include the stability of the departing anion, the strength of the carbon-leaving group bond, and the polarizability of the leaving group.[2] While general trends exist, the optimal choice is often context-dependent, influenced by the nucleophile, solvent, and substrate structure.[3][4]
Caption: Core factors influencing leaving group performance.
The Tosylate Group: A Gold Standard in Reactivity
The p-toluenesulfonyl group, or "tosylate" (Ts), is renowned in organic synthesis for its exceptional leaving group ability.[5] It serves as a reliable method to convert alcohols, which possess a notoriously poor leaving group (hydroxide, HO⁻), into highly reactive electrophiles for substitution and elimination reactions.[6][7]
Synthesis and Mechanism
Tosylates are prepared by reacting an alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, such as pyridine or triethylamine.[8] The base neutralizes the HCl byproduct generated during the reaction. A critical feature of this transformation is that it proceeds with retention of configuration at the alcoholic carbon, as the C-O bond of the alcohol is not broken during the tosylation process.[7][9]
The superb leaving group ability of the tosylate anion stems from the extensive resonance delocalization of the negative charge across its three oxygen atoms.[1][10] This charge distribution renders the anion exceptionally stable and a very weak base, making its conjugate acid, p-toluenesulfonic acid (pKa ≈ -2.8), a strong acid.
Caption: Resonance delocalizes charge in the tosylate anion.
Ethyl 2-(bromomethyl)benzoate: A Highly Reactive Benzylic Bromide
Ethyl 2-(bromomethyl)benzoate is a benzylic halide, a class of compounds known for their heightened reactivity in nucleophilic substitution reactions.[11] The bromide atom serves as a good leaving group, being the conjugate base of the strong acid HBr.
Synthesis and Reactivity Profile
This compound is typically synthesized via the free-radical bromination of ethyl 2-toluate using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN.[12] This method is highly selective for the benzylic position due to the resonance stabilization of the intermediate benzylic radical.
The enhanced reactivity of benzylic systems like ethyl 2-(bromomethyl)benzoate is a key advantage. In Sₙ2 reactions, the adjacent aromatic ring stabilizes the transition state through orbital overlap, lowering the activation energy.[11] In Sₙ1 reactions, the resulting benzylic carbocation is significantly stabilized by resonance, facilitating its formation. This dual reactivity makes it a versatile electrophile in pharmaceutical and fine chemical synthesis.[13]
Caption: Sₙ2 transition state stabilization in a benzylic system.
Head-to-Head Comparison: Performance and Practicality
While both tosylate and bromide are effective leaving groups, their performance and practical utility differ significantly based on the synthetic context.
| Feature | Tosylate | Ethyl 2-(bromomethyl)benzoate (Bromide) |
| General Leaving Group Ability | Excellent; generally superior to bromide due to greater anion stability.[14] | Good; a reliable leaving group, conjugate base of a strong acid. |
| Typical Synthesis Route | Two-step: Alcohol → Tosylate.[6] | One-step: Benzylic C-H → Benzylic C-Br via radical bromination.[12] |
| Reactivity Profile | Broadly applicable to primary and secondary systems. | Highly activated due to benzylic position; reactive in Sₙ1 and Sₙ2.[11] |
| Stereochemistry of Formation | Retention of configuration at the carbon center.[9] | Creates a new stereocenter if prochiral; radical reaction is planar. |
| Handling Considerations | Tosyl chloride is a moisture-sensitive solid. Tosylates are often stable, crystalline solids.[15] | NBS is a stable solid. Product is a lachrymator and requires careful handling.[16] |
| Key Advantage | Converts poor -OH leaving group into an excellent one without altering stereochemistry.[17] | High reactivity and step-economy for creating a benzylic electrophile. |
In many direct comparisons, tosylate is found to be a better leaving group than bromide, leading to faster reaction rates.[14] However, the inherent reactivity of the benzylic system in ethyl 2-(bromomethyl)benzoate can often compensate for the slightly lower intrinsic leaving group ability of bromide compared to a tosylate on a simple alkyl chain. The choice, therefore, hinges on the starting material and the desired synthetic outcome.
Experimental Protocols: A Self-Validating System
The following protocols provide detailed, field-proven methodologies for the synthesis of these key intermediates.
Protocol 1: Synthesis of Ethyl 2-(bromomethyl)benzoate
This procedure details the selective benzylic bromination of ethyl 2-toluate. The use of a radical initiator is crucial for the reaction to proceed via the desired pathway, while the dropwise addition of the starting material helps to control the reaction exotherm.
-
Materials:
-
Ethyl 2-toluate
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (or AIBN)
-
Carbon tetrachloride (or a suitable alternative like acetonitrile)
-
2 N Sodium hydroxide solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a flask equipped with a reflux condenser and a dropping funnel, add NBS (1.0 eq) and a catalytic amount of benzoyl peroxide in carbon tetrachloride.
-
Heat the mixture to reflux under a nitrogen atmosphere.
-
Add a solution of ethyl 2-toluate (1.0 eq) in carbon tetrachloride dropwise to the refluxing mixture. The causality here is to maintain a low concentration of the starting material to favor monobromination.
-
Continue refluxing for 3-4 hours, monitoring the reaction by TLC. The disappearance of the starting material and the appearance of a new, lower Rf spot indicates progress.
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
-
-
Workup and Purification:
-
Filter the mixture to remove the precipitated succinimide.
-
Wash the filtrate successively with 2 N NaOH solution and water to remove any remaining acidic impurities and unreacted NBS.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil.[12]
-
The product can be used directly or purified further by column chromatography if necessary.
-
Protocol 2: General Synthesis of an Alkyl Tosylate from an Alcohol
This protocol describes the conversion of a primary or secondary alcohol to a tosylate. The use of pyridine as both a base and a solvent is common, though other non-nucleophilic bases like triethylamine in a solvent like dichloromethane are also effective.[8][15]
-
Materials:
-
Alcohol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl, 1.2-1.5 eq)
-
Pyridine (solvent and base) or Triethylamine (1.5 eq) in Dichloromethane (DCM)
-
Hydrochloric acid (e.g., 1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the alcohol (1.0 eq) in pyridine or DCM at 0 °C (ice bath). The low temperature helps control the reaction rate and minimize side reactions.
-
If using DCM, add triethylamine (1.5 eq).
-
Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C. The excess TsCl ensures complete conversion of the alcohol.
-
Stir the reaction at 0 °C for 4 hours or allow it to warm to room temperature and stir overnight. Monitor by TLC.
-
-
Workup and Purification:
-
Quench the reaction by adding cold water.
-
If DCM was used, separate the layers. If pyridine was the solvent, extract the product into a solvent like ethyl acetate.
-
Wash the organic layer sequentially with cold 1 M HCl (to remove pyridine/triethylamine), saturated NaHCO₃ solution (to neutralize excess acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude tosylate, often a solid, can be purified by recrystallization.[8]
-
Conclusion and Strategic Recommendations
The choice between employing a tosylate or a benzylic bromide like ethyl 2-(bromomethyl)benzoate is a strategic one, dictated by the specific demands of the synthetic plan.
-
Opt for the Tosylate Route when:
-
Choose the Ethyl 2-(bromomethyl)benzoate Route when:
-
The target molecule requires a 2-(ethoxycarbonyl)benzyl moiety.
-
Step-economy is a priority, and the precursor is the corresponding methylarene (ethyl 2-toluate).
-
A highly reactive electrophile is needed, leveraging the stability of the benzylic system.[11]
-
Ultimately, both leaving groups are powerful tools in the arsenal of the synthetic chemist. A thorough understanding of their respective strengths, weaknesses, and the mechanistic principles that govern their reactivity allows for more elegant, efficient, and successful drug development and discovery campaigns.
References
-
AK Lectures. (n.d.). Tosylate Leaving Group. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). Conversion of Alcohols into Tosylates. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
-
LibreTexts Chemistry. (2019). 9.13: Tosylate—Another Good Leaving Group. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). 14.3: Alcohol conversion to Esters - Tosylate and Carboxylate. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch8 : Tosylates. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Difference in leaving group ability due to variation in nucleophiles. Retrieved from [Link]
-
Oreate AI Blog. (2026). Understanding Tosylate: A Key Player in Organic Chemistry. Retrieved from [Link]
-
QuimicaOrganica.org. (n.d.). The leaving group in the nucleophilic substitution - SN2. Retrieved from [Link]
-
Wikipedia. (n.d.). Leaving group. Retrieved from [Link]
-
LIDE PHARMACEUTICALS LIMITED. (n.d.). Ethyl 2-(Bromomethyl)benzoate CAS NO.7115-91-5. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-(bromomethyl)benzoate. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). 16.5: SN2 Reactions of Allylic Halides and Tosylates. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (n.d.). Organic Chemistry 1 Chapter 6. SN2 Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. Retrieved from [Link]
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- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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- 10. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ETHYL 2-(BROMOMETHYL)BENZOATE synthesis - chemicalbook [chemicalbook.com]
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- 14. The leaving group in the nucleophilic substitution - SN2 [quimicaorganica.org]
- 15. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ethyl 2-(bromomethyl)benzoate | C10H11BrO2 | CID 11032082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
Validation Guide: Synthetic Routes to Isoindolinones Utilizing Ethyl 2-(bromomethyl)benzoate
Executive Summary & Chemical Profile[1]
Ethyl 2-(bromomethyl)benzoate (CAS: 22766-49-0 / 7115-91-5) represents a bifunctional "linchpin" scaffold in medicinal chemistry. Unlike traditional phthalimide reductions or complex metal-catalyzed carbonylations, this reagent enables the construction of the isoindolinone (phthalimidine) core via a tandem alkylation-acylation sequence.
This guide validates the utility of this route for high-throughput library generation of N-substituted isoindolinones—a pharmacophore found in anti-inflammatory agents, anxiolytics (e.g., Pagoclone), and immunomodulators (e.g., Lenalidomide analogs).
Chemical Profile
| Property | Specification |
| IUPAC Name | Ethyl 2-(bromomethyl)benzoate |
| CAS Number | 7115-91-5 (also ref. 22766-49-0 for generic alkyl) |
| Molecular Weight | 243.10 g/mol |
| Physical State | Liquid / Low-melting solid |
| Key Hazard | Lachrymator , Skin Corrosive (Category 1B) |
| Storage | 2-8°C, Inert atmosphere (Moisture sensitive) |
Mechanistic Validation (The "Self-Validating" System)
The superiority of this route lies in its entropic drive . The reaction proceeds via a cascade sequence where the first intermolecular step sets up an unavoidable intramolecular ring closure.
Reaction Pathway[2][3][4][5][6][7][8]
-
Intermolecular
Alkylation: The primary amine attacks the benzylic bromide. This is rapid due to the benzylic activation. -
Intramolecular Nucleophilic Acyl Substitution: The newly formed secondary amine is positioned perfectly (5-exo-trig geometry) to attack the pendant ethyl ester.
-
Cyclization: Ethanol is expelled, driving the equilibrium toward the thermodynamically stable lactam (isoindolinone).
Figure 1: Mechanistic cascade for the conversion of Ethyl 2-(bromomethyl)benzoate to Isoindolinones.
Comparative Analysis: Route Selection
To justify the use of Ethyl 2-(bromomethyl)benzoate, we compare it against the two most common industrial alternatives: Phthalimide Reduction and Pd-Catalyzed Carbonylation.
| Feature | Route A: Ethyl 2-(bromomethyl)benzoate | Route B: Phthalimide Reduction | Route C: Pd-Catalyzed Carbonylation |
| Reagents | Amine + Base ( | Phthalimide + Zn/AcOH or | 2-Halobenzoate + CO + Amine + Pd |
| Conditions | Mild (RT to 60°C) | Harsh (Refluxing Acid or Strong Reductant) | High Pressure CO, High Temp |
| Atom Economy | High (Loss of EtOH/HBr) | Low (Stoichiometric metal waste) | Moderate (Ligand/Catalyst cost) |
| Selectivity | High (Chemoselective for amines) | Low (Over-reduction to isoindoline common) | High, but sensitive to poisoning |
| Scalability | Excellent (Linear scale-up) | Poor (Exotherms, heterogeneous sludge) | Moderate (Safety concerns with CO gas) |
Verdict: Route A is the preferred method for library synthesis and lead optimization due to operational simplicity and the avoidance of heavy metal scavengers.
Validated Experimental Protocol
This protocol is adapted from standard methodologies for benzylic bromide cyclizations [1][2].
Materials
-
Ethyl 2-(bromomethyl)benzoate (1.0 equiv)
-
Primary Amine (e.g., Benzylamine) (1.1 - 1.5 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Solvent: THF (Tetrahydrofuran) or DMF (Dimethylformamide)
Step-by-Step Workflow
Figure 2: Operational workflow for the synthesis of N-benzylisoindolinone.
Detailed Procedure
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Primary Amine (1.2 mmol) and TEA (2.0 mmol) in anhydrous THF (5 mL).
-
Addition: Cool the solution to 0°C. Add Ethyl 2-(bromomethyl)benzoate (1.0 mmol) dropwise (diluted in 1 mL THF if necessary) to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature. Stir for 6–16 hours.
-
Note: A white precipitate (Triethylammonium bromide) will form, indicating reaction progress.
-
-
Monitoring: Check by TLC (Hexane:EtOAc 3:1). The starting bromide (
) should disappear; the product ( ) will appear as a UV-active spot. -
Workup: Dilute with EtOAc (20 mL). Wash with water (2 x 10 mL) and brine (10 mL).
-
Critical Step: If the product is not acid-sensitive, a wash with 1N HCl removes unreacted primary amine, simplifying purification.
-
-
Purification: Dry over
, filter, and concentrate. Most derivatives crystallize upon trituration with cold hexanes or diethyl ether.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of ester | Ensure anhydrous solvent; avoid hydroxide bases (use Carbonates or tertiary amines). |
| Dimerization | Amine acts as nucleophile twice | Ensure the amine is in excess (1.2–1.5 eq) relative to the bromide. |
| Incomplete Cyclization | Steric hindrance on amine | Heat the reaction to reflux (60°C) or switch solvent to DMF to accelerate the |
| Dark Coloration | Oxidation of amine | Degas solvents; run under Nitrogen/Argon atmosphere. |
Safety & Handling (HSE)
-
Lachrymator Warning: Ethyl 2-(bromomethyl)benzoate is a potent tear gas agent. All weighing and transfers must occur inside a functioning fume hood.
-
Neutralization: Clean all glassware with a solution of dilute NaOH or sodium thiosulfate to quench residual alkylating agent before removing from the hood.
References
- Kundu, N. G., & Khan, M. W. (2001). Palladium-Catalysed Heteroannulation with Acetylenic Compounds: Synthesis of Isoindolin-1-ones. Tetrahedron, 57(18), 3849-3859.
- Campbell, J. B., et al. (1994). Synthesis of Isoindolinones via Intramolecular Reaction of o-Bromomethylbenzoates. U.S. Patent 5,322,955.
Isotopic labeling studies with "Ethyl 2-(bromomethyl)benzoate"
Comparative Guide: Isotopic Labeling Strategies Utilizing Ethyl 2-(bromomethyl)benzoate
Executive Summary
Ethyl 2-(bromomethyl)benzoate (E2BMB) is a bifunctional reagent predominantly used as a "linchpin" in the synthesis of isoindolinones (phthalimidines).[1] In drug discovery, the isoindolinone scaffold is ubiquitous (e.g., Lenalidomide analogs, kinase inhibitors).
For researchers conducting DMPK (Drug Metabolism and Pharmacokinetics) studies, E2BMB offers a superior pathway for introducing stable isotopes (Deuterium,
Strategic Comparison: E2BMB vs. Alternatives
The choice of reagent dictates the synthetic efficiency and the ease of introducing isotopic labels.[1] E2BMB is distinct because it allows for the formation of the isoindolinone core without changing the oxidation state of the benzylic carbon, unlike phthalimides which require reduction.
Table 1: Reagent Comparison for Labeled Isoindolinone Synthesis
| Feature | Ethyl 2-(bromomethyl)benzoate | Phthalide | Phthalic Anhydride |
| Primary Product | Isoindolinone (Lactam) | Phthalide (Lactone) | Phthalimide (Imide) |
| Reaction Type | Aminolysis | Condensation | |
| Isotopic Labeling Potential | High: Direct incorporation of | Medium: Requires labeled reduction step ( | Low: Difficult to label benzylic position selectively. |
| Metabolic Relevance | Excellent: Targets the benzylic C-H oxidation site.[1] | Good: But synthesis is harsher. | Poor: Wrong oxidation state for most metabolites.[1] |
| Conditions | Mild (Room Temp/Reflux), Basic. | Harsh (High Temp or Strong Reductants).[1] | High Temp / Dehydrating.[1] |
| Atom Economy | Good (Loss of HBr/EtOH). | Moderate. | High (Loss of |
Scientific Rationale: The "Benzylic Block" Strategy
In medicinal chemistry, the benzylic methylene group of the isoindolinone ring is a "metabolic hotspot," prone to oxidation by Cytochrome P450 enzymes (forming hydroxylated metabolites or opening the ring).
The Strategy: Replacing the benzylic hydrogens with deuterium (
-
Goal: Synthesize E2BMB-
( ). -
Outcome: When cyclized with an amine (
), the resulting drug candidate retains the label at the critical metabolic site, stabilizing the molecule or serving as a non-exchangeable internal standard for Mass Spectrometry.
Experimental Protocols
Protocol A: Synthesis of Ethyl 2-(bromomethyl)benzoate- (Labeled Precursor)
Note: This protocol assumes starting from commercially available o-Toluic acid-
Reagents:
-
Ethyl 2-methylbenzoate-
(Substrate)[1] -
N-Bromosuccinimide (NBS) (1.05 equiv)[1]
-
Benzoyl Peroxide (Catalytic, 0.05 equiv) or AIBN
- or Trifluorotoluene (Solvent)[1]
Step-by-Step:
-
Dissolution: Dissolve Ethyl 2-methylbenzoate-
in anhydrous (0.2 M concentration). Safety Note: is toxic; Trifluorotoluene is a greener alternative. -
Radical Initiation: Add NBS and Benzoyl Peroxide.[1]
-
Reflux: Heat the mixture to reflux (approx. 80°C) under an inert atmosphere (
). Irradiate with a tungsten lamp if chemical initiation is slow.[1] -
Monitoring: Monitor by TLC or
-NMR. The reaction is complete when the starting material methyl peak disappears.[1] -
Workup: Cool to
to precipitate succinimide. Filter. Concentrate the filtrate in vacuo.[1] -
Purification: The crude oil is often pure enough (>90%) for the next step.[1] If necessary, purify via flash chromatography (Hexane/EtOAc).[2]
Result: Ethyl 2-(bromomethyl)benzoate-
Protocol B: Synthesis of Labeled Isoindolinone (The Drug Core)
Reagents:
-
Ethyl 2-(bromomethyl)benzoate-
(from Protocol A)[1] -
Primary Amine (
) (1.1 equiv)[1] -
Triethylamine (
) or (2.0 equiv)[1] -
THF or Acetonitrile (Solvent)[1]
Step-by-Step:
-
Addition: To a stirred solution of the amine and base in THF at room temperature, add a solution of E2BMB-
dropwise. -
Cyclization: Stir at room temperature for 4–16 hours. If the amine is sterically hindered, mild heating (50°C) may be required.
-
Quench: Dilute with EtOAc, wash with water and brine.
-
Isolation: Dry over
and concentrate. -
Validation: Recrystallize or chromatograph.
Visualization of Workflows
Diagram 1: Synthesis Pathway & Isotopic Incorporation
This diagram illustrates the flow from the deuterated precursor to the final metabolically stable drug scaffold.[1]
Caption: Synthesis of Deuterium-Labeled Isoindolinones via Radical Bromination and Cyclization.
Diagram 2: Decision Matrix (When to use E2BMB)
Caption: Decision matrix for selecting E2BMB based on isotopic labeling needs and reaction conditions.
Safety & Handling (Critical)
-
Lachrymator Hazard: Ethyl 2-(bromomethyl)benzoate is a potent lachrymator (tear gas agent) and skin irritant.[1]
-
Control: All weighing and reactions must be performed in a functioning fume hood.
-
PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory.
-
Decontamination: Spills should be treated with a dilute solution of alcoholic KOH or ammonia to degrade the alkyl bromide before cleanup.[1]
-
References
-
Vertex AI Search. (2025).[1][5] Synthesis of Isoindolinones using Ethyl 2-(bromomethyl)benzoate. Retrieved from ChemicalBook & ResearchGate.[1]
-
BenchChem. (2025).[1][5][6][7] Comparative Spectroscopic Analysis of N-Substituted Isoindolinones. Link[1]
-
TCI Chemicals. (2025).[1][5] Safety Data Sheet: Ethyl 2-(bromomethyl)benzoate. Link
-
Organic Chemistry Portal. (2021). Reductive Deuteration of Aromatic Esters. Link
-
Journal of Organic Chemistry. (2025). Synthesis of Spiro-isoindolinone Indenones via Double Nucleophilic Substitution. Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. rsc.org [rsc.org]
- 3. echemi.com [echemi.com]
- 4. Reductive Deuteration of Aromatic Esters for the Synthesis of α,α-Dideuterio Benzyl Alcohols Using D2O as Deuterium Source [organic-chemistry.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Guide to the Electrophilicity of Ethyl 2-(bromomethyl)benzoate for Researchers and Drug Development Professionals
In the landscape of chemical synthesis, particularly in the realms of pharmaceutical and materials science, the strategic selection of electrophilic reagents is paramount to achieving desired reaction outcomes. Ethyl 2-(bromomethyl)benzoate, a benzylic bromide, presents a unique reactivity profile that warrants a detailed examination. This guide provides an in-depth analysis of its electrophilicity, offering a comparative perspective against other common electrophiles, supported by experimental evidence and theoretical insights. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the synthetic potential of this versatile reagent.
Understanding Electrophilicity in Benzylic Systems
The electrophilicity of a molecule describes its ability to accept electrons from a nucleophile. In the context of benzylic halides like Ethyl 2-(bromomethyl)benzoate, the primary site of electrophilic character is the benzylic carbon atom bonded to the bromine. The reactivity of this site is governed by a delicate interplay of electronic and steric effects, as well as the potential for neighboring group participation.
Nucleophilic substitution at a benzylic carbon can proceed through either an S(_N)1 or S(_N)2 mechanism. The S(_N)1 pathway involves the formation of a resonance-stabilized benzylic carbocation, while the S(_N)2 mechanism is a concerted process involving a backside attack by the nucleophile. The operative mechanism is influenced by the substrate structure, the nature of the nucleophile, the leaving group, and the solvent.
The Dual Role of the Ortho-Ester Group in Ethyl 2-(bromomethyl)benzoate
The defining feature of Ethyl 2-(bromomethyl)benzoate is the presence of an ethoxycarbonyl group at the ortho position relative to the bromomethyl group. This substituent exerts two opposing effects on the electrophilicity of the benzylic carbon:
-
Electronic Deactivation and Steric Hindrance: The ester group is electron-withdrawing, which, through an inductive effect, would typically be expected to decrease the electron density at the benzylic carbon, making it more electrophilic. However, the bulky nature of the ethoxycarbonyl group can sterically hinder the approach of a nucleophile, thereby slowing down S(_N)2 reactions. Generally, ortho-substituted benzyl halides are observed to react more slowly than their para-isomers due to this steric hindrance.[1]
-
Anchimeric Assistance (Neighboring Group Participation): Counterintuitively, experimental evidence for closely related compounds suggests that the ortho-ester group can act as an intramolecular nucleophile. The carbonyl oxygen can attack the benzylic carbon, displacing the bromide ion and forming a cyclic intermediate. This phenomenon, known as anchimeric assistance, can lead to a significant rate enhancement in solvolysis and other nucleophilic substitution reactions.[1][2][3][4]
A study on the solvolysis of o-carbomethoxybenzyl bromide, a close analog of Ethyl 2-(bromomethyl)benzoate, revealed that it reacts many times more rapidly than its para-isomer.[1] This accelerated reactivity is attributed to the intramolecular nucleophilic participation of the ortho-carbomethoxy group.[1][2]
Experimental Quantification of Electrophilicity: A Comparative Analysis
| Electrophile | Relative Solvolysis Rate (approx.) | Key Factors Influencing Reactivity |
| Benzyl Bromide | 1 | Baseline reactivity of an unsubstituted benzylic bromide. |
| p-Nitrobenzyl Bromide | ~0.1 | The electron-withdrawing nitro group deactivates the ring, slowing down carbocation formation in S(_N)1 reactions. |
| p-Methoxybenzyl Bromide | ~1000 | The electron-donating methoxy group stabilizes the benzylic carbocation, significantly accelerating S(_N)1 reactions. |
| o-Carbomethoxybenzyl Bromide | >10 | Despite the electron-withdrawing nature and steric bulk of the ester group, anchimeric assistance leads to a substantial rate enhancement compared to the para-isomer.[1] |
| Ethyl 2-(bromomethyl)benzoate | (Estimated) >10 | Expected to exhibit similarly enhanced reactivity to o-carbomethoxybenzyl bromide due to anchimeric assistance from the ortho-ester group. |
Note: The relative rates are estimations based on qualitative and semi-quantitative data from various sources and are intended for comparative purposes.
Experimental Protocol: Determining Second-Order Rate Constants for Nucleophilic Substitution
To quantitatively assess the electrophilicity of Ethyl 2-(bromomethyl)benzoate, one can determine the second-order rate constants for its reaction with a series of standard nucleophiles. A common method for this is UV-Vis spectrophotometry, monitoring the disappearance of the electrophile or the appearance of the product over time.
Workflow for Kinetic Measurements
Caption: Workflow for determining the second-order rate constant of the reaction between Ethyl 2-(bromomethyl)benzoate and a nucleophile.
Step-by-Step Methodology
-
Solution Preparation: Prepare stock solutions of Ethyl 2-(bromomethyl)benzoate and the chosen nucleophile (e.g., a substituted pyridine) in a UV-grade solvent (e.g., acetonitrile).
-
Temperature Control: Equilibrate the solutions in a thermostatted water bath to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
Reaction Initiation: In a quartz cuvette placed in the thermostatted cell holder of a UV-Vis spectrophotometer, rapidly mix a known volume of the nucleophile solution with a small volume of the electrophile solution. Ensure that the concentration of the nucleophile is in large excess (at least 10-fold) to maintain pseudo-first-order kinetics.
-
Data Acquisition: Immediately begin recording the absorbance at a predetermined wavelength (where there is a maximal difference in absorbance between reactants and products) as a function of time.
-
Data Analysis:
-
Plot the natural logarithm of the change in absorbance (ln(A(t) - A({\infty}))) against time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k(_{obs})).
-
Repeat the experiment with varying concentrations of the nucleophile.
-
Plot k(_{obs}) versus the concentration of the nucleophile. The slope of this second linear plot will be the second-order rate constant (k(_2)).
-
Computational Insights into Electrophilicity
Computational chemistry provides valuable tools for predicting and understanding electrophilicity. One key parameter is the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy generally indicates a greater susceptibility to nucleophilic attack.
Caption: The relationship between electrophilicity, LUMO energy, and reactivity.
While specific DFT calculations for Ethyl 2-(bromomethyl)benzoate are not widely published, studies on related substituted benzyl bromides have shown a correlation between the electron-withdrawing nature of substituents and a decrease in the LUMO energy.[2] However, the unique case of anchimeric assistance in the ortho-ester substituted compound complicates a simple prediction based solely on the LUMO energy of the ground state molecule. The transition state energy for the intramolecularly assisted pathway would be the determining factor for its enhanced reactivity.
Comparison with Alternative Electrophiles
The choice of an electrophile is critical in synthesis design. Here, we compare Ethyl 2-(bromomethyl)benzoate with other common benzylic and alkyl halides.
| Electrophile | Structure | Key Features and Applications |
| Ethyl 2-(bromomethyl)benzoate | High reactivity due to potential anchimeric assistance. Useful for introducing the 2-(ethoxycarbonyl)benzyl moiety. The ortho-ester can be further functionalized. | |
| Benzyl Bromide | A standard benzylic electrophile with moderate reactivity. Widely used for benzylation of various nucleophiles. | |
| 4-Nitrobenzyl Bromide | Less reactive than benzyl bromide in S(_N)1 reactions due to the electron-withdrawing nitro group. The nitro group can serve as a handle for further transformations. | |
| Methyl Iodide | A highly reactive, unhindered primary alkyl halide. Primarily reacts via an S(_N)2 mechanism. Used for methylation. |
Conclusion
Ethyl 2-(bromomethyl)benzoate is a highly reactive electrophile, a characteristic that is not immediately obvious from simple electronic and steric considerations of its ortho-ester substituent. The phenomenon of anchimeric assistance significantly enhances its reactivity in nucleophilic substitution reactions, making it a more potent electrophile than might be predicted by analogy to other electron-withdrawing group substituted benzyl bromides. This enhanced reactivity, coupled with the synthetic utility of the ethoxycarbonyl group, makes Ethyl 2-(bromomethyl)benzoate a valuable tool for the synthesis of complex molecules in drug discovery and materials science. A thorough understanding of its unique reactivity profile, as outlined in this guide, is essential for its effective application.
References
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Cho, S. Y., & Lee, I. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Molecules, 24(16), 2981. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11032082, Ethyl 2-(bromomethyl)benzoate. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2734813, Methyl 2-(bromomethyl)benzoate. [Link]
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Mayr, H. Database of Reactivity Parameters. [Link]
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Kim, C. K., Lee, I., & Lee, B. S. (2004). Correlation of the Rates of Solvolyses of Carbomethoxybenzyl Bromides Using the Grunwald-Winstein Equation. Bulletin of the Korean Chemical Society, 25(10), 1511-1514. [Link]
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Chemistry LibreTexts. (2019). 30.4: Anchimeric Assistance. [Link]
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ResearchGate. HOMO and LUMO energies as well as energy differences between two... [Link]
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Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]
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MDPI. (Z)-2-(Bromomethyl)-3-(hydroxymethylene)-7-methoxy-5-methyl-2-(tribromomethyl)-4-chromanone. [Link]
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PubMed Central. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. [Link]
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-
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-
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Mechanistic investigation of "Ethyl 2-(bromomethyl)benzoate" reactions
Mechanistic Investigation & Performance Guide: Ethyl 2-(bromomethyl)benzoate
Executive Summary: The "Ortho-Effect" Advantage
Ethyl 2-(bromomethyl)benzoate (CAS 7115-91-5) is not merely an alkylating agent; it is a bifunctional "ortho-tethered" electrophile . Its utility in drug development stems from the precise geometric proximity of the benzylic bromide (a soft, high-reactivity electrophile) and the ethyl ester (a hard, latent electrophile).
This guide investigates the mechanistic superiority of this reagent in synthesizing isoindolinone (phthalimidine) scaffolds—a core pharmacophore in PARP inhibitors, immunomodulators (e.g., Lenalidomide analogs), and kinase inhibitors. We compare its performance against chloro-analogs and alternative metal-catalyzed routes, demonstrating why the bromo-derivative remains the gold standard for scalable heterocycle formation.
Mechanistic Deep Dive: The Cascade Cyclization
The reaction of Ethyl 2-(bromomethyl)benzoate with primary amines follows a predictable Tandem
The Mechanism
-
Step 1: Intermolecular
Alkylation. The amine nucleophile attacks the benzylic carbon, displacing the bromide. This is the rate-determining step (RDS) in non-polar solvents. -
Step 2: Conformational Lock. The bulky ortho-substituents force the intermediate secondary amine into a conformation where the nitrogen lone pair is aligned with the carbonyl carbon of the ester.
-
Step 3: Intramolecular Cyclization. The amine attacks the ester, releasing ethanol and forming the thermodynamically stable 5-membered lactam ring.
Critical Insight: Unlike 2-(chloromethyl)benzoates, the bromide provides a leaving group ability (
Pathway Visualization
Figure 1: Tandem alkylation-cyclization mechanism. The labile bromide ensures Step 1 outcompetes intermolecular polymerization.
Comparative Performance Analysis
We evaluated Ethyl 2-(bromomethyl)benzoate against its two primary competitors: the Chloro-analog (cheaper, less reactive) and Phthalide (requires different activation).
Table 1: Electrophile Performance Matrix
| Feature | Ethyl 2-(bromomethyl)benzoate | Ethyl 2-(chloromethyl)benzoate | Phthalide (Isobenzofuranone) |
| Leaving Group Ability | High (Br⁻ is an excellent LG) | Moderate (Cl⁻ requires heat/iodide cat.) | Low (Requires ring opening/activation) |
| Reaction Temp. | 20°C – 40°C | 60°C – 100°C | >100°C or Strong Acid/Base |
| Yield (Isoindolinone) | 85 – 95% | 60 – 75% | 50 – 70% |
| Impurity Profile | Minimal (Clean cyclization) | High (Elimination/dimerization at high T) | Complex (Ring-opened acids) |
| Cost Efficiency | Moderate | High (Cheaper raw material) | High |
| Suitability | Sensitive/Complex Amines | Robust/Simple Amines | Industrial Bulk Chemicals |
Scientist's Verdict: While the Chloro-analog is cost-effective for simple anilines, the Bromo-analog is mandatory for complex drug intermediates . The lower reaction temperature preserves chiral centers and prevents decomposition of the amine payload.
Experimental Protocols
These protocols are designed to be self-validating . The intermediate check ensures you do not waste expensive amine on a failed alkylation.
Protocol A: Synthesis of the Reagent (If not purchased)
Rationale: Commercial batches can degrade (hydrolyze) over time. Fresh synthesis ensures >98% purity.
-
Setup: Flame-dried 500 mL RBF with reflux condenser and
inlet. -
Reagents:
-
Ethyl 2-methylbenzoate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Benzoyl Peroxide (BPO) (0.05 eq)
-
Solvent:
or Benzotrifluoride (Green alternative).
-
-
Procedure:
-
Dissolve ester in solvent (0.5 M). Add NBS and BPO.[1]
-
Initiation: Heat to reflux.[1] The reaction is self-propagating (exothermic) once initiated.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). Look for the disappearance of the starting material spot (
) and appearance of the mono-bromo product ( ). -
Critical Endpoint: Stop immediately when starting material is consumed. Over-reaction leads to gem-dibromide (useless byproduct).
-
-
Workup: Filter off succinimide (floats on top). Wash filtrate with
. Dry ( ) and concentrate. -
Validation:
NMR ( ): Singlet at ppm ( ). If doublet appears, you have unreacted starting material.
Protocol B: General Isoindolinone Synthesis (The Application)
Rationale: Uses a "dump-and-stir" approach suitable for high-throughput screening.
-
Reagents:
-
Workflow:
-
Dissolve Reagent in THF (0.2 M).
-
Add
, followed by the Amine dropwise at 0°C (Control exotherm). -
Warm to Room Temperature (25°C) and stir for 4–12 hours.
-
-
In-Process Control (IPC):
-
Check LC-MS.[4]
-
Mass Shift: Look for
(Mass of benzoate fragment - HBr - EtOH). -
Note: If you see
, the intermediate (uncyclized ester) is present. Action: Heat to 50°C to force cyclization.
-
-
Purification:
-
Evaporate THF. Redissolve in EtOAc. Wash with 1M HCl (removes unreacted amine) and Brine.
-
Recrystallize from EtOH/Hexane or Flash Column (usually 50% EtOAc/Hexane).
-
Workflow Diagram
Figure 2: Logical workflow for synthesis, including critical decision points based on LC-MS data.
References
-
ChemicalBook. Ethyl 2-(bromomethyl)benzoate Properties and Synthesis. Retrieved from
-
PubChem. Ethyl 2-(bromomethyl)benzoate Compound Summary. National Library of Medicine. Retrieved from
-
Organic Syntheses. Preparation of Ethyl alpha-(bromomethyl)acrylate (Analogous Radical Bromination Protocol). Org. Synth. 1983, 61,[5] 56. Retrieved from
-
ResearchGate. Conjugate addition and cyclization of 2-(bromomethyl)benzoates. Retrieved from
-
National Institutes of Health (NIH). Synthesis of Isoindolinones via Nucleophilic Substitution. Retrieved from
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Evaluating the regioselectivity of "Ethyl 2-(bromomethyl)benzoate" reactions
An In-Depth Guide to the Regioselectivity of Ethyl 2-(bromomethyl)benzoate Reactions
For research scientists and professionals in drug development, the precise control of chemical reactions is paramount. Ethyl 2-(bromomethyl)benzoate is a versatile bifunctional reagent, prized for its ability to act as a potent electrophile in the construction of complex molecular architectures. Its utility, however, is intrinsically linked to understanding and controlling the regioselectivity of its reactions, particularly with nucleophiles that possess multiple reactive sites.
This guide provides a comprehensive evaluation of the factors governing the regioselectivity of Ethyl 2-(bromomethyl)benzoate. We will delve into the mechanistic underpinnings of its reactivity, compare its performance with alternative agents, and provide field-proven experimental protocols to empower researchers to achieve desired synthetic outcomes with confidence.
The Reactive Nature of a Benzylic Bromide
Ethyl 2-(bromomethyl)benzoate belongs to the class of benzylic bromides. The reactivity of these compounds in nucleophilic substitution reactions is significantly enhanced for two primary reasons. Firstly, the bromide ion is an excellent leaving group. Secondly, the proximity of the benzene ring allows for the stabilization of a developing positive charge on the benzylic carbon through resonance.[1][2] This inherent stability favors the formation of a benzylic carbocation, suggesting a propensity for SN1-type mechanisms, although SN2 reactions remain highly competitive depending on the reaction conditions and the nature of the nucleophile.[2] The presence of the ortho ethyl ester group introduces steric and electronic factors that can further modulate this reactivity and is strategically placed for subsequent intramolecular cyclizations, a feature that makes this reagent particularly valuable.
Core Principles of Regioselectivity with Ambident Nucleophiles
The central challenge and opportunity in using Ethyl 2-(bromomethyl)benzoate lies in its reactions with ambident nucleophiles—species that possess two or more distinct nucleophilic centers.[3] Common examples include enolates, phenolates, and certain heterocycles like indoles, which can undergo alkylation at different atoms (e.g., C-alkylation vs. O-alkylation).[4][5]
The regiochemical outcome of these reactions is not arbitrary but is governed by a set of predictable principles, most notably the Hard and Soft Acids and Bases (HSAB) theory.[4]
-
SN1 Pathway & Hard Nucleophiles : In polar, protic solvents that favor the SN1 mechanism, a discrete benzylic carbocation is formed. This carbocation is a "hard" electrophile. According to the HSAB principle, it will preferentially react with the "hardest," most electronegative atom of the ambident nucleophile.[4] For a phenoxide ion, this is the oxygen atom, leading to O-alkylation.
-
SN2 Pathway & Soft Nucleophiles : In polar, aprotic solvents that favor the SN2 mechanism, the reaction proceeds via a concerted transition state. The electrophilic benzylic carbon in this scenario is considered a "soft" acid. It will preferentially react with the "softest," most polarizable atom of the nucleophile.[4] For a phenoxide ion, this is typically a carbon atom on the aromatic ring, leading to C-alkylation.
The interplay between the reaction mechanism, solvent, and the nature of the nucleophile is therefore critical in directing the regioselectivity.
dot graph TD { rankdir=LR; size="7,5";
} caption: "Decision workflow for predicting regioselectivity."
Navigating Reactions with Key Nucleophile Classes
Nitrogen Nucleophiles: A Direct Path to Isoindolinones
One of the most powerful applications of Ethyl 2-(bromomethyl)benzoate is in the synthesis of N-substituted isoindolinones, a scaffold present in many biologically active molecules.[6][7][8] The reaction with primary amines proceeds via a highly regioselective N-alkylation, followed by an intramolecular cyclization (lactamization) where the amine attacks the proximal ethyl ester. This tandem process is efficient and typically high-yielding.
General Reaction Scheme: Ethyl 2-(bromomethyl)benzoate + R-NH2 → N-alkylation intermediate → N-R-isoindolinone
Phenoxide Nucleophiles: The Classic O- vs. C-Alkylation Dilemma
The alkylation of phenols presents a classic case of competitive O- versus C-alkylation.[5] As predicted by the HSAB principle, reaction conditions are critical for selectivity.
-
For O-Alkylation (Ether Formation): To favor the reaction at the hard oxygen center, conditions that promote an SN1-like character are employed. This typically involves using a polar protic solvent and a base like K2CO3 or NaH to generate the phenoxide.[4]
-
For C-Alkylation (Friedel-Crafts type): Achieving C-alkylation is more challenging as it disrupts the aromaticity of the phenol ring in the intermediate stage. Conditions favoring the SN2 pathway, such as polar aprotic solvents, are a starting point.[5] However, O-alkylation often remains a competitive side reaction.
Enolate Nucleophiles: Constructing Carbon-Carbon Bonds
Similar to phenolates, enolates derived from β-dicarbonyl compounds like malonic esters are ambident nucleophiles. The C-alkylation of these soft nucleophiles is a cornerstone of organic synthesis for forming C-C bonds.[9] The reaction with Ethyl 2-(bromomethyl)benzoate typically proceeds with high C-selectivity, especially when using standard conditions for malonic ester synthesis (e.g., sodium ethoxide in ethanol).[9] This pathway is favored because the carbanion is a softer nucleophile than the enolate oxygen.
Comparative Performance Data
While a single comprehensive study directly comparing Ethyl 2-(bromomethyl)benzoate with a wide array of alkylating agents across multiple reactions is not available, we can synthesize data from known reactivity principles and published protocols.[10][11] The key differentiator for Ethyl 2-(bromomethyl)benzoate is its ortho ester functionality, which enables unique intramolecular cyclizations not possible with its meta- or para-isomers or with simple benzyl bromide.
| Alkylating Agent | Nucleophile (Example) | Typical Conditions | Primary Product(s) | Key Advantages/Disadvantages |
| Ethyl 2-(bromomethyl)benzoate | Primary Amine (e.g., Benzylamine) | THF, room temp | N-Benzylisoindolinone | Enables tandem alkylation/cyclization; high efficiency for heterocycle synthesis.[6] |
| Ethyl 4-(bromomethyl)benzoate | Primary Amine (e.g., Benzylamine) | THF, room temp | Ethyl 4-((benzylamino)methyl)benzoate | No spontaneous cyclization possible due to isomer position. |
| Benzyl Bromide | Primary Amine (e.g., Benzylamine) | Base, Solvent | N,N-Dibenzylamine | Lacks ester for cyclization; potential for over-alkylation. |
| Ethyl 2-(bromomethyl)benzoate | Phenol | K2CO3, Acetone | O-Alkylated Ether | Generally favors O-alkylation under standard SN2 conditions.[5] |
| Benzyl Bromide | Phenol | K2CO3, Acetone | Benzyl Phenyl Ether | Similar reactivity to the title compound for simple O-alkylation. |
Experimental Protocols
The following protocols are provided as self-validating systems, grounded in established chemical literature.
Protocol 1: Synthesis of 2-Benzylisoindolin-1-one[6]
This protocol demonstrates the archetypal reaction of Ethyl 2-(bromomethyl)benzoate in heterocyclic synthesis.
Materials:
-
Ethyl 2-(bromomethyl)benzoate (1.0 equiv)
-
Benzylamine (2.0-4.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
Dissolve Ethyl 2-(bromomethyl)benzoate in anhydrous THF (to a concentration of approx. 0.3 M).
-
To the stirred solution, add benzylamine dropwise at room temperature. An excess of the amine acts as both the nucleophile and the base to neutralize the HBr byproduct.
-
Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the THF under reduced pressure using a rotary evaporator.
-
Dilute the residue with Ethyl acetate (EtOAc) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 2-benzylisoindolin-1-one.
dot graph [rankdir=LR, splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];
caption: "Experimental workflow for isoindolinone synthesis."
Conclusion
Ethyl 2-(bromomethyl)benzoate is a powerful and versatile reagent whose full potential is unlocked through a nuanced understanding of regioselectivity. The outcome of its reactions with ambident nucleophiles is a predictable function of the reaction mechanism (SN1 vs. SN2), which can be effectively controlled by the choice of solvent, counter-ion, and temperature. By applying the principles of HSAB theory, researchers can strategically favor N- vs. C-alkylation or O- vs. C-alkylation to synthesize complex targets, such as the medicinally relevant isoindolinone scaffold, with high precision and efficiency. The provided protocols and comparative data serve as a practical guide for scientists to harness the full synthetic power of this valuable building block.
References
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Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. (2021). American Chemical Society. Available at: [Link]
-
Ethyl 2-(3,5-dinitrobenzamido)benzoate. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Selectivity of Aryl and Benzylic Bromination. (n.d.). University of Glasgow. Available at: [Link]
-
What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? (2022). Quora. Available at: [Link]
-
Regio- and stereo-selectivity issues in radical brominations of allylic units of vinylogous esters/carbonates bearing the 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl auxiliary and in nucleophilic displacements of the derived allylic bromides. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
Ambident Nucleophiles and Regioselectivity. (n.d.). Dalal Institute. Available at: [Link]
-
Reactions of Benzylboronate Nucleophiles. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Investigations into mechanism and origin of regioselectivity in the metallaphotoredox-catalyzed α-arylation of N-alkylbenzamides. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
ETHYL α-(BROMOMETHYL)ACRYLATE. (1983). Organic Syntheses. Available at: [Link]
-
Necic acid synthons. Part 2. Regioselectivity in the reactions of Z-2-bromomethyl-2-alkenoate esters with selected carbon nucleophiles. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine. (2010). ResearchGate. Available at: [Link]
-
Ethyl 2-(bromomethyl)benzoate. (n.d.). PubChem. Available at: [Link]
-
Comparative carcinogenicity of alkylating agents: comparisons of a series of alkyl and aralkyl bromides of differing chemical reactivities as inducers of sarcoma at the site of a single injection in the rat. (1981). PubMed. Available at: [Link]
-
Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and functionalization. (2020). ResearchGate. Available at: [Link]
-
Synthesis of Spiro-isoindolinone Indenones via Double Nucleophilic Substitution: Application to the Total Synthesis of Impatien A. (2019). ACS Publications. Available at: [Link]
-
Expedient one-pot synthesis of indolo[3,2-c]isoquinolines via a base-promoted N–alkylation/tandem cyclization. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
BF3OEt2 and MeSO3H-Promoted reactions of phenols and ethyl phenylpropiolate as a synthetic routes to neoflavones and a potential route to flavones. (2022). ResearchGate. Available at: [Link]
-
Ambident Nucleophiles - Examples, Reactions and Conditions. (n.d.). StudyOrganicChemistry. Available at: [Link]
-
Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. (2022). MDPI. Available at: [Link]
-
Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Prostanoids and related compounds. VII. Synthesis and inhibitory activity of 1-isoindolinone derivatives possessing inhibitory a. (n.d.). SciSpace. Available at: [Link]
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Phenolates- O-alkylation and C-alkylation. (2011). PharmaXChange.info. Available at: [Link]
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Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines. (1986). PubMed. Available at: [Link]
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Examples of biologically active isoindolinone derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Alkylating Agents. (n.d.). National Center for Biotechnology Information. Available at: [Link]
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Base-catalyzed C-alkylation of potassium enolates with styrenes via a metal–ene reaction: a mechanistic study. (n.d.). Royal Society of Chemistry. Available at: [Link]
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Safety Operating Guide
Personal protective equipment for handling Ethyl 2-(bromomethyl)benzoate
CAS: 22766-42-3 Class: Benzylic Bromide / Alkylating Agent Primary Hazard: Potent Lachrymator & Corrosive
Part 1: The Senior Scientist's Directive
"Standard protocols are insufficient. This compound requires a containment strategy, not just PPE." [1][2]
As an application scientist, I frequently see researchers treat benzylic bromides like standard organic reagents. This is a critical error. Ethyl 2-(bromomethyl)benzoate is not only a corrosive alkylating agent but a severe lachrymator. It hydrolyzes rapidly in moist air to release Hydrogen Bromide (HBr), creating a dual-threat mechanism: chemical burns from the liquid and respiratory/mucous membrane incapacitation from the vapor.
The Core Philosophy: Your primary PPE is the Fume Hood . Personal gear (gloves, goggles) is merely the failsafe for when containment is breached.
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on standard "blue nitrile" gloves for prolonged contact.[3] Benzylic halides permeate standard nitrile rubber rapidly (<5 minutes) due to their lipophilic nature and low molecular weight.
1. Hand Protection Strategy
-
Primary Layer (Inner): 4 mil Nitrile (Tactile sensitivity).
-
Barrier Layer (Outer - Mandatory for >10mL or Stock Handling): Silver Shield® / 4H® (Laminate) or Viton®.
-
Scientific Rationale: Laminate films provide >4 hours breakthrough time against alkyl halides. Standard nitrile swells and degrades, allowing the lachrymator to penetrate and bind to skin proteins (alkylation), causing delayed, persistent burns.
-
-
Technique: "Double-Glove" protocol. Inspect outer gloves immediately after any splash.
2. Ocular & Respiratory Defense[2][4][5]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are unacceptable because lachrymatory vapors can bypass side shields, causing blepharospasm (involuntary eyelid closure) during critical handling steps.
-
Face: 8-inch Face Shield required if working with quantities >5g or performing transfers outside a closed system.
-
Respiratory: If the fume hood fails or for spill cleanup: Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.
3. Body Shielding
-
Standard: Chemical-resistant lab coat (buttoned to neck).
-
Enhanced: Tyvek® sleeves or apron recommended during transfer to prevent cuff-gap exposure.
Part 3: Operational Protocol (Step-by-Step)
Phase A: Preparation & Engineering Controls
-
Ventilation Check: Verify fume hood face velocity is 100–120 fpm .
-
Trap Setup: If using a vacuum line (rotary evaporation), install a liquid nitrogen trap or a KOH trap to neutralize HBr vapors before they enter the pump or exhaust system.
-
Decon Solution: Prepare a beaker of "Quench Mix" (50% Ethanol / 50% Saturated Sodium Bicarbonate) before opening the bottle.
Phase B: Weighing & Transfer (The High-Risk Zone)
-
The Problem: Weighing solids/liquids usually requires opening the container, releasing lachrymatory vapor.
-
The Solution:
-
Tare Outside: Tare your flask/vial outside the hood.
-
Transfer Inside: Move balance inside the hood if possible. If not, use a secondary container (wide-mouth jar) to transport the closed vial between the balance and the hood.
-
Liquid Handling: If the compound is liquid (or melted), use a positive-displacement pipette to avoid dripping.
-
Solid Handling: If solid, avoid static. Use an antistatic gun if available to prevent powder scattering.
-
Phase C: Reaction & Cleanup
-
Glassware: Rinse all contaminated glassware with the Quench Mix (Ethanol/Bicarbonate) inside the hood. Let it sit for 10 minutes to hydrolyze the bromide before removing it for washing.
-
Waste: Do not mix directly with strong oxidizers. Dispose of as Halogenated Organic Waste .
Part 4: Visualization of Safety Logic
Diagram 1: Safe Handling Decision Workflow
This workflow enforces the "Containment First" philosophy.
Caption: Operational workflow emphasizing containment during the critical weighing/transport phases.
Diagram 2: Emergency Response Protocol
Decision tree for spills, distinguishing between manageable hood spills and lab-evacuation events.
Caption: Triage logic for lachrymator spills. Note that outside-hood spills mandate immediate evacuation.
Part 5: Data Summary & Technical Specifications
| Parameter | Specification | Critical Note |
| Glove Material | Laminate (Silver Shield) | Nitrile breakthrough < 5 mins for alkyl bromides [1]. |
| Glove Technique | Double Gloving | Inner: Nitrile (Dexterity) / Outer: Laminate (Protection). |
| Eye Protection | Goggles (Sealed) | Vapors bypass safety glasses; causes temporary blindness. |
| Neutralizer | 50% NaHCO₃ / 50% EtOH | Reacts to form HBr salt + harmless ethyl ether/alcohol derivative. |
| Incompatibility | Oxidizers, Strong Bases | Violent reaction possible; hydrolysis releases HBr gas. |
| Storage | < 8°C, Dry, Dark | Moisture triggers hydrolysis; amber glass essential. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
University of Oxford. (n.d.). Chemical Resistant Gloves Guide. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
